Thiamine bromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N4OS.BrH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCYCZPVXXIFSR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40990431 | |
| Record name | 5-(2-Hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40990431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7019-71-8 | |
| Record name | Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7019-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiamine bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007019718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40990431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIAMINE BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIJ7B8T57F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Thiamine Bromide Hydrobromide: A Technical Guide
This technical guide provides an in-depth overview of the chemical synthesis of thiamine bromide hydrobromide, a salt of Vitamin B1. The synthesis is primarily based on the classic approach developed by Williams and Cline, which involves the convergent synthesis of pyrimidine and thiazole moieties, followed by their condensation. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Overview of the Synthetic Strategy
The synthesis of this compound hydrobromide is a well-established process that involves three main stages:
-
Synthesis of the Pyrimidine Moiety: Preparation of 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide.
-
Synthesis of the Thiazole Moiety: Preparation of 5-(2-hydroxyethyl)-4-methylthiazole.
-
Condensation and Salt Formation: The quaternization reaction between the pyrimidine and thiazole moieties to form the thiamine cation, which is then isolated as its bromide hydrobromide salt.
This guide will detail the experimental procedures for each of these key stages.
Synthesis of Precursors
Synthesis of 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide
The synthesis of the pyrimidine precursor is a multi-step process. A representative synthetic route is outlined below.
Experimental Protocol:
A multi-step synthesis can be employed for the preparation of 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide. The process can begin with the reaction of an intermediate sodium salt with dimethyl sulfate in toluene at temperatures ranging from 0 to 80°C to yield an intermediate B. This intermediate is then condensed with ethenylamidine hydrochloride in a sulfoxide-type solvent at temperatures between 30°C and 75°C to produce an intermediate C. Finally, intermediate C is reacted with hydrobromic acid in a solvent such as acetic acid or formic acid at temperatures from 40°C to 120°C to yield the target product, 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide[1].
Synthesis of 5-(2-hydroxyethyl)-4-methylthiazole
The thiazole moiety can be synthesized through various methods. One common approach is detailed below.
Experimental Protocol:
The synthesis can commence with the chlorination of α-acetyl-γ-butyrolactone with sulfonyl chloride at 40-42°C, followed by hydrolysis and decarboxylation with 5% sulfuric or hydrochloric acid to yield 3-chloro-3-acetylpropanol. In a separate reaction, thioformamide is prepared by reacting formamide with phosphorus pentasulfide at 28-32°C. The 3-chloro-3-acetylpropanol and thioformamide are then reacted in a refluxing dichloromethane solution for 5 hours. After cooling, the pH is adjusted to 9 with a 5% sodium hydroxide solution. The organic layer is separated, and the product is isolated by vacuum distillation to give 5-(2-hydroxyethyl)-4-methylthiazole[2].
Final Condensation: Synthesis of this compound Hydrobromide
The final step in the synthesis is the quaternization reaction between the pyrimidine and thiazole precursors.
Experimental Protocol:
The synthesis of this compound hydrobromide is achieved through the condensation of 4-amino-5-bromomethyl-2-methylpyrimidine and 5-(2-hydroxyethyl)-4-methylthiazole[3]. While specific conditions for the bromide hydrobromide salt are less commonly detailed in recent literature, the principles of the Williams and Cline synthesis for the hydrochloride salt can be adapted. In a continuous-flow synthesis of the hydrochloride salt, a methanol solution of the pyrimidine and thiazole moieties are reacted at elevated temperatures. The resulting product is then isolated. For the bromide hydrobromide salt, the reaction would be carried out similarly, with the final product precipitating or being crystallized from the reaction mixture.
Quantitative Data
The following tables summarize representative yields for the key synthetic steps.
| Reaction Step | Starting Materials | Product | Yield (%) | Reference |
| Synthesis of Pyrimidine Moiety | Varies | 4-amino-2-methylpyrimidine-5-carbonitrile | 65-70% | [4] |
| Synthesis of Thiazole Moiety | 3-acetylpropanol and thiourea | 5-(2-hydroxyethyl)-4-methylthiazole | up to 73% | [5] |
| Continuous-Flow Synthesis (hydrochloride) | Pyrimidine and Thiazole Precursors | Thiamine Hydrochloride | 47.7% (overall) | [6] |
Visualizing the Synthesis
The following diagrams illustrate the logical flow of the synthetic pathways.
References
- 1. CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. patents.justia.com [patents.justia.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole - Google Patents [patents.google.com]
- 6. engineering.org.cn [engineering.org.cn]
Unraveling the Crystalline Architecture of Thiamine Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of thiamine bromide, a salt form of Vitamin B1. A thorough understanding of its solid-state properties is crucial for drug development, formulation, and ensuring stability. This document summarizes key crystallographic data, details the experimental protocols for its determination, and visualizes the underlying scientific processes.
Quantitative Crystallographic Data
The crystal structure of this compound has been determined in several forms, primarily as hydrated salts. The crystallographic data for two key forms, this compound hydrobromide hemihydrate and this compound sesquihydrate, are presented below for comparative analysis.
| Parameter | This compound Hydrobromide Hemihydrate[1] | This compound Sesquihydrate[2] | This compound |
| Chemical Formula | C₁₂H₁₉N₄OSBr₂·0.5H₂O | C₁₂H₁₇N₄OS⁺·Br⁻·1.5H₂O | C₁₂H₁₇BrN₄OS |
| Molecular Weight | 435.18 g/mol | 372.28 g/mol | 345.26 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/a | P2₁/n |
| Unit Cell Dimensions | |||
| a | 30.598(5) Å | 11.676(2) Å | ~13.8 Å |
| b | 6.355(1) Å | 24.819(7) Å | ~7.4 Å |
| c | 24.292(3) Å | 12.344(3) Å | ~17.8 Å |
| α | 90° | 90° | 90° |
| β | 134.12(1)° | 113.74(2)° | ~101.6° |
| γ | 90° | 90° | 90° |
| Volume (V) | 3395.4 ų | 3274(1) ų | Not explicitly found |
| Z (Formula units/cell) | 8 | 8 | 4 |
| Calculated Density (Dx) | Not explicitly found | 1.51 g/cm³ | Not explicitly found |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71069 Å) | Not explicitly found |
| Temperature (T) | Not explicitly found | 293 K | Not explicitly found |
| Final R-factor | 0.059 | 0.062 | Not explicitly found |
Experimental Protocols: From Crystal to Structure
The determination of the crystal structure of this compound salts follows a well-established workflow in small molecule X-ray crystallography. The detailed methodology is outlined below.
Crystallization
The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.
-
For this compound Hydrobromide Hemihydrate: Crystals can be prepared by mixing equivalent amounts of aqueous solutions of thiamine chloride hydrochloride (HThiCl₂·H₂O) and sodium bromide (NaBr). The resulting solution is then allowed to evaporate slowly at room temperature, yielding thin, colorless, needle-like plates.
-
General Approach: The vapor diffusion method is a common technique for crystallizing small molecules. This involves dissolving the this compound salt in a suitable solvent and placing it in a sealed container with a reservoir containing a precipitant. The slow diffusion of the precipitant vapor into the sample solution gradually reduces its solubility, leading to the formation of crystals.
Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam.
-
Crystal Mounting: A single crystal of appropriate size (typically >0.1 mm in all dimensions) is carefully mounted on a glass fiber or a loop and placed on the goniometer head of the diffractometer.
-
X-ray Source: A common X-ray source is a sealed tube or a rotating anode generator producing characteristic X-rays from a metal target, such as Molybdenum (Mo Kα) or Copper (Cu Kα).
-
Data Acquisition: The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector. For the analysis of this compound hydrobromide hemihydrate, a four-circle diffractometer was used with the θ-2θ scan technique.[1] A complete dataset is collected by systematically rotating the crystal through a range of angles.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the arrangement of atoms within the crystal.
-
Data Reduction: The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections. This step also involves scaling the data and correcting for experimental factors like absorption.
-
Structure Solution: The "phase problem" is a central challenge in crystallography. For this compound, which contains heavy bromine atoms, the structure was solved using the heavy-atom method.[1] The positions of the heavy atoms are first determined, and their phases are used to calculate an initial electron density map.
-
Structure Refinement: The initial model of the structure is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. For the this compound hydrobromide hemihydrate structure, a full-matrix least-squares refinement was performed, resulting in a final R-factor of 0.059.[1] Hydrogen atom positions are often calculated based on geometric considerations and included in the final stages of refinement.[1]
Visualizations
Thiamine Metabolic Pathway
While the crystal structure provides a static image, thiamine's biological significance lies in its role as a coenzyme in various metabolic pathways. The following diagram illustrates the cellular uptake and phosphorylation of thiamine, a critical process for its function.
Caption: Cellular uptake and metabolism of thiamine.
Experimental Workflow for Crystal Structure Analysis
The process of determining the crystal structure of a small molecule like this compound is a systematic endeavor, as depicted in the workflow below.
References
An In-depth Technical Guide to the Chemical Properties of Thiamine Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine, also known as vitamin B1, is a vital micronutrient essential for a range of metabolic processes, particularly carbohydrate metabolism.[1] In pharmaceutical and research settings, thiamine is often utilized in its salt forms to enhance stability and solubility. This technical guide provides a comprehensive overview of the chemical properties of thiamine bromide, a salt form of thiamine. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support advanced research and formulation activities.
Chemical and Physical Properties
This compound is a quaternary ammonium salt consisting of a pyrimidine and a thiazolium ring linked by a methylene bridge, with bromide as the counterion.[2] The chemical identity and core physicochemical properties of this compound and its closely related hydrobromide salt are summarized below.
| Property | This compound | This compound Hydrobromide |
| IUPAC Name | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide[2] | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide;hydrobromide[3] |
| Molecular Formula | C₁₂H₁₇BrN₄OS[2] | C₁₂H₁₈Br₂N₄OS[3][4] |
| Molecular Weight | 345.26 g/mol [2] | 426.17 g/mol [3][4] |
| CAS Number | 7019-71-8[2] | 4234-86-0[3][4] |
| Appearance | White crystalline powder[4] | - |
| Melting Point | Decomposes at approximately 245°C (related to thiamine hydrochloride)[1] | Not available |
| Solubility | Highly soluble in water, sparingly soluble in methanol, slightly soluble in ethanol (95%), and practically insoluble in diethyl ether.[1][2] | - |
| pKa | 4.9 (for the thiamine cation)[1] | - |
Crystallography
The three-dimensional arrangement of this compound in the solid state is critical for understanding its stability and dissolution characteristics. X-ray diffraction studies have been conducted on hydrated forms of this compound salts.
This compound Hydrobromide Hemihydrate (C₁₂H₁₉N₄OS²⁺ · 2Br⁻ · 0.5H₂O)
-
Crystal System: Monoclinic
-
Space Group: C2/c
-
Unit Cell Parameters:
-
a = 30.598 Å
-
b = 6.355 Å
-
c = 24.292 Å
-
β = 134.12°
-
-
Molecules per unit cell (Z): 8[5]
In this structure, the thiamine cations, bromide anions, and water molecules are interconnected through a network of hydrogen bonds and S...Br dipolar contacts.[5]
This compound Sesquihydrate (C₁₂H₁₇N₄OS⁺ · Br⁻ · 1.5H₂O)
-
Crystal System: Monoclinic
-
Space Group: P2₁/a
-
Unit Cell Parameters:
-
a = 11.676 Å
-
b = 24.819 Å
-
c = 12.344 Å
-
β = 113.74°
-
-
Molecules per unit cell (Z): 8
The crystal packing is stabilized by hydrogen bonds involving the amino group of the pyrimidine ring, the hydroxyl group of the side chain, and the bromide anion, as well as electrostatic interactions.
Below is a visualization of the molecular packing of thiamine hydrobromide hemihydrate.
Spectroscopic Properties
Spectroscopic data is essential for the identification and quantification of this compound. While specific spectra for this compound are not widely published, data for the closely related thiamine hydrochloride provides a reliable approximation of the spectral features of the thiamine cation.
UV-Visible Spectroscopy
In an acidic aqueous solution (pH ≤ 3), thiamine exhibits a maximum absorbance (λmax) at approximately 246 nm.[6] This absorption is characteristic of the pyrimidine ring system.
Infrared (IR) Spectroscopy
The FT-IR spectrum of thiamine hydrochloride, typically prepared as a KBr pellet, displays characteristic absorption bands corresponding to its functional groups. Key vibrational modes include:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H and N-H stretching vibrations |
| ~2960 | C-H stretching of the methyl group |
| ~1660 and ~1607 | C=C and C=N stretching vibrations of the pyrimidine ring |
| ~1045 | C-O stretching of the primary alcohol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide detailed structural information. The chemical shifts for thiamine hydrochloride in D₂O are provided as a reference for the thiamine cation.
¹H NMR Chemical Shifts (Reference: Thiamine Hydrochloride in D₂O)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~9.5 | s | Thiazolium ring C2-H |
| ~8.0 | s | Pyrimidine ring C6-H |
| ~5.5 | s | Methylene bridge (-CH₂-) |
| ~3.9 | t | -CH₂-OH |
| ~3.1 | t | Thiazolium ring -CH₂-CH₂OH |
| ~2.6 | s | Pyrimidine ring -CH₃ |
| ~2.4 | s | Thiazolium ring -CH₃ |
¹³C NMR Chemical Shifts (Reference: Thiamine Hydrochloride in H₂O)
| Chemical Shift (ppm) | Assignment |
| ~165 | Pyrimidine C4 |
| ~163 | Pyrimidine C2 |
| ~155 | Thiazolium C2 |
| ~145 | Pyrimidine C5 |
| ~143 | Thiazolium C4 |
| ~130 | Thiazolium C5 |
| ~107 | Pyrimidine C6 |
| ~60 | -CH₂-OH |
| ~48 | Methylene bridge (-CH₂-) |
| ~29 | Thiazolium ring -CH₂-CH₂OH |
| ~21 | Pyrimidine ring -CH₃ |
| ~12 | Thiazolium ring -CH₃ |
Stability
The stability of this compound is influenced by pH, temperature, and light.
-
pH Stability: this compound is most stable in acidic solutions. As the pH increases, particularly above neutral, the rate of degradation increases. In alkaline solutions, the thiazolium ring can open, leading to a loss of biological activity.
-
Thermal Stability: Thiamine salts are sensitive to heat. The melting point of thiamine hydrochloride is around 248 °C, at which it decomposes.[1]
-
Photostability: Exposure to light, especially UV radiation, can lead to the degradation of thiamine. Solutions of this compound should be protected from light.
Experimental Protocols
1. Synthesis of this compound
This protocol describes a general method for the synthesis of thiamine salts via the condensation of pyrimidine and thiazole moieties.[7]
Materials:
-
4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide
-
4-methyl-5-(2-hydroxyethyl)thiazole
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide in ethanol.
-
Add an equimolar amount of 4-methyl-5-(2-hydroxyethyl)thiazole to the solution.
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the this compound product by adding diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Dry the product under vacuum.
2. Quantification of this compound by HPLC-UV
This method is suitable for determining the purity of a this compound sample.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium hexanesulfonate
-
Glacial acetic acid
-
Diethylamine
-
This compound reference standard
-
Deionized water
Chromatographic Conditions:
-
Mobile Phase: A mixture of buffer and methanol (e.g., 80:20 v/v). The buffer consists of aqueous sodium-1-hexanesulfonate, glacial acetic acid, and methanol, with the pH adjusted to 3.0 with diethylamine.[8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm[8]
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Determine the peak area of thiamine in the chromatograms. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Calculate the concentration of this compound in the sample using the calibration curve.
3. Potentiometric Titration
This method can be used for the assay of thiamine salts.[9]
Principle:
In an alkaline medium, thiamine undergoes a transformation that creates acidic protons which can be titrated with a silver nitrate solution. The endpoint is detected potentiometrically using a silver-silver sulfide ion-selective electrode.
Reagents:
-
Silver nitrate (AgNO₃) standard solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.5 M)
-
This compound sample
Procedure:
-
Accurately weigh the this compound sample and dissolve it in 0.5 M NaOH solution.
-
Immerse a silver-silver sulfide ion-selective electrode and a suitable reference electrode into the solution.
-
Titrate the solution with the standardized silver nitrate solution, recording the potential (mV) after each addition.
-
The endpoint is determined from the inflection point of the titration curve. The second potential break corresponds to a 2:1 molar ratio of silver to thiamine.[9]
Biological Role and Mechanism of Action
This compound serves as a source of thiamine (vitamin B1). In the body, thiamine is converted to its active form, thiamine pyrophosphate (TPP), by the enzyme thiamine diphosphokinase. TPP is an essential coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism.
Key TPP-Dependent Enzymes:
-
Pyruvate dehydrogenase complex: Links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA.
-
α-ketoglutarate dehydrogenase complex: A key enzyme in the citric acid cycle.
-
Transketolase: An enzyme in the pentose phosphate pathway, which is crucial for the synthesis of nucleotides and NADPH.
-
Branched-chain α-ketoacid dehydrogenase complex: Involved in the metabolism of branched-chain amino acids.
The metabolic pathway of thiamine is illustrated below.
Conclusion
This compound is a stable, water-soluble salt of vitamin B1 with well-defined chemical and physical properties. This guide has provided a detailed summary of its structure, spectroscopic characteristics, stability, and methods for its synthesis and analysis. The information and protocols presented herein are intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.
References
- 1. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 7019-71-8 [smolecule.com]
- 3. This compound, monohydrobromide | C12H18Br2N4OS | CID 14216038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 4234-86-0,this compound, monohydrobromide | lookchem [lookchem.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. UV-Vis Spectrum of Thiamine | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective determination of thiamine (vitamin B(1)) in pharmaceutical preparations by direct potentiometric argentometric titration with use of the silver-silver sulphide ion-selective electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate Mechanisms of Thiamine Derivatives: A Technical Guide for Researchers
An in-depth exploration of the biochemical and pharmacological actions of thiamine and its synthetic derivatives, providing a crucial resource for researchers, scientists, and professionals in drug development.
Thiamine (Vitamin B1) and its derivatives are fundamental to cellular metabolism and have garnered significant attention for their therapeutic potential in a range of clinical applications. This technical guide delves into the core mechanisms of action of these vital compounds, presenting a comprehensive overview of their roles as enzymatic cofactors, their non-coenzymatic functions, and the enhanced pharmacokinetic profiles of synthetic derivatives. This document aims to provide a detailed understanding to facilitate further research and drug development.
The Coenzymatic Role of Thiamine Pyrophosphate (TPP)
The primary and most well-understood function of thiamine is its role as the precursor to thiamine pyrophosphate (TPP), an essential coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism.[1] TPP's mechanism of action is centered on its thiazolium ring, which can be deprotonated to form a reactive ylide, a potent nucleophile crucial for the catalytic activity of TPP-dependent enzymes.
Key TPP-Dependent Enzymes:
-
Pyruvate Dehydrogenase Complex (PDC): Located in the mitochondria, PDC catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a critical step linking glycolysis to the citric acid cycle.[2]
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC): Also a mitochondrial enzyme complex, KGDHC is a key regulatory point in the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.[3]
-
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): This complex is essential for the metabolism of branched-chain amino acids (leucine, isoleucine, and valine).
-
Transketolase (TK): A cytosolic enzyme of the pentose phosphate pathway (PPP), transketolase plays a vital role in the synthesis of ribose-5-phosphate, a precursor for nucleotides, and NADPH, a key reducing agent in cellular antioxidant defense.[4]
The catalytic cycle of TPP-dependent enzymes involves the formation of a covalent intermediate between the TPP ylide and the substrate, facilitating cleavage of a carbon-carbon bond.
References
- 1. Pharmacokinetics of thiamine derivatives especially of benfotiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Kinetic and regulatory properties of alpha-ketoglutarate dehydrogenase complex from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Pivotal Role of Thiamine Bromide in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamine (Vitamin B1), delivered in research and clinical settings often as a salt such as thiamine bromide, is a fundamental component of cellular metabolism. Its biologically active form, thiamine pyrophosphate (TPP), functions as an essential cofactor for a suite of enzymes critical to the catabolism of carbohydrates and amino acids. This technical guide delineates the core biological roles of this compound, focusing on its involvement in central metabolic pathways, including the Krebs cycle and the pentose phosphate pathway. We provide a detailed overview of the enzymatic reactions dependent on TPP, summarize key quantitative data related to thiamine metabolism, and present comprehensive protocols for benchmark experimental assays used to assess thiamine status. Furthermore, this guide includes detailed signaling pathway and experimental workflow diagrams generated using the Graphviz DOT language to provide clear visual representations of these complex processes.
Introduction: The Biological Significance of this compound
This compound, a salt form of thiamine, serves as a stable and soluble source of this essential vitamin for research and therapeutic applications. Its biological activity is functionally identical to other thiamine salts like hydrochloride, as it readily dissociates to provide thiamine, which is then converted into its active coenzymatic form, thiamine pyrophosphate (TPP).[1][2] Thiamine itself is a water-soluble vitamin composed of a pyrimidine and a thiazole ring joined by a methylene bridge.[3] Humans and other animals cannot synthesize thiamine de novo and must therefore obtain it from their diet.[4]
Once absorbed, thiamine is phosphorylated to TPP by the enzyme thiamine pyrophosphokinase.[3] TPP is indispensable for cellular function, acting as a cofactor for several key enzymes involved in central metabolic pathways.[4] A deficiency in thiamine can lead to severe metabolic dysregulation, manifesting in conditions such as beriberi and Wernicke-Korsakoff syndrome, highlighting its critical role in maintaining cellular and organismal health.[4]
Thiamine Pyrophosphate: The Active Coenzyme
The biological functions of thiamine are mediated by its pyrophosphorylated derivative, TPP. TPP's catalytic activity is centered on the thiazole ring, which can be deprotonated to form a carbanion, a key reactive intermediate in the enzymatic reactions it facilitates. This allows TPP to participate in the cleavage of bonds adjacent to carbonyl groups, a common step in the metabolism of alpha-keto acids and sugars.
TPP-Dependent Enzymes in Core Metabolism
TPP is a crucial cofactor for several multienzyme complexes that are central to cellular energy production and biosynthetic processes. These include:
-
Pyruvate Dehydrogenase Complex (PDC): Located in the mitochondrial matrix, PDC catalyzes the oxidative decarboxylation of pyruvate, the end product of glycolysis, to acetyl-CoA. This reaction is a critical link between glycolysis and the Krebs cycle.
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key enzyme in the Krebs cycle, KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA.
-
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): This complex is involved in the catabolism of the branched-chain amino acids leucine, isoleucine, and valine.
-
Transketolase (TKT): A cytosolic enzyme that plays a central role in the non-oxidative branch of the pentose phosphate pathway (PPP), which is vital for the synthesis of nucleotides and NADPH.
Thiamine's Role in Central Metabolic Pathways
The TPP-dependent enzymes are strategically positioned at critical junctures in cellular metabolism, underscoring the profound impact of thiamine on cellular bioenergetics and biosynthesis.
The Krebs Cycle
The Krebs cycle, or citric acid cycle, is the central hub of cellular respiration, responsible for the complete oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. TPP is essential for two key enzymatic steps in and leading up to this cycle:
-
Pyruvate to Acetyl-CoA: The pyruvate dehydrogenase complex, with TPP as a cofactor, facilitates the entry of pyruvate into the Krebs cycle by converting it to acetyl-CoA.
-
α-Ketoglutarate to Succinyl-CoA: The α-ketoglutarate dehydrogenase complex, another TPP-dependent enzyme system, catalyzes a crucial rate-limiting step within the cycle itself.
A deficiency in thiamine impairs the function of both PDC and KGDHC, leading to a bottleneck in the Krebs cycle, reduced ATP production, and the accumulation of upstream metabolites like pyruvate and lactate.
The Pentose Phosphate Pathway
The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. It is the primary source of NADPH, which is essential for reductive biosynthesis and antioxidant defense, and produces the precursor for nucleotide synthesis, ribose-5-phosphate. Transketolase, a TPP-dependent enzyme, is a key player in the non-oxidative phase of the PPP, catalyzing the interconversion of sugar phosphates.
Thiamine deficiency leads to reduced transketolase activity, impairing the flexibility of the PPP and limiting the cell's capacity to produce NADPH and ribose-5-phosphate. This can have significant consequences for rapidly dividing cells and cells under high oxidative stress.
Quantitative Data in Thiamine Metabolism
A quantitative understanding of thiamine metabolism is crucial for both research and clinical diagnostics. The following tables summarize key quantitative data related to thiamine levels and the activity of TPP-dependent enzymes.
| Parameter | Matrix | Reference Range | Method |
| Total Thiamine | Whole Blood | 75 - 195 nmol/L | HPLC |
| Thiamine Diphosphate (TPP) | Whole Blood | 70 - 180 nmol/L | HPLC |
| Thiamine Diphosphate (TPP) | Erythrocytes | 70 - 180 nmol/L | HPLC |
| Erythrocyte Transketolase Activity Coefficient (ETKAC) | Erythrocyte Lysate | < 1.15 (Sufficient) | Enzymatic Assay |
| 1.15 - 1.25 (Marginal Deficiency) | |||
| > 1.25 (Deficiency) |
Table 1: Reference Ranges for Thiamine Status.
| Enzyme | Substrate | Km for TPP | Optimal pH | Optimal Temperature |
| Transketolase | Xylulose-5-phosphate, Ribose-5-phosphate | ~0.4 µM | 7.6 - 8.0 | 37°C |
| Pyruvate Dehydrogenase | Pyruvate | - | 7.5 - 8.0 | 30 - 37°C |
| α-Ketoglutarate Dehydrogenase | α-Ketoglutarate | - | ~7.2 | 37°C |
Table 2: Kinetic and Assay Parameters for Key TPP-Dependent Enzymes.
Experimental Protocols
Accurate assessment of thiamine status is essential for diagnosing deficiency and for research purposes. The two most widely used methods are the functional erythrocyte transketolase activity (ETKA) assay and the direct measurement of thiamine and its phosphate esters by high-performance liquid chromatography (HPLC).
Erythrocyte Transketolase Activity (ETKA) Assay
This functional assay measures the activity of transketolase in erythrocyte lysates before and after the addition of exogenous TPP. The ratio of stimulated to basal activity (the ETK activity coefficient, or ETKAC) provides an index of thiamine nutritional status.
Principle: In thiamine deficiency, a significant portion of the transketolase apoenzyme is not saturated with its cofactor, TPP. The addition of exogenous TPP to a hemolysate from a thiamine-deficient individual will cause a marked increase in transketolase activity.
Detailed Methodology:
-
Sample Preparation:
-
Collect whole blood in heparinized tubes.
-
Centrifuge to pellet erythrocytes. Wash the cells three times with isotonic saline.
-
Lyse the washed erythrocytes by adding deionized water and freezing/thawing.
-
Determine the hemoglobin concentration of the hemolysate.
-
-
Assay Procedure:
-
Prepare two sets of reaction mixtures for each sample: one for basal activity and one for stimulated activity.
-
The reaction mixture contains a buffer (e.g., Tris-HCl, pH 7.6), magnesium chloride, and the substrate ribose-5-phosphate.
-
Add TPP solution to the "stimulated" reaction mixtures.
-
Add an equal volume of saline to the "basal" reaction mixtures.
-
Pre-incubate the mixtures at 37°C.
-
Initiate the reaction by adding the hemolysate to both sets of tubes.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
-
Measurement of Product:
-
The product of the transketolase reaction, sedoheptulose-7-phosphate, is measured colorimetrically.
-
Add a colorimetric reagent (e.g., a solution containing sulfuric acid and cysteine-carbazole) to the deproteinized supernatant.
-
Incubate to allow color development.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
-
Calculation:
-
Calculate the transketolase activity for both basal and stimulated samples, usually expressed as units per gram of hemoglobin.
-
Calculate the ETKAC: ETKAC = (Stimulated Activity) / (Basal Activity).
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC provides a direct and quantitative measurement of thiamine and its phosphorylated esters (thiamine monophosphate - TMP, thiamine diphosphate - TPP, and thiamine triphosphate - TTP) in biological samples.
Principle: The various forms of thiamine are separated based on their physicochemical properties by passing the sample through a chromatography column. The separated compounds are then detected, often after a post-column derivatization step to enhance their fluorescence.
Detailed Methodology:
-
Sample Preparation:
-
Collect whole blood in EDTA tubes.
-
To an aliquot of whole blood, add a protein precipitating agent, such as trichloroacetic acid (TCA).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the clear supernatant for analysis.
-
-
Chromatographic Separation:
-
Inject a defined volume of the supernatant onto an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).
-
Elute the thiamine compounds using a mobile phase, which can be run in isocratic or gradient mode. The mobile phase composition is optimized to achieve good separation of the different thiamine esters.
-
-
Post-Column Derivatization and Detection:
-
The eluate from the column is mixed with an oxidizing reagent (e.g., potassium ferricyanide in alkaline solution) in a post-column reactor.
-
This converts the non-fluorescent thiamine compounds into their highly fluorescent thiochrome derivatives.
-
The fluorescent thiochrome derivatives are then detected by a fluorescence detector set at the appropriate excitation and emission wavelengths (e.g., ~365 nm excitation and ~435 nm emission).
-
-
Quantification:
-
Prepare a series of standard solutions of thiamine, TMP, TPP, and TTP of known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration for each compound.
-
Quantify the concentration of each thiamine ester in the sample by comparing its peak area to the calibration curve.
-
Conclusion
This compound, as a readily available source of thiamine, plays a critical and multifaceted role in cellular metabolism. Its conversion to thiamine pyrophosphate is essential for the function of key enzymes in central energy-yielding and biosynthetic pathways. An in-depth understanding of thiamine's metabolic functions, coupled with robust and reliable analytical methods, is paramount for advancing research in nutrition, metabolic disorders, and drug development. This technical guide provides a comprehensive resource for professionals in these fields, offering a detailed overview of the core principles of thiamine metabolism and practical guidance on its experimental assessment.
References
An In-depth Technical Guide to Thiamine Bromide: CAS Numbers, Identifiers, and Core Scientific Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of thiamine bromide, a derivative of thiamine (Vitamin B1), an essential nutrient vital for a range of metabolic processes. This document delineates the chemical identifiers, physicochemical properties, and biological significance of two primary forms: this compound and this compound monohydrobromide. It also includes detailed experimental protocols for analysis and a representative synthesis method. Furthermore, this guide illustrates key biological pathways associated with thiamine's function through detailed diagrams.
Chemical Identification and Physicochemical Properties
This compound is commercially available in two principal forms, each with a distinct CAS number and chemical profile. The following tables summarize the key identifiers and physicochemical properties for both this compound (CAS No. 7019-71-8) and this compound monohydrobromide (CAS No. 4234-86-0).
Table 1: Chemical Identifiers
| Identifier | This compound | This compound Monohydrobromide |
| CAS Number | 7019-71-8[1] | 4234-86-0[2] |
| IUPAC Name | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide;hydrobromide[3] |
| Molecular Formula | C₁₂H₁₇BrN₄OS[4] | C₁₂H₁₈Br₂N₄OS[2][3] |
| Synonyms | This compound | This compound-hydrobromide, Thiamine hydrobromide[2][3] |
| PubChem CID | Not explicitly found | 14216038[3] |
| InChI Key | URCYCZPVXXIFSR-UHFFFAOYSA-M | BICSXHHXUZPOLW-UHFFFAOYSA-M[3] |
Table 2: Physicochemical Properties
| Property | This compound | This compound Monohydrobromide |
| Molecular Weight | 345.26 g/mol [4] | 426.17 g/mol [3] |
| Appearance | White crystalline powder[2] | White crystalline powder[2] |
| Melting Point | 161-162 °C (with decomposition)[4] | Not available |
| Solubility in Water | Approximately 100 mg/mL at room temperature[4] | Highly soluble |
| Solubility in Organic Solvents | Soluble in methanol; practically insoluble in diethyl ether, hexane, benzene, and toluene.[4][5] | Not available |
| Stability | Stable in acidic conditions; degrades in alkaline environments.[4] | Generally stable under acidic conditions; may decompose under alkaline conditions or at high temperatures.[6] |
Biological Significance and Signaling Pathways
Thiamine and its derivatives play a crucial role in cellular metabolism, primarily through the action of its active form, thiamine pyrophosphate (TPP). TPP is an essential coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism.[7] Beyond its coenzymatic functions, thiamine and its phosphorylated forms are increasingly recognized for their non-coenzymatic roles in signaling pathways and nerve function.[8][9]
Coenzymatic Role in Metabolism
Thiamine pyrophosphate is a critical cofactor for enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase, which are central to cellular energy production and biosynthetic processes.
Non-Coenzymatic Signaling Roles
Emerging research indicates that thiamine and its phosphorylated derivatives, such as thiamine triphosphate (TTP), have non-coenzymatic functions. These include the allosteric regulation of enzymes, modulation of ion channels, and involvement in cellular stress responses. Thiamine has also been implicated in signaling pathways related to cancer, affecting processes such as cell survival, proliferation, and DNA damage repair.[10][11][12]
Experimental Protocols
General Synthesis of Thiamine Salts
Objective: To synthesize a thiamine salt by reacting 4-amino-5-(bromomethyl)-2-methylpyrimidine with 4-methyl-5-(2-hydroxyethyl)thiazole.
Materials:
-
4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide
-
4-methyl-5-(2-hydroxyethyl)thiazole
-
Absolute ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide in absolute ethanol.
-
Add an equimolar amount of 4-methyl-5-(2-hydroxyethyl)thiazole to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The this compound product will precipitate out of the solution. If precipitation is slow, the solution can be cooled further in an ice bath.
-
Collect the precipitate by vacuum filtration and wash the crystals with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white crystalline product under vacuum.
-
The final product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Analysis of Thiamine by HPLC with Post-Column Derivatization (Thiochrome Method)
The determination of thiamine in biological samples is commonly achieved by converting thiamine to the highly fluorescent compound thiochrome, followed by detection using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.[14][15][16]
Objective: To quantify the total thiamine content in a whole blood sample.
Materials and Reagents:
-
Whole blood sample
-
0.1 N HCl
-
2.5 M Sodium Acetate solution
-
Taka-diastase enzyme
-
50% Trichloroacetic acid (TCA)
-
Mobile Phase: Methanol and phosphate buffer mixture
-
Post-column Reagent: 0.01% Potassium ferricyanide in 15% NaOH
-
HPLC system with a C18 reversed-phase column and a fluorescence detector (Excitation: ~375 nm, Emission: ~440 nm)
Procedure:
-
Sample Extraction and Hydrolysis: a. To 1 mL of whole blood, add 5 mL of 0.1 N HCl. b. Heat the mixture at 100°C for 30 minutes to extract thiamine. c. Cool the mixture and adjust the pH to 4.0-4.5 with 2.5 M sodium acetate. d. Add 50 mg of Taka-diastase to hydrolyze thiamine phosphate esters to free thiamine. Incubate at 45°C for at least 4 hours (or overnight).[17] e. Precipitate proteins by adding 1 mL of 50% TCA and centrifuge to collect the supernatant. f. Filter the supernatant through a 0.45 µm filter before HPLC analysis.[17]
-
HPLC Analysis: a. Set up the HPLC system with a C18 column and the specified mobile phase. b. Inject the prepared sample extract onto the column. c. After chromatographic separation, the eluent is mixed with the post-column reagent (potassium ferricyanide in NaOH) to oxidize thiamine to thiochrome. d. Detect the fluorescent thiochrome using the fluorescence detector. e. Quantify the thiamine concentration by comparing the peak area to a standard curve prepared from known concentrations of thiamine.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of the non-coenzyme action of thiamin in brain: biochemical, structural and pathway analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Buy this compound | 7019-71-8 [smolecule.com]
- 5. Thiamine tested according to Ph Eur 67-03-8 [sigmaaldrich.com]
- 6. Buy Ethyl this compound hydrobromide (EVT-13990953) [evitachem.com]
- 7. scispace.com [scispace.com]
- 8. Mechanisms of Non-coenzyme Action of Thiamine: Protein Targets and Medical Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of thiamine in cancer: possible genetic and cellular signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiamine (Vitamin B1)—An Essential Health Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thiamine analysis [thiamine.dnr.cornell.edu]
- 15. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A reliable semiautomated method for the determination of total thiamine in whole blood by the thiochrome method with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pickeringlabs.com [pickeringlabs.com]
Navigating the Aqueous Environment of Thiamine Bromide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of thiamine bromide in aqueous solutions. Focusing on solubility and stability, this document synthesizes critical data, outlines detailed experimental methodologies, and visualizes key biochemical pathways to support research, formulation development, and scientific understanding.
Solubility of this compound in Aqueous Solutions
This compound, as a salt of the water-soluble vitamin B1, exhibits high aqueous solubility, a critical factor for its biological availability and formulation in pharmaceutical preparations.
General Solubility Profile
This compound is highly soluble in water, with an approximate solubility of 100 mg/mL at room temperature.[1] Its ionic nature and the presence of functional groups capable of hydrogen bonding with water molecules contribute to this high solubility.[1] Conversely, it is practically insoluble in non-polar organic solvents such as diethyl ether, hexane, and benzene.
Quantitative Solubility Data
While specific data for this compound across a range of temperatures and pH values is not extensively documented in publicly available literature, data for other thiamine salts, such as thiamine hydrochloride (HCl) and thiamine mononitrate, provide valuable insights into its expected behavior. The solubility of thiamine salts is influenced by temperature and the composition of the solvent.
Table 1: Solubility of Thiamine Salts in Water at Various Temperatures
| Temperature (°C) | Thiamine Hydrochloride ( g/100 mL) | Thiamine Mononitrate ( g/100 mL) |
| 25 | ~100 | 2.7 |
| 100 | More soluble | ~30 |
Note: Data for thiamine hydrochloride and mononitrate are provided as representative values for thiamine salts. Thiamine hydrochloride's solubility is noted as 1 g in approximately 1 mL of water, which is equivalent to ~100 g/100mL.[2][3]
Factors Influencing Solubility
-
pH: The solubility of thiamine salts can be influenced by pH. The pKa of the pyrimidine ring's N1' position is approximately 4.8-5.3.[1] At pH values below its pKa, the primary amine group is protonated, which can affect its interaction with the solvent.
-
Co-solvents: The presence of co-solvents can alter the solubility of thiamine salts. For instance, the solubility of thiamine hydrochloride has been studied in various water-miscible organic solvents.[4]
Stability of this compound in Aqueous Solutions
The stability of thiamine in aqueous solutions is a critical consideration for its storage, formulation, and therapeutic efficacy. Degradation of thiamine is primarily influenced by pH, temperature, light, and the presence of other chemical agents.
Effect of pH
Thiamine is most stable in acidic solutions, with a pH range of 4 to 7 demonstrating good stability for days to weeks at room temperature.[1] As the pH becomes neutral to alkaline (pH > 7), the rate of degradation increases significantly.[5] This is attributed to the opening of the thiazole ring in alkaline conditions, making the molecule susceptible to cleavage.
Effect of Temperature
Increased temperature accelerates the degradation of thiamine in aqueous solutions. The degradation generally follows pseudo-first-order kinetics.[6][7] The activation energy for thiamine degradation is dependent on the pH of the solution, suggesting different degradation pathways under varying conditions.[5][8]
Table 2: Degradation Rate Constants (k) and Activation Energies (Ea) for Thiamine Salts in Aqueous Solution
| Salt Form | pH | Temperature (°C) | Concentration (mg/mL) | k (day⁻¹) | Ea (kcal/mol) |
| Thiamine Mononitrate | 6 | 70 | 1 | 0.043 | 18-21 |
| Thiamine Mononitrate | 6 | 70 | 20 | 0.43 | 18-21 |
| Thiamine Mononitrate | 3 | 80 | 1 | Not significantly degraded | 21-27 |
| Thiamine Chloride HCl | 6 | 70 | 1 | 0.047 | 18-21 |
| Thiamine Chloride HCl | 6 | 70 | 20 | 0.38 | 18-21 |
| Thiamine Chloride HCl | 3 | 80 | 1 | Not significantly degraded | 21-27 |
Note: This data is for thiamine mononitrate and thiamine chloride hydrochloride and serves as a reference for the expected behavior of this compound.[5][9]
Photostability
Thiamine solutions are sensitive to light, particularly UV radiation. In alkaline solutions, exposure to UV light can lead to the oxidation of thiamine to thiochrome, a fluorescent compound. This property is often utilized in the analytical quantification of thiamine.
Effect of Metal Ions and Oxidizing Agents
The presence of metal ions, such as copper (Cu⁺, Cu²⁺) and iron (Fe²⁺, Fe³⁺), can catalyze the degradation of thiamine.[10][11] Oxidizing agents can also promote the degradation of thiamine, leading to the formation of products like thiochrome and thiamine disulfide.
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the widely used shake-flask method for determining the thermodynamic solubility of this compound in an aqueous buffer.[12][13][14][15]
Objective: To determine the equilibrium solubility of this compound in a specified aqueous buffer at a constant temperature.
Materials:
-
This compound powder
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Volumetric flasks and pipettes
-
Thermostatic shaker water bath
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed container. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 37°C). Shake the mixture for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid material, it is advisable to use a syringe fitted with a filter. Dilute the collected supernatant with the aqueous buffer to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV method (see section 3.2).
-
Calculation: Calculate the solubility of this compound based on the measured concentration and the dilution factor.
Stability-Indicating HPLC Method
This protocol describes a typical reversed-phase HPLC method for assessing the stability of this compound in aqueous solutions by quantifying the parent compound and its degradation products.[10][16][17][18][19]
Objective: To quantify the concentration of this compound and monitor its degradation over time under various stress conditions.
Materials and Equipment:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 0.1 M, pH adjusted)
-
Deionized water
-
Volumetric flasks and pipettes
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile. For example, an isocratic mobile phase of 10% acetonitrile and 90% phosphate buffer (pH 5.9).[19]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (UV) or for higher sensitivity and specificity after post-column derivatization to thiochrome, fluorescence detection (Excitation: 375 nm, Emission: 430-440 nm).[10][17][19]
-
Injection Volume: 20 µL
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.
-
Sample Preparation: At specified time points during the stability study, withdraw an aliquot of the this compound solution. Dilute the sample with the mobile phase to a concentration within the range of the calibration curve.
-
HPLC Analysis: Inject the standard solutions and the prepared samples into the HPLC system.
-
Data Analysis: Integrate the peak area of this compound in the chromatograms. Use the calibration curve to determine the concentration of this compound remaining in the samples at each time point. The appearance of new peaks can indicate the formation of degradation products.
Photostability Testing
This protocol is based on the ICH Q1B guidelines for photostability testing of new active substances and medicinal products.[20][21][22][23]
Objective: To evaluate the stability of an aqueous solution of this compound upon exposure to light.
Materials and Equipment:
-
Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Calibrated radiometer/lux meter.
-
Quartz or other light-transparent containers.
-
Aluminum foil for dark controls.
-
HPLC system for analysis.
Procedure:
-
Sample Preparation: Prepare an aqueous solution of this compound of a known concentration in the light-transparent containers. Prepare identical samples to be used as dark controls by wrapping them in aluminum foil.
-
Exposure: Place the samples and the dark controls in the photostability chamber. Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: At appropriate time intervals, withdraw aliquots from both the exposed and dark control samples. Analyze the samples for the concentration of this compound and the presence of degradation products using a validated stability-indicating HPLC method (see section 3.2).
-
Evaluation: Compare the results from the exposed samples to those of the dark controls to differentiate between light-induced and thermal degradation. Assess any changes in physical properties (e.g., color, clarity) and chemical stability.
Signaling and Biochemical Pathways
Thiamine, in its active form thiamine pyrophosphate (TPP), does not participate in classical cell signaling pathways in the same manner as hormones or neurotransmitters. Instead, it is a crucial coenzyme for several key enzymes involved in central metabolic pathways. Its degradation in aqueous solutions follows distinct chemical pathways.
Biochemical Role of Thiamine
The diagram below illustrates the central role of thiamine pyrophosphate (TPP) as a cofactor in key metabolic pathways.
Caption: Central role of Thiamine Pyrophosphate (TPP) in metabolism.
Thiamine Degradation Pathway in Aqueous Solution
The following diagram illustrates the primary degradation pathways of thiamine in aqueous solutions, particularly under alkaline conditions and in the presence of oxidizing agents.
Caption: Thiamine degradation pathways in aqueous solution.
Experimental Workflow for Stability Testing
The logical workflow for conducting a comprehensive stability study of this compound in an aqueous solution is depicted below.
Caption: Workflow for this compound stability testing.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound in aqueous solutions. The high aqueous solubility of this compound is a key characteristic, while its stability is significantly influenced by pH, temperature, and light. The provided experimental protocols offer practical guidance for researchers and drug development professionals. A thorough understanding of these properties is essential for the successful formulation, storage, and application of this compound in various scientific and pharmaceutical contexts. Further research to generate comprehensive quantitative solubility and stability data specifically for this compound would be a valuable addition to the field.
References
- 1. Buy this compound | 7019-71-8 [smolecule.com]
- 2. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. d-nb.info [d-nb.info]
- 6. Kinetics of Thiamin Degradation in Solutions under Ambient Storage Conditions | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. open.clemson.edu [open.clemson.edu]
- 11. "Effect of Metal Ions and Temperature on Stability of Thiamine Determin" by Jhong Huei Huang [open.clemson.edu]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. enamine.net [enamine.net]
- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. HPLC Method for Analysis of Thiamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 17. glsciences.com [glsciences.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. ICH Q1B Photostability: Step-by-Step FDA/EMA/ICH Compliance Guide & Testing Checklist – StabilityStudies.in [stabilitystudies.in]
- 21. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]
- 22. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 23. database.ich.org [database.ich.org]
A Technical Guide to the Discovery and Synthesis of Thiamine (Vitamin B1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine, or Vitamin B1, was the first of the water-soluble B-complex vitamins to be discovered, playing a crucial role in carbohydrate metabolism and nerve function. Its deficiency leads to the debilitating condition known as beriberi. This technical guide provides an in-depth exploration of the historical milestones in the discovery of thiamine, the elucidation of its chemical structure, and the development of its synthesis, from early laboratory methods to modern industrial production. The document details the key experiments, presents quantitative data where available, and visualizes the critical biochemical and synthetic pathways.
The Discovery of Thiamine: A Historical Perspective
The journey to uncover the secrets of thiamine is a compelling narrative of scientific inquiry, spanning several decades and involving researchers from across the globe. The story begins with the investigation into the mysterious ailment of beriberi, a disease that was particularly rampant in East Asia where polished white rice was a dietary staple.[1]
Early Observations and the "Anti-Beriberi Factor"
In the late 19th century, Christiaan Eijkman, a Dutch physician in the Dutch East Indies, observed that chickens fed a diet of polished rice developed symptoms similar to beriberi, while those fed unpolished rice remained healthy.[2] This led to the hypothesis of an "anti-beriberi factor" present in the outer layers of rice.
Umetaro Suzuki and the Isolation of Aberic Acid
In 1910, Japanese scientist Umetaro Suzuki successfully extracted a water-soluble compound from rice bran that he named "aberic acid."[3] He demonstrated that this substance could cure beriberi in pigeons. Although his findings were initially published in a Japanese journal and did not gain immediate international recognition, his work was a pivotal step in isolating the active compound.[4]
Casimir Funk and the "Vitamine" Theory
In 1912, Polish biochemist Casimir Funk, working at the Lister Institute in London, also isolated a substance from rice bran that was effective against beriberi.[5][6] Believing the compound to be a vital amine, he coined the term "vitamine," which later became "vitamin."[4][7] Funk's work was instrumental in popularizing the concept that specific diseases could be caused by dietary deficiencies of these essential micronutrients.[8]
A timeline of these key discoveries is presented below.
Elucidation of Structure and Chemical Synthesis
Following its isolation and crystallization by Barend Jansen and Willem Donath in 1926, the next major challenge was to determine the chemical structure of thiamine and to achieve its synthesis in the laboratory.[2] This monumental task was accomplished by the American chemist Robert R. Williams and his team.
Structural Determination
Through a series of degradation studies, Williams and his colleagues deduced that thiamine is composed of a pyrimidine ring and a thiazole ring linked by a methylene bridge.[9] This structural insight was critical for devising a synthetic route.
The First Chemical Synthesis of Thiamine
In 1936, Robert R. Williams and J. K. Cline published their landmark paper detailing the first successful chemical synthesis of thiamine.[10][11] This achievement not only confirmed the proposed structure but also paved the way for the large-scale production of this essential vitamin.
The overall synthetic scheme developed by Williams and Cline is depicted below.
Experimental Protocols
This section provides a detailed look at the methodologies employed in the key historical experiments, as well as modern industrial synthesis.
Extraction of "Aberic Acid" from Rice Bran (Suzuki, 1910)
Objective: To isolate the anti-beriberi factor from rice bran.
Methodology:
-
Initial Extraction: Rice bran was extracted with a suitable solvent (likely an alcohol-water mixture) to dissolve the water-soluble components.
-
Precipitation of Impurities: The crude extract was treated with reagents such as lead acetate to precipitate impurities, which were then removed by filtration.
-
Further Purification: The filtrate containing the active substance was further purified through a series of precipitation and dissolution steps using various solvents and precipitants.
-
Final Isolation: The purified solution was concentrated, leading to the crystallization of "aberic acid."
Quantitative Data: Historical data on the yield of "aberic acid" from a specific quantity of rice bran in Suzuki's experiments is not well-documented in available English-language sources.
Laboratory Synthesis of Thiamine (Williams and Cline, 1936)
The synthesis of thiamine by Williams and Cline involved the separate synthesis of the pyrimidine and thiazole moieties, followed by their condensation.
Objective: To achieve the total chemical synthesis of thiamine.
Methodology:
-
Synthesis of the Pyrimidine Moiety (4-amino-5-ethoxymethyl-2-methylpyrimidine): The synthesis of this component involved a multi-step process starting from simpler organic precursors.
-
Synthesis of the Thiazole Moiety (5-(2-hydroxyethyl)-4-methylthiazole): This heterocyclic compound was also synthesized through a series of chemical reactions.
-
Condensation and Formation of Thiamine: The crucial final step involved the quaternization reaction between the pyrimidine and thiazole derivatives to form the thiamine molecule.[10]
Table 1: Key Reagents in the Williams and Cline Synthesis
| Moiety | Key Starting Materials/Intermediates |
| Pyrimidine | Ethyl acetoacetate, Acetamidine |
| Thiazole | Ethyl acetoacetate, Thioformamide |
Industrial Synthesis of Thiamine
Modern industrial production of thiamine often utilizes the Grewe diamine as a key intermediate.
Objective: To efficiently and cost-effectively produce thiamine on a large scale.
Methodology:
-
Synthesis of Grewe Diamine (5-(aminomethyl)-2-methyl-4-pyrimidinamine): This intermediate is synthesized from readily available starting materials.
-
Reaction with a Thiazole Precursor: The Grewe diamine is then reacted with a suitable thiazole precursor to form the thiamine molecule.
Biosynthesis of Thiamine Pyrophosphate (TPP)
In most organisms, thiamine is converted to its biologically active form, thiamine pyrophosphate (TPP), which serves as a crucial coenzyme in several metabolic pathways. The biosynthesis of TPP involves the separate synthesis of the pyrimidine and thiazole moieties, which are then coupled.
The general pathway for TPP biosynthesis in prokaryotes is illustrated below.
Role of Thiamine Pyrophosphate in Metabolic Pathways
Thiamine pyrophosphate is an essential coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism.
Table 2: Key TPP-Dependent Enzymes and their Functions
| Enzyme | Metabolic Pathway | Function |
| Pyruvate dehydrogenase complex | Glycolysis/Citric Acid Cycle Link | Converts pyruvate to acetyl-CoA |
| α-Ketoglutarate dehydrogenase | Citric Acid Cycle | Converts α-ketoglutarate to succinyl-CoA |
| Transketolase | Pentose Phosphate Pathway | Interconversion of sugars |
| Branched-chain α-keto acid dehydrogenase | Amino Acid Catabolism | Catabolism of branched-chain amino acids |
The central role of TPP in these interconnected pathways highlights the critical importance of thiamine for cellular energy production and biosynthetic processes.
Conclusion
The discovery and synthesis of thiamine represent a triumph of nutritional science and organic chemistry. From the initial observations linking diet to disease to the complex chemical synthesis and understanding of its biochemical role, the story of thiamine underscores the importance of micronutrients in human health. This technical guide has provided a comprehensive overview of this journey, offering detailed insights for professionals in research and drug development. The methodologies and pathways described herein form the foundation of our current understanding and continue to inform research into thiamine-related metabolic disorders and the development of novel therapeutic interventions.
References
- 1. the-hospitalist.org [the-hospitalist.org]
- 2. The discovery of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Umetaro Suzuki - Wikipedia [en.wikipedia.org]
- 4. Vitamin - Wikipedia [en.wikipedia.org]
- 5. Casimir Funk - Wikipedia [en.wikipedia.org]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. The discovery of the vitamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. paulingblog.wordpress.com [paulingblog.wordpress.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Thiamine Bromide in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine, or Vitamin B1, is a crucial water-soluble vitamin essential for the normal functioning of the nervous system.[1][2][3] Its biologically active form, thiamine pyrophosphate (TPP), acts as a vital coenzyme in carbohydrate metabolism, energy production, and the synthesis of neurotransmitters.[1][3][4][5] Thiamine deficiency can lead to severe neurological and psychiatric symptoms, including confusion, memory loss, encephalopathy, and nerve damage.[6][7][8] Consequently, thiamine and its derivatives are of significant interest in the research and potential treatment of various neurological disorders, including Wernicke-Korsakoff syndrome, Alzheimer's disease, and peripheral neuropathy.[1][9]
Thiamine bromide is a salt form of thiamine used in research.[1][2] Like other thiamine salts, such as thiamine hydrochloride, it serves as a source of the essential thiamine molecule for in vitro and in vivo studies. The choice between different salt forms often depends on factors like solubility and stability for specific experimental applications.[10][11] These application notes provide an overview of the use of this compound in neurological disorder research, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Mechanism of Action in Neurological Systems
Thiamine's neuroprotective effects are multifaceted, stemming from its central role in cellular metabolism and neuronal function:
-
Energy Metabolism: TPP is an essential cofactor for key enzymes in glucose metabolism, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase in the Krebs cycle, and transketolase in the pentose phosphate pathway.[4][5] The brain is highly dependent on glucose metabolism for its energy supply, and thiamine deficiency impairs this process, leading to cellular energy failure and neuronal damage.[4]
-
Neurotransmitter Synthesis: Thiamine is involved in the synthesis of crucial neurotransmitters. For instance, it is required for the production of acetylcholine, a neurotransmitter vital for memory and cognitive function.[3]
-
Myelin Sheath Maintenance: Thiamine contributes to the integrity of the myelin sheath, which insulates nerve fibers and is essential for proper nerve conduction.[12]
-
Antioxidant and Anti-inflammatory Effects: Studies on thiamine derivatives have demonstrated antioxidant and anti-inflammatory properties, which may protect against oxidative stress-induced neuronal damage, a common feature in many neurodegenerative diseases.[1]
Key Signaling Pathways
This compound, by delivering thiamine, influences several critical signaling pathways implicated in neurological health and disease.
Figure 1: Key metabolic pathways influenced by thiamine pyrophosphate (TPP).
Data Presentation
The following tables summarize key quantitative data related to thiamine and its derivatives in neurological research.
Table 1: Bioavailability of Different Thiamine Forms
| Thiamine Form | Solubility | Bioavailability | Key Characteristics | Reference(s) |
| Thiamine Hydrochloride | Water-soluble | Limited, saturable absorption | Standard form, requires active transport. | [13] |
| Thiamine Mononitrate | Less water-soluble | Similar to hydrochloride | More stable in dry formulations. | [10] |
| Benfotiamine | Lipid-soluble | Significantly higher | Easily crosses cell membranes. | [14] |
| This compound | Water-soluble | Expected to be similar to hydrochloride | Salt form used in research. | [1][2] |
Table 2: Thiamine Concentrations in Cell Culture Media
| Medium | Thiamine Concentration (µM) |
| Medium 199 | 0.027 |
| McCoy's 5A Modified Medium | 0.54 |
| Nutrient Mixture, Ham's F-12 | 0.91 |
| RPMI-1640 | 2.68 |
| Dulbecco's Modified Eagle's Medium (DMEM) | 10.72 |
Source: Adapted from Sigma-Aldrich technical resources.
Experimental Protocols
Detailed methodologies for key experiments in thiamine research are provided below. While these protocols may not specify this compound, it can be substituted for other water-soluble forms like thiamine hydrochloride, ensuring equivalent molar concentrations.
Protocol 1: In Vitro Model of Thiamine Deficiency in Neuronal Cell Culture
This protocol describes how to induce thiamine deficiency in primary cerebellar granule cells to study the cellular mechanisms of neurodegeneration.
Objective: To investigate the effects of thiamine deficiency on neuronal survival and metabolism.
Materials:
-
Primary rat cerebellar granule cells
-
Thiamine-deficient cell culture medium
-
Pyrithiamine (thiamine antagonist)
-
This compound (for rescue experiments)
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
Reagents for measuring enzyme activity (e.g., α-ketoglutarate dehydrogenase, transketolase)
-
Reagents for assessing oxidative stress (e.g., ROS detection kits)
Procedure:
-
Cell Culture: Plate primary rat cerebellar granule cells at a suitable density in standard culture medium.
-
Induction of Thiamine Deficiency: After allowing the cells to adhere and stabilize, replace the standard medium with thiamine-deficient medium. To accelerate the deficiency, add the thiamine antagonist pyrithiamine to the medium at a final concentration of 50 µM.
-
Experimental Groups:
-
Control group: Cells grown in standard, thiamine-replete medium.
-
Thiamine-deficient (TD) group: Cells grown in thiamine-deficient medium.
-
TD + Pyrithiamine group: Cells grown in thiamine-deficient medium with 50 µM pyrithiamine.
-
Rescue group: Cells treated as the TD + Pyrithiamine group, with the addition of this compound at various concentrations.
-
-
Incubation: Incubate the cells for a period of up to 7 days.
-
Assessment of Cell Viability: At desired time points, measure cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
Biochemical Assays:
-
Prepare cell lysates from each experimental group.
-
Measure the activity of thiamine-dependent enzymes such as α-ketoglutarate dehydrogenase and transketolase using established spectrophotometric or fluorometric assays.
-
Assess levels of reactive oxygen species (ROS) to determine the extent of oxidative stress.
-
-
Data Analysis: Analyze the data to compare cell viability, enzyme activity, and oxidative stress levels between the different experimental groups.
This protocol is adapted from studies on in vitro models of thiamine deficiency.[12][15]
Figure 2: Experimental workflow for the in vitro thiamine deficiency model.
Protocol 2: In Vivo Model of Thiamine Deficiency in Rodents
This protocol outlines the induction of thiamine deficiency in rats to study the neurological and behavioral consequences, as well as the therapeutic potential of this compound.
Objective: To create an animal model of thiamine deficiency to investigate neuropathological changes and test therapeutic interventions.
Materials:
-
Male Sprague-Dawley rats
-
Thiamine-deficient rodent chow
-
Pyrithiamine hydrobromide
-
This compound for treatment
-
Saline solution
-
Equipment for behavioral testing (e.g., T-maze, open field)
-
Histology and immunohistochemistry reagents
-
Equipment for tissue homogenization and biochemical assays
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the start of the experiment.
-
Induction of Thiamine Deficiency:
-
Provide the experimental group with a thiamine-deficient diet ad libitum.
-
Administer daily intraperitoneal injections of pyrithiamine hydrobromide (0.25 mg/ml at 1 ml/kg body weight) for 14 days.
-
The control group receives a standard diet and daily saline injections.
-
-
Monitoring: Monitor the animals daily for signs of thiamine deficiency, such as ataxia, weight loss, and seizures.
-
Therapeutic Intervention:
-
On day 14, or upon the appearance of neurological symptoms, divide the thiamine-deficient animals into treatment groups.
-
Administer this compound (e.g., 100 mg/kg, intraperitoneally) or saline to the respective groups.
-
-
Behavioral Testing: Conduct behavioral tests, such as the T-maze for spatial working memory, to assess cognitive function in all groups.
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the animals and perfuse them with saline followed by a fixative.
-
Collect brain tissue for histological analysis (e.g., H&E staining to assess neuronal damage) and immunohistochemistry (e.g., for markers of neuroinflammation or apoptosis).
-
Collect separate brain regions for biochemical analysis of thiamine levels and the activity of thiamine-dependent enzymes.
-
-
Data Analysis: Compare the behavioral, histological, and biochemical data between the control, thiamine-deficient, and this compound-treated groups.
This protocol is based on established methods for creating animal models of thiamine deficiency.[16][17]
Protocol 3: Preparation of this compound Solutions for Experimental Use
Objective: To prepare stable and accurate concentrations of this compound solutions for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Sterile, HPLC-grade water or appropriate buffer (e.g., phosphate-buffered saline)
-
Sterile filters (0.22 µm)
-
Sterile tubes or vials
-
pH meter and adjustment solutions (e.g., HCl, NaOH) if necessary
Procedure:
-
Calculation: Determine the mass of this compound needed to achieve the desired molar concentration. The molecular weight of this compound monohydrobromide is approximately 434.1 g/mol .
-
Dissolution:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound powder.
-
Add the powder to a sterile container.
-
Gradually add the sterile water or buffer while vortexing or stirring until the powder is completely dissolved.
-
-
pH Adjustment (if required):
-
Measure the pH of the solution. Thiamine solutions are most stable at a pH between 2.7 and 3.4.
-
If necessary, adjust the pH using dilute HCl or NaOH.
-
-
Sterilization:
-
Filter the solution through a 0.22 µm sterile filter into a final sterile container.
-
-
Storage:
-
Store the solution protected from light at 4°C for short-term use. For long-term storage, aliquot the solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Note: The stability of thiamine in solution can be affected by pH, temperature, and exposure to light. It is recommended to prepare fresh solutions for critical experiments.
Conclusion
This compound is a valuable tool for researchers investigating the role of thiamine in neurological disorders. By understanding its mechanism of action and utilizing robust experimental protocols, scientists can further elucidate the therapeutic potential of thiamine in mitigating neurodegeneration and cognitive decline. The protocols provided here offer a foundation for such studies, which can be adapted to specific research questions in the field of neuroscience and drug development.
References
- 1. Buy this compound | 7019-71-8 [smolecule.com]
- 2. Cas 4234-86-0,this compound, monohydrobromide | lookchem [lookchem.com]
- 3. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Neuroinflammation regulates the balance between hippocampal neuron death and neurogenesis in an ex vivo model of thiamine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 6. Thiamine metabolism is critical for regulating correlated growth of dendrite arbors and neuronal somata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability of water- and lipid-soluble thiamin compounds in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Supplemental thiamine as a practical, potential way to prevent Alzheimer's disease from commencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiamine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. finetechitg.com [finetechitg.com]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thiamine deficiency results in metabolic acidosis and energy failure in cerebellar granule cells: an in vitro model for the study of cell death mechanisms in Wernicke's encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of the Pyrithiamine-Induced Thiamine Deficient Animal Model of Korsakoff’s Syndrome for Exploratory Research Activities in Undergraduate Physiological Psychology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of pyrithiamine treatment and subsequent thiamine rehabilitation on regional cerebral amino acids and thiamine-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiamine Bromide as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of thiamine bromide as a pharmaceutical intermediate, focusing on its role in the synthesis of advanced thiamine derivatives with enhanced bioavailability, such as sulbutiamine and benfotiamine. Detailed protocols, quantitative data from analogous syntheses, and relevant biochemical pathway diagrams are included to support research and development in this area.
Introduction to this compound in Pharmaceutical Synthesis
Thiamine (Vitamin B1) is an essential nutrient vital for carbohydrate metabolism and neurological function. Its hydrophilic nature, however, limits its bioavailability. To overcome this, lipophilic derivatives have been developed, offering improved absorption and therapeutic efficacy. This compound, a salt of thiamine, serves as a key starting material for the synthesis of these valuable pharmaceutical intermediates.
The core of thiamine's reactivity lies in its thiazolium ring, which can be opened under alkaline conditions to form a thiol intermediate. This reactive thiol group is the gateway to a variety of derivatives, including S-acyl derivatives like benfotiamine and disulfide-linked dimers like sulbutiamine. These modifications render the molecule more lipophilic, facilitating its passage across cellular membranes.
Synthesis of Thiamine-Based Pharmaceutical Intermediates
This section details the synthesis of two prominent thiamine derivatives, sulbutiamine and benfotiamine, using thiamine salts as the precursor. While specific data for this compound is limited in publicly available literature, the following protocols are based on well-established syntheses using thiamine hydrochloride, which is chemically analogous. The reaction mechanisms are expected to be identical.
Synthesis of Sulbutiamine (Thiamine Disulfide Dimer)
Sulbutiamine is a synthetic disulfide derivative of thiamine that readily crosses the blood-brain barrier. The synthesis involves the oxidative dimerization of the thiol form of thiamine.
Experimental Protocol:
-
Thiazole Ring Opening: Dissolve this compound in an aqueous alkaline solution (e.g., sodium hydroxide or potassium hydroxide) at a pH greater than 7 to facilitate the opening of the thiazole ring and formation of the thiamine thiol anion.[1]
-
Oxidative Coupling: Introduce a suitable oxidizing agent to the solution. Common oxidizing agents for this purpose include hydrogen peroxide, potassium ferricyanide, or even aeration. This step promotes the formation of a disulfide bond between two thiamine thiol molecules.
-
Purification: The resulting sulbutiamine, being more lipophilic, may precipitate from the aqueous solution or can be extracted using an organic solvent. Further purification can be achieved by recrystallization.
Quantitative Data (from analogous reactions):
| Parameter | Value | Reference |
| Starting Material | Thiamine Hydrochloride | Patent WO1992012138A1 |
| Key Reagents | Sodium Hydroxide, Oxidizing Agent | Patent GB1038920A |
| Solvent | Water | Patent GB1038920A |
| pH | > 7 (alkaline) | [1] |
| Reported Yield | High | Patent WO1992012138A1 |
Synthesis of Benfotiamine (S-acyl Thiamine Derivative)
Benfotiamine is a synthetic S-acyl derivative of thiamine with significantly higher bioavailability than thiamine itself. The synthesis involves a two-step process of phosphorylation followed by S-benzoylation.
Experimental Protocol:
-
Phosphorylation: this compound is first phosphorylated to thiamine monophosphate. This is typically achieved by reacting thiamine with a phosphorylating agent such as polyphosphoric acid or phosphorus oxychloride.[2][3]
-
Thiazole Ring Opening and S-benzoylation: The resulting thiamine monophosphate is dissolved in an alkaline aqueous solution (pH 8-10) to open the thiazole ring, exposing the thiol group.[4][5] Benzoyl chloride is then added dropwise to the reaction mixture. The benzoyl group acylates the sulfur atom, forming S-benzoylthiamine O-monophosphate (benfotiamine).[2][4][5]
-
Purification: The product can be isolated by adjusting the pH to precipitate the benfotiamine, followed by filtration and washing. Recrystallization from a suitable solvent system can be used for further purification.
Quantitative Data (from analogous reactions):
| Parameter | Value | Reference |
| Starting Material | Thiamine Hydrochloride/Mononitrate | [2][3] |
| Phosphorylating Agent | Phosphorus oxychloride | [2][3] |
| Acylating Agent | Benzoyl Chloride | [4][5] |
| Solvent | Water, Acetone | [4][5] |
| pH for S-benzoylation | 8-10 | [4][5] |
| Temperature for S-benzoylation | 0-5 °C | [2] |
| Reported Yield | 71.9% - 84.7% | [3] |
| Purity (HPLC) | >98% | [6] |
Signaling Pathways and Experimental Workflows
Role of Thiamine Pyrophosphate (TPP) in Cellular Metabolism
Thiamine, upon entering the cell, is converted to its active form, thiamine pyrophosphate (TPP). TPP is a critical coenzyme for several key enzymes in carbohydrate and amino acid metabolism. Understanding this pathway is crucial for appreciating the therapeutic targets of thiamine derivatives.
Caption: Role of Thiamine Pyrophosphate (TPP) in key metabolic pathways.
General Experimental Workflow for Synthesis of Thiamine Derivatives
The synthesis of lipophilic thiamine derivatives from a thiamine salt like this compound generally follows a series of well-defined steps, as illustrated in the workflow diagram below.
Caption: General workflow for synthesizing thiamine derivatives.
Conclusion
This compound is a versatile and valuable pharmaceutical intermediate for the synthesis of more bioavailable thiamine derivatives. The reactivity of its thiazole ring allows for the creation of a diverse range of compounds with significant therapeutic potential. The protocols and data presented, though based on analogous thiamine salts, provide a strong foundation for researchers and drug development professionals to explore and optimize the use of this compound in the synthesis of novel pharmaceutical agents. Further research to establish specific quantitative data for reactions starting with this compound is encouraged to refine these processes.
References
- 1. [Oxidized derivatives of thiamine: formation, properties, biological role] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method for synthesizing benfotiamine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102911208A - Method for synthesizing benfotiamine - Google Patents [patents.google.com]
- 4. WO2016079576A1 - A process for the preparation of a thiamine derivative and salt thereof - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. pubs.acs.org [pubs.acs.org]
Thiamine Bromide in Enzyme Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of thiamine and its derivatives, with thiamine bromide being a salt form of thiamine, in the study of enzyme kinetics. The focus is on two key examples: the inhibition of acetylcholinesterase and the regulation of the pyruvate dehydrogenase complex.
Thiamine as a Non-Competitive Inhibitor of Acetylcholinesterase
Thiamine and its phosphorylated form, thiamine pyrophosphate (TPP), have been identified as non-competitive inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1][2][3] Understanding this inhibition is relevant for research in neurodegenerative diseases like Alzheimer's disease, where AChE inhibitors are a therapeutic strategy.[1][2][3]
Quantitative Data: Kinetic Parameters of Acetylcholinesterase Inhibition
The following table summarizes the kinetic parameters for the inhibition of acetylcholinesterase by thiamine (T) and thiamine pyrophosphate (TPP). The data indicates a non-competitive inhibition mechanism, characterized by a constant Michaelis-Menten constant (Km) and a decreasing maximum reaction velocity (Vmax) with increasing inhibitor concentration.[1]
| Inhibitor | Inhibitor Conc. (mg/mL) | Km (mg/mL) | Vmax (mg/min) | Ki (mg) |
| Thiamine (T) | 17.5 | 1.49 ± 0.07 | 3448 ± 45.7 | 0.2384 ± 0.006 |
| 35.0 | 2381 ± 36.4 | 0.1568 ± 0.004 | ||
| Thiamine Pyrophosphate (TPP) | 17.5 | 1.47 ± 0.06 | 4348 ± 42.1 | Not specified |
| 35.0 | 3571 ± 37.3 | Not specified | ||
| Control (No Inhibitor) | 0 | 1.44 ± 0.05 | Not specified | - |
Data sourced from a study on the non-competitive inhibition of acetylcholinesterase.[1]
Experimental Protocol: Determination of Acetylcholinesterase Activity (Ellman's Method)
This protocol is based on the Ellman method, a widely used spectrophotometric assay for measuring AChE activity.[4][5][6][7]
Materials:
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Acetylcholinesterase (AChE) enzyme solution
-
This compound solution (or other thiamine derivatives) of desired concentrations
-
Microplate reader or spectrophotometer
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.
-
Prepare different concentrations of the this compound inhibitor solution.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
This compound solution (for inhibitor wells) or buffer (for control wells)
-
AChE enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the ATCI substrate to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.
-
Plot 1/V₀ versus 1/[Substrate] (Lineweaver-Burk plot) for different inhibitor concentrations to determine the type of inhibition and the kinetic parameters (Km, Vmax, and Ki).
-
Experimental Workflow for Enzyme Inhibition Kinetics
Caption: Experimental workflow for determining enzyme inhibition kinetics.
Thiamine Diphosphate as a Regulator of Pyruvate Dehydrogenase Complex
The pyruvate dehydrogenase complex (PDC) is a critical enzyme in cellular metabolism, linking glycolysis to the citric acid cycle.[8][9] Its activity is tightly regulated, in part by the availability of its coenzyme, thiamine diphosphate (TPP), the active form of thiamine.[10][11] Exogenous TPP can act as a positive regulatory effector, enhancing the enzyme's affinity for its substrates.[10]
Quantitative Data: Effect of Thiamine Pyrophosphate on Pyruvate Dehydrogenase Complex Kinetics
The following table illustrates the effect of exogenous TPP on the Michaelis-Menten constants (Km) of pig heart pyruvate dehydrogenase complex for its substrates. The presence of TPP leads to a significant decrease in the Km values, indicating an increased affinity of the enzyme for its substrates.[10]
| Substrate | Km without exogenous TPP (µM) | Km with exogenous TPP (µM) |
| Pyruvate | 76.7 | 19.0 |
| CoA | 12.2 | 4.3 |
| NAD+ | 70.2 | 33.6 |
Data sourced from a study on the regulatory effect of thiamin pyrophosphate on pig heart pyruvate dehydrogenase complex.[10]
Experimental Protocol: Measurement of Pyruvate Dehydrogenase Complex Activity
This protocol describes a common method for assaying the activity of the pyruvate dehydrogenase complex.[12][13]
Materials:
-
Cell or tissue extracts containing PDC
-
Assay buffer (e.g., Tris-HCl or phosphate buffer)
-
Substrates: Pyruvate, Coenzyme A (CoA), NAD+
-
Cofactors: Thiamine pyrophosphate (TPP), MgCl₂
-
Coupling enzyme and substrate for detection (e.g., citrate synthase and oxaloacetate for a coupled assay with DTNB)
-
DTNB (for spectrophotometric detection of CoA-SH)
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Extract PDC from cells or tissues, ensuring to work at low temperatures and in the presence of protease inhibitors to maintain enzyme integrity.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the assay buffer, substrates (pyruvate, CoA, NAD+), and cofactors (TPP, MgCl₂).
-
-
Enzyme Activity Assay:
-
Initiate the reaction by adding the cell or tissue extract to the reaction mixture.
-
Monitor the rate of NADH production directly at 340 nm or use a coupled enzyme assay. In the coupled assay with citrate synthase, the production of acetyl-CoA is coupled to the formation of citrate and free CoA-SH, which then reacts with DTNB to produce a colored product measured at 412 nm.
-
-
Data Analysis:
-
Calculate the specific activity of the PDC (e.g., in nmol/min/mg of protein).
-
To study the regulatory effect of TPP, perform the assay with and without the addition of exogenous TPP and compare the kinetic parameters.
-
Regulatory Pathway of Pyruvate Dehydrogenase Complex
References
- 1. Thiamine and Thiamine Pyrophosphate as Non-Competitive Inhibitors of Acetylcholinesterase—Experimental and Theoretical Investigations [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiamine and Thiamine Pyrophosphate as Non-Competitive Inhibitors of Acetylcholinesterase-Experimental and Theoretical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of acetylcholinesterase by thiamine. A structure-function study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 8. Regulation of pyruvate dehydrogenase complex activity by reversible phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulatory effect of thiamin pyrophosphate on pig heart pyruvate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 13. Pyruvate Dehydrogenase Complex Activity Controls Metabolic and Malignant Phenotype in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Thiamine Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of thiamine bromide, a salt of thiamine (Vitamin B1). The primary synthesis route described is the classic condensation reaction between a pyrimidine moiety and a thiazole moiety, a method foundational to thiamine synthesis. This protocol is intended for use by researchers and professionals in organic synthesis and drug development. Included are detailed methodologies, a summary of quantitative data, and a visual representation of the synthesis workflow to ensure clarity and reproducibility.
Introduction
Thiamine (Vitamin B1) is an essential nutrient vital for carbohydrate and amino acid metabolism. Its deficiency can lead to severe neurological and cardiovascular disorders such as beriberi. Chemical synthesis of thiamine and its derivatives is of significant interest for pharmaceutical and nutritional applications. The synthesis of this compound is a key process, often serving as a precursor to other forms of Vitamin B1. The most common and historically significant method, developed by Williams and Cline, involves the quaternization of a thiazole nucleus with a pyrimidine derivative.[1] This document outlines the experimental procedure for this synthesis, providing a clear and concise guide for laboratory application.
Data Presentation
The following table summarizes the quantitative data associated with the this compound synthesis protocol described below. These values are representative and may vary based on experimental conditions and scale.
| Parameter | Value | Reference |
| Molar Ratio of Reactants (Pyrimidine:Thiazole) | 1 : 1.04 | General Stoichiometric Principles |
| Reaction Temperature | 50-70 °C | [2] |
| Reaction Time | 2-6 hours | [3][4] |
| Typical Yield | 60-91% | [2][3] |
| Purity (after purification) | >99% | [2] |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the condensation of 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide and 4-methyl-5-(2-hydroxyethyl)thiazole.
Materials:
-
4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide
-
4-methyl-5-(2-hydroxyethyl)thiazole
-
Formic Acid (HCOOH)[3]
-
Toluene[3]
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide in formic acid.[3]
-
Addition of Thiazole: To the stirring solution, add 4-methyl-5-(2-hydroxyethyl)thiazole.[3] An equimolar or slight excess of the thiazole component is typically used.
-
Reaction: Heat the reaction mixture to 50-70 °C with continuous stirring.[2] Maintain this temperature for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Filtration: After the reaction is complete, cool the mixture to room temperature. The crude this compound will precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.
-
Washing and Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate with toluene and then with diethyl ether to remove unreacted starting materials and byproducts.[3]
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol-water.
-
Drying: Dry the purified this compound under reduced pressure at a controlled temperature (e.g., 50 °C) to obtain a white to beige solid.[3]
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
Application Notes and Protocols for Thiamine in Cell Culture Media Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine, also known as Vitamin B1, is a crucial water-soluble vitamin that serves as an essential supplement in cell culture media. Its biologically active form, thiamine pyrophosphate (TPP), is a vital coenzyme for numerous enzymatic reactions involved in carbohydrate metabolism and the synthesis of amino acids.[1][2] The stability of thiamine in solution is a critical consideration for the preparation and storage of cell culture media. While thiamine hydrochloride is the most commonly used form, this document will also discuss the properties of thiamine bromide as a potential alternative.
Chemical Properties and Stability
Thiamine is a substituted pyrimidine linked to a substituted thiazole by a methylene bridge.[1] It is typically added to cell culture media as a salt, most commonly thiamine hydrochloride (thiamine-2HCl).[1]
Thiamine Hydrochloride (Thiamine-2HCl)
-
Molecular Formula: C₁₂H₁₈Cl₂N₄OS[1]
-
Molecular Weight: 337.27 g/mol
-
Solubility: Very soluble in water (50 mg/mL).
-
Stability: Thiamine hydrochloride is relatively stable in acidic solutions (pH < 5.5) but is unstable in aqueous solutions with a pH above 5.5.[1][3] It is susceptible to degradation by heat, oxidation, reduction, and light.[2] It may also react with other media components such as pyridoxal, iron, and pyruvate.[1]
This compound
-
Molecular Formula: C₁₂H₁₇BrN₄OS[4]
-
Molecular Weight: 345.26 g/mol [4]
-
Solubility: Highly soluble in water (approximately 100 mg/mL at room temperature).[4]
-
Stability: this compound exhibits good stability in aqueous solutions with a pH between 4 and 7.[4] However, its stability decreases in alkaline solutions (pH > 8).[4] Temperature and UV light can accelerate its degradation.[4] At 4°C, a solution of this compound can retain about 94.4% of its initial concentration after 72 hours, whereas at 25°C, this drops to approximately 86-88%.[4]
While this compound presents a viable, highly soluble alternative to thiamine hydrochloride, its use in cell culture is not well-documented in existing literature. Researchers should exercise caution and perform validation studies when considering its use.
Role in Cellular Metabolism
The primary role of thiamine in cell culture is to act as a precursor for thiamine pyrophosphate (TPP). TPP is an essential cofactor for several key enzymes:
-
Pyruvate dehydrogenase complex: Converts pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.[1][5]
-
α-ketoglutarate dehydrogenase complex: A key enzyme in the citric acid cycle.[1][2]
-
Transketolase: An enzyme in the pentose phosphate pathway, crucial for the synthesis of nucleotides and NADPH.[2]
-
Branched-chain α-keto acid dehydrogenase complex: Involved in the metabolism of branched-chain amino acids (leucine, isoleucine, and valine).[6]
A deficiency in thiamine can lead to impaired energy metabolism and reduced cell proliferation.
Quantitative Data
Thiamine Concentration in Common Basal Media
The concentration of thiamine varies significantly across different basal media formulations. The following table summarizes the thiamine concentrations in several commonly used media.
| Basal Medium | Thiamine Concentration (µM) |
| Medium 199, CMRL-1066 Medium | 0.027 |
| NCTC Medium | 0.067 |
| Ames' Medium | 0.27 |
| McCoy's 5A Modified Medium | 0.54 |
| Ham's F-12 and derivatives, MCDB Media | 0.91 |
| Swim's S-77 Medium | 1.7 |
| Earle's Basal Medium (BME), MEM, RPMI-1640 | 2.68 |
| Click's Medium, GMEM | 5.36 |
| DMEM/Ham's F-12 (50:50) | 5.82 |
| H-Y Medium (Hybri-Max®) | 9.46 |
| DMEM, IMDM, BGJb Medium | 10.72 |
| Waymouth Medium MB | 26.8 |
Data sourced from Sigma-Aldrich.[1][7]
Stability of Thiamine in Solution
| Compound | Conditions | Remaining Concentration | Reference |
| This compound | Aqueous solution, 4°C, 72 hours | ~94.4% | [4] |
| This compound | Aqueous solution, 25°C, 72 hours | ~86-88% | [4] |
| Thiamine Hydrochloride | 27 mg/mL solution, 80°C, 5 days | 94% | [8] |
| Thiamine Mononitrate | 27 mg/mL solution, 80°C, 5 days | 32% | [8] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Thiamine Stock Solution
This protocol is adapted from a general method for preparing vitamin solutions for minimal media.[4]
Materials:
-
Thiamine hydrochloride (or this compound)
-
Cell culture grade water
-
Sterile 0.22 µm filter
-
Sterile storage container (amber or covered in foil)
Procedure:
-
Weigh out 10 mg of thiamine hydrochloride (or this compound).
-
Dissolve the powder in 10 mL of cell culture grade water.
-
Mix thoroughly until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.
-
Store the stock solution at 4°C, protected from light.
Protocol 2: Preparation of Cell Culture Medium from Powder with Thiamine Supplementation
This is a general protocol and should be adapted based on the specific media formulation.
Materials:
-
Powdered cell culture medium
-
Cell culture grade water
-
Sodium bicarbonate (NaHCO₃)
-
1 N HCl and 1 N NaOH for pH adjustment
-
Thiamine stock solution (from Protocol 1)
-
Other required supplements (e.g., L-glutamine, serum)
-
Sterile 0.2 µm filter
-
Sterile storage bottles
Procedure:
-
To a mixing container, add cell culture grade water to approximately 90% of the final volume.
-
With gentle stirring, add the powdered medium to the room temperature water. Do not heat the water.
-
Add the required amount of sodium bicarbonate.
-
If the powdered medium does not contain thiamine or if supplementation is desired, add the appropriate volume of the sterile thiamine stock solution. For example, to achieve a final concentration of approximately 3 µM (around 1 mg/L), add 1 mL of a 1 mg/mL stock solution per liter of medium.
-
Add any other required supplements.
-
Adjust the pH to 0.2-0.3 units below the desired final working pH using 1 N HCl or 1 N NaOH. The pH may rise slightly upon filtration.
-
Bring the medium to the final volume with cell culture grade water.
-
Sterilize the medium by filtering through a 0.2 µm filter into sterile storage bottles.
-
Store the prepared medium at 4°C.
Visualizations
Thiamine's Role in Cellular Metabolism
Caption: Thiamine is converted to TPP, a vital coenzyme in key metabolic pathways.
Experimental Workflow: Cell Culture Media Preparation
Caption: A stepwise workflow for preparing sterile, thiamine-supplemented cell culture media.
References
- 1. Thiamine in Cell Culture [sigmaaldrich.com]
- 2. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 7019-71-8 [smolecule.com]
- 5. caissonlabs.com [caissonlabs.com]
- 6. 硫胺 盐酸盐 BioReagent, suitable for cell culture, suitable for insect cell culture, suitable for plant cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 7. Cas 4234-86-0,this compound, monohydrobromide | lookchem [lookchem.com]
- 8. droracle.ai [droracle.ai]
Application Notes and Protocols for the Quantification of Thiamine Bromide using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (Vitamin B1), an essential nutrient, plays a critical role in cellular metabolism. Its quantification in various matrices, including pharmaceutical formulations, food products, and biological samples, is crucial for quality control, nutritional analysis, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the determination of thiamine due to its high sensitivity, specificity, and accuracy. These application notes provide detailed protocols for the quantification of thiamine using HPLC with UV and fluorescence detection. While the methods described have been validated for thiamine and its salts like thiamine hydrochloride, they are directly applicable to thiamine bromide with appropriate adjustments for molecular weight in standard preparations.
Experimental Workflow
The general workflow for the quantification of thiamine using HPLC involves several key steps from sample receipt to final data analysis.
Caption: General workflow for thiamine quantification by HPLC.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated HPLC methods for thiamine analysis. These parameters are essential for method selection and performance evaluation.
Table 1: HPLC Method Parameters for Thiamine Analysis
| Parameter | Method 1 (UV Detection) | Method 2 (Fluorescence Detection) | Method 3 (UV Detection) |
| Column | Primesep 100 (4.6 x 150 mm, 5 µm)[1] | ThermoHypersil, Aquasil C18 | Agilent Poroshell C18 (4.6 x 250 mm, 5 µm)[2] |
| Mobile Phase | Water, Acetonitrile, and Sulfuric Acid[1] | 10% Acetonitrile - 90% Phosphate Buffer (pH 5.9) | Ammonium phosphate buffer (pH 3.0), Acetonitrile, Methanol (86:7:7 v/v/v)[2] |
| Flow Rate | Not Specified | 1.0 mL/min | 1.8 mL/min[2] |
| Detection | UV at 250 nm[1] | Fluorescence (Ex: 375 nm, Em: 430 nm) with post-column derivatization | UV at 270 nm[2] |
| Injection Volume | Not Specified | 10 µL | Not Specified |
| Column Temp. | Not Specified | 40 °C | Not Specified |
Table 2: Performance Characteristics of HPLC Methods for Thiamine Analysis
| Parameter | Method A (Food Matrix) | Method B (Pharmaceuticals) | Method C (Whole Blood) |
| Linearity Range | 0.1 - 25 µg/mL (R² = 0.999)[3] | 17.5 - 30 µg/mL (R² ≥ 0.9981)[2] | Up to 4000 nmol/L[4][5] |
| Limit of Detection (LOD) | 0.043 µg/mL[6] | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 3 nmol/L[4][5] |
| Recovery | 104.45 ± 4.5%[6] | 96 - 114%[7] | 96.0 - 101.7%[8][9] |
| Precision (%RSD) | < 1.0% (System Precision)[6] | 2.3% (for 5 µg/mL)[7] | < 3.5% (Within-run CV), < 9.4% (Total CV)[4][5] |
| Retention Time | ~9.2 min[6] | 2.41 min[2] | ~3.4 min[4] |
Experimental Protocols
Protocol 1: Quantification of Thiamine in Pharmaceutical Tablets using HPLC-UV
This protocol is adapted for the analysis of thiamine in solid dosage forms.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Agilent Poroshell C18 (4.6 x 250 mm, 5 µm particle size).[2]
-
Mobile Phase: A filtered and degassed mixture of ammonium phosphate buffer (pH = 3.0), acetonitrile, and methanol in the ratio of 86:7:7 (v/v/v).[2]
-
Flow Rate: 1.8 mL/min.[2]
-
Detection Wavelength: 270 nm.[2]
-
Injection Volume: 20 µL.
2. Standard Solution Preparation:
-
Accurately weigh an appropriate amount of this compound reference standard. Note: Adjust the weight based on the molecular weight of this compound to prepare a stock solution of known thiamine concentration.
-
Dissolve the standard in the mobile phase to obtain a stock solution (e.g., 100 µg/mL of thiamine).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10, 20, 40, 60, 80 µg/mL).
3. Sample Preparation:
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound.
-
Transfer the powder to a volumetric flask and add a portion of the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution of thiamine.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions.
-
Quantify the amount of thiamine in the sample by comparing its peak area to the calibration curve.
Protocol 2: Quantification of Total Thiamine in Food Samples using HPLC with Fluorescence Detection
This protocol involves an enzymatic hydrolysis step to convert thiamine phosphate esters to free thiamine for the determination of total thiamine content.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a fluorescence detector and a post-column derivatization system.
-
Column: ThermoHypersil, Aquasil C18.
-
Mobile Phase: 10% Acetonitrile - 90% Phosphate Buffer (6 g/L of Phosphoric Acid adjusted to pH 5.9 with NaOH).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Post-Column Reagent: 40 g/L NaOH, 600 mg/L Potassium Ferricyanide in water, delivered at 0.5 mL/min.
-
Fluorescence Detection: Excitation at 375 nm, Emission at 430 nm.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in water acidified to pH 2.6-2.8 with HCl.[3] Make fresh daily.[3]
-
Prepare working standards by diluting the stock solution with the acidified water to achieve concentrations within the calibration range (e.g., 0.1 - 25 µg/mL).[3]
3. Sample Preparation (Acid Hydrolysis and Enzymatic Dephosphorylation):
-
Homogenize the food sample.
-
To 5 g of the homogenized sample, add 60 mL of 0.1 N HCl.[3]
-
Heat the mixture at 100 °C for 1 hour.[3]
-
Cool to room temperature and adjust the pH to 4.0-4.5 with 2.5 M Sodium Acetate solution.[3]
-
Add 200 mg of Taka-diastase, shake well, and incubate for 18 hours at 45 °C.[3]
-
After incubation, add 2 mL of 50% Trichloroacetic acid solution and heat at 100 °C for 15 minutes to precipitate proteins.[3]
-
Adjust the pH to 2.6-2.8 with Sodium Acetate and bring the volume to 100 mL with deionized water.[3]
-
Filter the solution through a 0.45 µm filter prior to HPLC analysis.[3]
4. Analysis:
-
Inject the prepared standards and sample extracts into the HPLC system.
-
The thiamine is separated on the column and then derivatized post-column to form the fluorescent thiochrome, which is detected by the fluorescence detector.
-
Quantify the total thiamine content in the sample using the calibration curve generated from the standard solutions.
Signaling Pathways and Logical Relationships
The analytical process for thiamine quantification can be visualized as a logical flow of steps, each with a specific purpose, leading to the final result.
Caption: Logical flow of the analytical process for thiamine quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. j-jabs.umin.jp [j-jabs.umin.jp]
- 3. open.clemson.edu [open.clemson.edu]
- 4. plaza.umin.ac.jp [plaza.umin.ac.jp]
- 5. theclinivex.com [theclinivex.com]
- 6. "Effect of Metal Ions and Temperature on Stability of Thiamine Determin" by Jhong Huei Huang [open.clemson.edu]
- 7. Determination of thiamine (vitamin B1) in pharmaceutical tablets and human urine by titania-based ligand-exchange hydrophilic interaction chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. metrohm.com [metrohm.com]
Thiamine Bromide as a Catalyst in Organic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine, also known as Vitamin B1, has emerged as a versatile and environmentally benign organocatalyst in a variety of organic transformations.[1][2][3] Its catalytic activity stems from the thiazolium ring, which, upon deprotonation in the presence of a base, forms an N-heterocyclic carbene (NHC). This NHC species is capable of inducing "umpolung" or reverse polarity in aldehydes, transforming them from electrophiles into nucleophilic species.[4] This unique reactivity allows for the formation of key carbon-carbon and carbon-heteroatom bonds.
While thiamine hydrochloride is more commonly cited in the literature, thiamine bromide can be used interchangeably as the catalytic activity is associated with the thiamine cation, and the halide counter-ion (bromide or chloride) generally does not significantly influence the reaction outcome.[5][6] This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by this compound.
Core Concept: The Mechanism of Thiamine Catalysis (Umpolung)
The catalytic cycle of thiamine in these reactions is initiated by the deprotonation of the acidic proton at the C2 position of the thiazolium ring to form a nucleophilic N-heterocyclic carbene (ylide). This ylide then attacks the carbonyl carbon of an aldehyde, leading to the formation of a key tetrahedral intermediate known as the Breslow intermediate. This intermediate is central to the umpolung reactivity, as it effectively masks the electrophilic nature of the aldehyde carbonyl carbon and imparts nucleophilic character to it.
Caption: General mechanism of thiamine-catalyzed reactions via umpolung.
Key Applications and Experimental Protocols
Benzoin Condensation
The benzoin condensation is a classic carbon-carbon bond-forming reaction that involves the dimerization of two aldehydes to form an α-hydroxy ketone. Thiamine is a green and efficient alternative to the traditionally used toxic cyanide catalysts.
Experimental Workflow:
References
- 1. Thiamine (Vitamin B1) Promoted Organic Transformations: A Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thiamine hydrochloride (VB 1 ) in aqueous media catalyzed the synthesis of polysubstituted quinolines via a one-pot strategy: a combined experimental ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01461A [pubs.rsc.org]
- 6. Chemical stability and reaction kinetics of two thiamine salts (thiamine mononitrate and thiamine chloride hydrochloride) in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Fluorometric Determination of Thiamine (Vitamin B1) using the Cyanogen Bromide Method
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Thiamine (Vitamin B1) is a crucial water-soluble vitamin that plays a vital role in energy metabolism. Its quantification is essential in various fields, including clinical diagnostics, nutritional science, and pharmaceutical quality control. The thiochrome method is a well-established and sensitive fluorescence-based assay for thiamine determination.
The principle of the assay is the chemical oxidation of non-fluorescent thiamine into the highly fluorescent compound, thiochrome.[1][2] This reaction is carried out under alkaline conditions. While several oxidizing agents can be used, cyanogen bromide (CNBr) is noted for producing a high fluorescence yield and minimizing redox interferences, especially from complex biological matrices.[3] The resulting thiochrome emits a characteristic blue fluorescence when excited with UV light, and the intensity of this fluorescence is directly proportional to the thiamine concentration in the sample.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the thiochrome assay using cyanogen bromide.
| Parameter | Value | Reference |
| Excitation Wavelength | 360 - 375 nm | [1][5][6][7] |
| Emission Wavelength | 435 - 450 nm | [1][5][6][7] |
| Cyanogen Bromide (CNBr) | 0.04 M - 0.25 M | [8][9] |
| Sodium Hydroxide (NaOH) | 0.16% - 1.0% (final concentration) | [8][9] |
| Linear Range | 10 - 3000 nmol/L | [10] |
| Sample Stability | 2 days at RT, 7 days refrigerated, 2 years frozen | [10] |
Experimental Protocol
3.1. Materials and Reagents
-
Equipment:
-
Fluorometer or fluorescence microplate reader
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Calibrated pipettes
-
Fume hood
-
-
Chemicals:
-
Thiamine hydrochloride (for standards)
-
Cyanogen Bromide (CNBr) (EXTREMELY TOXIC)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Potassium Chloride (KCl)
-
Isobutanol (optional, for extraction)
-
Deionized water
-
3.2. Reagent Preparation
-
Thiamine Stock Solution (100 µg/mL): Dissolve 10 mg of thiamine hydrochloride in 100 mL of 0.1 M HCl. This solution is stable when stored at 4°C in the dark. Working standards of lower concentrations should be prepared fresh by diluting the stock solution.
-
0.1 M HCl: Prepare by diluting concentrated HCl.
-
Acidic Potassium Chloride (KCl) Solution (25%): Dissolve 25 g of KCl in 100 mL of 0.1 M HCl.[11]
-
Sodium Hydroxide (NaOH) Solution (15% w/v): Carefully dissolve 15 g of NaOH pellets in deionized water and make up the volume to 100 mL. (CAUTION: Exothermic reaction) .
-
Cyanogen Bromide (CNBr) Solution (e.g., 1 M): (EXTREME CAUTION: HIGHLY TOXIC. PREPARE IN A CERTIFIED FUME HOOD. WEAR APPROPRIATE PPE). The optimal concentration can vary. A starting concentration can be prepared, for example, by dissolving the appropriate amount of solid CNBr in deionized water. Due to its short shelf-life, it is advisable to prepare this solution fresh.[3] One study found optimal concentrations for commercially obtained solid CNBr to be around 0.04 M.[8][9]
3.3. Sample Preparation
-
General Principle: Thiamine must be extracted from the sample matrix. For many samples, extraction with an acidic solution like the acidic KCl solution is effective.[11]
-
Procedure for Solid Samples (e.g., Flour):
-
Weigh a precise amount of the sample.
-
Add a defined volume of acidic KCl solution.
-
Shake or vortex vigorously for 20-30 minutes.
-
Centrifuge to pellet solids and collect the clear supernatant for analysis.
-
-
Procedure for Liquid Samples (e.g., Urine, Plasma): Samples may be diluted with 0.1 M HCl and centrifuged to remove any precipitates before analysis.
3.4. Thiochrome Reaction Procedure
-
Pipette 2 mL of the sample extract or thiamine standard into a glass test tube.
-
Blank Preparation: For each sample, prepare a corresponding blank. The blank corrects for endogenous fluorescence from the sample matrix.[3] A common method is to add the NaOH before the CNBr, which destroys the thiamine before it can be oxidized to thiochrome.
-
Oxidation Step (IN FUME HOOD):
-
Fluorescence Measurement:
3.5. Data Analysis
-
Correct for Blank: Subtract the fluorescence reading of the sample blank from the sample reading to get the net fluorescence.
-
Standard Curve: Plot the net fluorescence of the thiamine standards against their known concentrations.
-
Calculate Sample Concentration: Use the standard curve's linear regression equation to determine the thiamine concentration in the unknown samples.
Potential Interferences and Considerations
-
Toxicity: Cyanogen bromide is a highly toxic and volatile chemical. All steps involving CNBr must be performed in a properly functioning chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles).
-
pH Sensitivity: The conversion to thiochrome is pH-dependent and occurs under alkaline conditions.[3] The stability of thiamine itself is poor in alkaline solutions, so the addition of NaOH should occur immediately after the oxidizing agent.
-
Interfering Substances:
-
Biological samples may contain autofluorescent compounds, underscoring the importance of a proper sample blank.[1]
-
Strong reducing agents like ascorbic acid can inhibit the oxidation reaction.[8][9]
-
Certain medications, including penicillin derivatives, diuretics, and antiepileptics, have been reported to interfere with the assay.[10]
-
-
Solvent Extraction: To reduce interference and potentially enhance the signal, the formed thiochrome can be extracted into an organic solvent like isobutanol prior to measurement.[3][4] This step also helps separate thiochrome derived from free thiamine from that of its more polar phosphorylated esters.[3]
Visualized Workflows
Caption: Experimental workflow for thiamine quantification.
Caption: Conversion of thiamine to fluorescent thiochrome.
References
- 1. Thiamine analysis [thiamine.dnr.cornell.edu]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluorometric Detection of Thiamine Based on Hemoglobin–Cu3(PO4)2 Nanoflowers (NFs) with Peroxidase Mimetic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. scispace.com [scispace.com]
- 8. Conditions for thiamin assay by cyanogen bromide oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conditions for Thiamin Assay by Cyanogen Bromide Oxidation [jstage.jst.go.jp]
- 10. Factors affecting a cyanogen bromide-based assay of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. International Association for Cereal Science and Technology - 119 Rapid Method for the Determination of Thiamine in Enriched Flours and Enrichment Mixtures [icc.or.at]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Vitamin B1 Derivatives from Thiamine Bromide
For: Researchers, scientists, and drug development professionals.
Preamble: This document provides detailed methodologies for the synthesis of key Vitamin B1 derivatives, specifically Benfotiamine and Thiamine Disulfide, utilizing thiamine bromide or its chemically analogous salt, thiamine hydrochloride, as the primary starting material. Included herein are comprehensive experimental protocols, tabulated quantitative data for comparative analysis, and graphical representations of the synthetic workflows and pertinent biological signaling pathways.
Introduction
Thiamine (Vitamin B1) is a vital micronutrient, and its synthetic derivatives are of considerable pharmacological interest owing to their superior bioavailability and therapeutic efficacy. This compound, a stable salt of thiamine, is a versatile precursor for the synthesis of these modified compounds. This document details the synthetic routes to two principal derivatives: Benfotiamine, a lipophilic S-acyl derivative, and Thiamine Disulfide. These derivatives have demonstrated significant potential in the management of conditions associated with thiamine deficiency and complications arising from diabetes.
Synthesis of Benfotiamine from Thiamine Hydrochloride
Benfotiamine, chemically known as S-benzoylthiamine O-monophosphate, is synthesized from thiamine hydrochloride through a sequential process involving phosphorylation followed by benzoylation.
Experimental Protocol: Synthesis of Benfotiamine
This protocol is a consolidated procedure adapted from methodologies described in patents CN102911208A and CN103772432A.[1][2]
Materials:
-
Thiamine hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (15% w/v)
-
Benzoyl chloride
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Acetone
-
Ethanol
-
Dimethylformamide (DMF)
-
Chloroform
Procedure:
Step 1: Preparation of Thiamine Monophosphate
-
In a suitable reaction vessel equipped with a stirrer and cooling system, cautiously add phosphorus oxychloride to deionized water under an ice bath to control the exothermic reaction. A typical molar ratio is 0.1 mol of POCl₃ to 10.8 mL of water.[2]
-
After stirring the phosphorylation reagent for 30 minutes in the ice bath, introduce thiamine hydrochloride portion-wise.
-
The reaction mixture is then heated to a temperature between 50-70°C and maintained with continuous stirring for 2 to 3 hours.[2]
-
Upon completion, the mixture is cooled to ambient temperature, yielding the thiamine monophosphate solution.
Step 2: Synthesis of Benfotiamine
-
The thiamine monophosphate solution is cooled to 0-5°C, and the pH is carefully adjusted to a range of 8-9 using a 15% aqueous solution of sodium hydroxide.[2]
-
Benzoyl chloride is added dropwise to the solution. A molar ratio of 2:1 for benzoyl chloride to the initial thiamine hydrochloride is typically employed. The pH is maintained at 8-9 throughout the addition by the concurrent dropwise addition of 15% sodium hydroxide solution.[2][3]
-
The reaction is allowed to proceed with stirring at 0-5°C for 1 to 3 hours. The completion of the reaction can be monitored by the stabilization of the pH.[2][3]
-
Following the reaction, the pH of the solution is adjusted to 3.5-4.0 with concentrated hydrochloric acid, which induces the precipitation of crude benfotiamine.[2]
-
The resulting white solid is isolated by suction filtration.
-
For purification, the crude product can be recrystallized from a solvent system such as a mixture of ethanol, dimethylformamide, and chloroform to yield pure benfotiamine.[1]
Quantitative Data for Benfotiamine Synthesis
| Parameter | Value | Reference(s) |
| Thiamine HCl to POCl₃ Molar Ratio | 1:1 to 1:1.67 | [3] |
| Phosphorylation Temperature | 50 - 70°C | [3] |
| Phosphorylation Time | 2 hours | [3] |
| Benzoylation pH | 8 - 12 | [1][3] |
| Benzoylation Temperature | 0 - 5°C | [3] |
| Benzoylation Time | 1 - 3 hours | [3] |
| Final Product Yield | 71.9% - 87.4% | [3][4] |
| Purity (by HPLC) | >98% | [5] |
| Melting Point | 164 - 165°C | [3] |
Experimental Workflow: Benfotiamine Synthesis
Caption: Synthetic workflow for Benfotiamine.
Synthesis of Thiamine Disulfide Derivatives
Thiamine disulfide derivatives are synthesized through the oxidative dimerization of the thiol form of thiamine, which is generated in situ under alkaline conditions.
Experimental Protocol: Synthesis of Thiamine Disulfide
This protocol is derived from the methodology outlined in patent HU209921B.[6]
Materials:
-
Thiamine hydrochloride
-
Sodium hydroxide (NaOH) solution (30% w/w)
-
Organic thiosulfate solution (Bunte salt solution)
-
Sodium chloride (NaCl)
-
Acetone
-
Deionized water
-
Seed crystals of the desired thiamine disulfide derivative
Procedure:
-
Prepare an aqueous solution of thiamine hydrochloride.
-
In a separate reaction vessel, create an aqueous solution containing sodium chloride and a small quantity of seed crystals of the target thiamine disulfide derivative.
-
With vigorous stirring, simultaneously and slowly add the thiamine hydrochloride solution and the Bunte salt solution to the reaction vessel.
-
Throughout the addition, meticulously maintain the pH of the reaction mixture at 10 ± 0.1 by the controlled, dropwise addition of a 30% w/w sodium hydroxide solution.
-
Ensure the reaction temperature is kept constant at 20 ± 2°C.
-
After the additions are complete, continue to stir the mixture for approximately 2 hours at a pH of 10. Subsequently, raise the pH to 11 and stir for an additional 30 minutes.
-
The thiamine disulfide derivative will precipitate out of the solution as crystals. Collect these by suction filtration.
-
Wash the collected crystalline product first with deionized water and then with acetone.
-
Dry the purified product under vacuum.
Quantitative Data for Thiamine Disulfide Synthesis
| Parameter | Value | Reference |
| Reaction pH | 10 - 11.5 | [6] |
| Reaction Temperature | 20 ± 2°C | [6] |
| Reaction Time | Approximately 3 hours | [6] |
| Final Product Yield | Approximately 77% | |
| Purity (by HPLC) | >97% |
Experimental Workflow: Thiamine Disulfide Synthesis
Caption: Synthetic workflow for Thiamine Disulfide.
Relevant Biological Signaling Pathways
The therapeutic utility of thiamine derivatives, particularly benfotiamine and sulbutiamine, is rooted in their capacity to modulate critical metabolic and inflammatory signaling cascades.
Benfotiamine and the Pentose Phosphate Pathway (PPP)
Benfotiamine administration leads to an increased intracellular concentration of thiamine diphosphate (TDP), an essential cofactor for the enzyme transketolase. The resulting enhancement of transketolase activity facilitates the redirection of surplus glycolytic intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, into the pentose phosphate pathway. This metabolic shunt is particularly beneficial in hyperglycemic states, as it curtails the formation of advanced glycation end products (AGEs) and diminishes the activation of protein kinase C (PKC) and the pro-inflammatory NF-κB pathway.[7][8]
References
- 1. CN103724374A - Benfotiamine compound, preparation method and pharmaceutical composition containing benfotiamine compound - Google Patents [patents.google.com]
- 2. CN102911208A - Method for synthesizing benfotiamine - Google Patents [patents.google.com]
- 3. Method for synthesizing benfotiamine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN104418889A - New benfotiamine synthesis method - Google Patents [patents.google.com]
- 5. CN103772432A - Production method of benfotiamine - Google Patents [patents.google.com]
- 6. HU209921B - New process for producing disulfide-type derivatives of thiamine - Google Patents [patents.google.com]
- 7. realhealthproducts.com [realhealthproducts.com]
- 8. Benfotiamine blocks three major pathways of hyperglycemic damage and prevents experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulating Thiamine Bromide for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the formulation of thiamine bromide for in vivo research applications. This document includes detailed protocols for preparation and administration, a summary of physicochemical properties, and visual representations of experimental workflows and relevant biological pathways.
Physicochemical Properties of this compound
This compound, a salt of thiamine (Vitamin B1), is a crucial coenzyme in carbohydrate metabolism.[1][2] Its active form, thiamine pyrophosphate (TPP), is essential for the function of several enzymes involved in cellular energy production.[1][2][3] Understanding the physicochemical properties of this compound is critical for developing stable and effective formulations for in vivo studies.
This compound is a white crystalline solid.[4] It is known to be highly soluble in water, with a solubility of approximately 100 mg/mL at room temperature.[1] The stability of thiamine is pH-dependent; it is most stable in acidic solutions (pH < 6.0) and is susceptible to degradation in neutral or alkaline environments.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for the formulation of thiamine salts. While specific data for this compound is limited in the literature, the properties of the closely related thiamine hydrochloride salt provide a strong basis for formulation development.
| Parameter | Value | Salt Form | Notes |
| Solubility in Water | ~100 mg/mL | This compound | At room temperature. |
| 1 g/mL | Thiamine Hydrochloride | Highly soluble. | |
| Stability | More stable at pH < 6.0 | Thiamine (general) | Degradation occurs in neutral to alkaline solutions. |
| In Vivo Dosage (Rats) | 4, 12, 36 mg/kg (IV) | Thiamine Hydrochloride | Pharmacokinetic studies.[5] |
| 25 or 50 mg/kg (IP) | Thiamine (unspecified salt) | Study on lead distribution.[6] | |
| In Vivo Dosage (Rabbits) | 100 mg/animal (Oral) | Thiamine (unspecified salt) | Study on lead poisoning.[7] |
| In Vivo Dosage (Mice) | 100-200 mg/kg/day (Oral) | Benfotiamine (a thiamine precursor) | Alzheimer's disease model.[8] |
Experimental Protocols
Preparation of this compound Solution for Parenteral Administration
This protocol describes the preparation of a sterile this compound solution suitable for intravenous (IV), intramuscular (IM), or intraperitoneal (IP) injection in animal models.
Materials:
-
This compound powder
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% Sodium Chloride solution (Normal Saline)
-
Sterile 0.22 µm syringe filters
-
Sterile vials
-
pH meter
-
Sterile sodium hydroxide and/or hydrochloric acid solutions (0.1 N) for pH adjustment (optional)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of Sterile Water for Injection.
-
Once fully dissolved, dilute the solution to the final desired concentration with sterile normal saline.
-
If pH adjustment is necessary to enhance stability for long-term storage, measure the pH of the solution. If needed, adjust the pH to be between 2.5 and 4.5 using sterile 0.1 N HCl or NaOH.[9] Note: For immediate use, pH adjustment is often not necessary.
-
Sterilize the final solution by passing it through a sterile 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution protected from light. For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, aliquoting and freezing (-20°C) may be considered, though stability under these conditions should be validated.
In Vivo Administration Protocol (Rodent Model)
This protocol provides a general guideline for the administration of the prepared this compound solution to rodents. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Calculate the dose of this compound to be administered based on the animal's body weight and the desired dosage (e.g., in mg/kg).
-
Withdraw the calculated volume of the sterile this compound solution into a sterile syringe of appropriate size.
-
Administer the solution via the chosen route (IP, IV, or IM).
-
Monitor the animal for any adverse reactions post-injection.
-
Proceed with the experimental timeline and data collection as per the study design.
Visualizations
Thiamine Pyrophosphate (TPP) in Cellular Metabolism
The active form of thiamine, thiamine pyrophosphate (TPP), is a critical cofactor for several key enzymes in central metabolic pathways. These enzymes are essential for the conversion of carbohydrates into energy.
Caption: Role of TPP as a cofactor in key metabolic pathways.
Experimental Workflow for In Vivo this compound Study
This diagram illustrates a typical experimental workflow for an in vivo study involving the administration of this compound.
Caption: A typical workflow for an in vivo this compound study.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 4. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 5. Thiamine whole blood and urinary pharmacokinetics in rats: urethan-induced dose-dependent pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of thiamin on the tissue distribution of lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiamine HCL 100 mg/mL Injection, USP 2 mL Multi Dose Vial [dailymed.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Thiamine Bromide Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiamine bromide. Here, you will find information on degradation pathways, degradation products, and analytical methodologies to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound primarily degrades through two main pathways: hydrolysis and oxidation.[1][2] The stability of thiamine is significantly influenced by factors such as pH, temperature, light, oxygen, and the presence of metal ions.[3][4]
-
Hydrolysis: This pathway involves the cleavage of the methylene bridge that connects the pyrimidine and thiazole rings of the thiamine molecule.[5] This is particularly prevalent in neutral to alkaline conditions.
-
Oxidation: In the presence of oxidizing agents or under conditions of oxidative stress, thiamine can be oxidized to form several products, most notably the fluorescent compound thiochrome and thiamine disulfide.[2] This process is also favored in alkaline environments.
-
Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation, leading to a faster breakdown of this compound.[6]
-
Photodegradation: Exposure to UV light, especially in alkaline solutions, can also lead to the degradation of thiamine.
Q2: What are the major degradation products of this compound?
A2: The degradation of this compound can result in a variety of products, depending on the degradation pathway. The most commonly identified degradation products include:
-
Thiochrome: A fluorescent tricyclic compound formed through the oxidation of thiamine, often in alkaline conditions.
-
Thiamine Disulfide: Another oxidation product formed from the thiol form of thiamine.
-
Pyrimidine and Thiazole Moieties: Resulting from the hydrolytic cleavage of the methylene bridge. Specific pyrimidine derivatives can include 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP).
-
Oxodihydrothiochrome (ODTch): Formed from the further oxidation of thiochrome.
Q3: How does pH affect the stability of this compound in solution?
A3: this compound is significantly more stable in acidic solutions (pH 3) compared to neutral or alkaline solutions (pH 6 and above).[1][4][7][8] As the pH increases, the rate of degradation, particularly through hydrolysis, increases substantially.[8] Different degradation pathways may also be favored at different pH levels.[1][4][8]
Q4: Can metal ions influence the degradation of this compound?
A4: Yes, the presence of certain metal ions can affect the stability of thiamine. For instance, ions like Cu+, Cu2+, Fe2+, and Fe3+ have been shown to influence the degradation rate of thiamine in aqueous solutions.[3]
Troubleshooting Guides
Problem 1: My this compound solution is rapidly losing potency, and I observe a color change.
-
Possible Cause: This is likely due to degradation, especially if the solution is not adequately protected from light, stored at a neutral or alkaline pH, or exposed to high temperatures. The color change could indicate the formation of various degradation products.
-
Troubleshooting Steps:
-
Check the pH of your solution: Thiamine is most stable at an acidic pH (around 3).[4][8] If your solution is neutral or alkaline, consider adjusting the pH with an appropriate acidic buffer.
-
Storage Conditions: Store your this compound solutions in a cool, dark place. Amber vials or containers wrapped in foil can protect against photodegradation.
-
Solvent Purity: Ensure the solvents used are free of metal ion contaminants, which can catalyze degradation.[3]
-
Oxygen Exposure: For long-term storage, consider de-gassing your solvent or storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Problem 2: I am trying to quantify thiamine using its fluorescence after oxidation to thiochrome, but my results are inconsistent.
-
Possible Cause: The conversion of thiamine to thiochrome is a sensitive reaction, and its yield can be affected by several factors. Incomplete oxidation or degradation of the newly formed thiochrome can lead to variable fluorescence readings.
-
Troubleshooting Steps:
-
Optimize Oxidation Conditions: The oxidation to thiochrome is typically carried out in an alkaline medium (pH > 8) using an oxidizing agent like potassium ferricyanide.[2] Ensure the pH and concentration of the oxidizing agent are consistent across all samples.
-
Control Reaction Time: The timing of the oxidation step is critical. Over-exposure to the oxidizing agent or alkaline conditions can lead to the degradation of thiochrome itself.
-
Interfering Substances: Be aware of other compounds in your sample that could interfere with the oxidation reaction or quench the fluorescence of thiochrome.
-
Standardization: Always run a standard curve with known concentrations of thiamine for each experiment to account for any variations in the reaction efficiency.
-
Data on Thiamine Degradation Kinetics
The degradation of thiamine generally follows first-order kinetics.[3] The rate of degradation is highly dependent on pH and temperature.
Table 1: Effect of pH on the Rate Constant (k) of Thiamine Degradation at Different Temperatures.
| Temperature (°C) | pH | Rate Constant (k) (days⁻¹) |
| 25 | 3 | ~0.0001 - 0.0003 |
| 25 | 6 | ~0.001 - 0.003 |
| 40 | 3 | ~0.001 - 0.002 |
| 40 | 6 | ~0.01 - 0.02 |
| 60 | 3 | ~0.01 - 0.02 |
| 60 | 6 | ~0.1 - 0.2 |
| 80 | 3 | ~0.1 - 0.2 |
| 80 | 6 | ~1.0 - 2.0 |
Data compiled from studies on thiamine hydrochloride and thiamine mononitrate, which exhibit similar degradation kinetics to this compound in solution.[4][9]
Table 2: Activation Energies (Ea) for Thiamine Degradation at Different pH Values.
| pH | Activation Energy (Ea) (kcal/mol) |
| 3 | 21 - 27 |
| 6 | 18 - 21 |
Higher activation energy at pH 3 indicates greater stability compared to pH 6.[4]
Experimental Protocols
Protocol: Analysis of this compound and its Degradation Products by HPLC
This protocol provides a general method for the separation and quantification of thiamine and its degradation products using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[3]
-
Mobile Phase A: 0.1M Ammonium acetate, pH adjusted to 5.8 with 0.1% acetic acid[3]
-
Mobile Phase B: Acetonitrile (HPLC grade)[3]
-
This compound standard
-
Solvents for sample preparation (e.g., water, methanol)
2. Chromatographic Conditions:
-
Column Temperature: 30°C[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection Wavelength: 254 nm[3]
-
Injection Volume: 20 µL
-
Elution: A gradient elution may be necessary to separate all degradation products. A starting condition of 95% Mobile Phase A and 5% Mobile Phase B, with a linear gradient to increase the proportion of Mobile Phase B over time, is a good starting point for method development.
3. Sample Preparation:
-
Dissolve the this compound sample in an appropriate solvent (e.g., Mobile Phase A or a compatible solvent) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to thiamine and its degradation products by comparing their retention times with those of standards (if available) or by using a diode array detector to examine the UV spectra of the peaks.
-
Quantify the amount of thiamine and its degradation products by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentrations.
Visualizing Degradation Pathways and Workflows
Diagram 1: Major Degradation Pathways of this compound
Caption: Major degradation pathways of this compound.
Diagram 2: Experimental Workflow for HPLC Analysis of Thiamine Degradation
Caption: Workflow for analyzing thiamine degradation by HPLC.
References
- 1. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chl… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. open.clemson.edu [open.clemson.edu]
- 4. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of thiamine | Semantic Scholar [semanticscholar.org]
- 6. Thermal degradation of thiamine in bread - UBC Library Open Collections [open.library.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Technical Support Center: Thiamine Bromide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of thiamine bromide (a key precursor to Thiamine/Vitamin B1). Our goal is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The classical and still widely used method for synthesizing the thiamine core structure is the condensation reaction between a pyrimidine moiety and a thiazole moiety. Specifically, this involves the quaternization of 4-methyl-5-(2-hydroxyethyl)thiazole with a 4-amino-5-(halomethyl)-2-methylpyrimidine, such as 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide.[1][2] This reaction directly forms the thiamine structure by creating the quaternary thiazolium salt.
Q2: My reaction yield is consistently low. What are the most critical factors to investigate?
A2: Low yield is a common issue that can stem from several factors. The most critical areas to troubleshoot are:
-
Reaction Conditions: Temperature, reaction time, solvent, and catalyst concentration (if applicable) must be precisely optimized. Even minor deviations can significantly impact yield.[3]
-
Purity of Starting Materials: Impurities in the pyrimidine or thiazole precursors can introduce side reactions that consume reactants and complicate purification, ultimately lowering the yield.[4][5]
-
Product Degradation: Thiamine and its salts are sensitive to high temperatures and alkaline (high pH) conditions.[4][6] Ensure that your workup and purification steps are conducted under appropriate conditions to prevent degradation of the final product.
-
Atmospheric Conditions: The presence of moisture or oxygen can interfere with certain steps or degrade reactants. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
Q3: Are there modern, higher-yielding alternatives to the traditional batch synthesis?
A3: Yes, continuous-flow synthesis has emerged as a highly efficient alternative for producing thiamine. An eight-step continuous-flow process has been developed that offers significant advantages, including shorter reaction times (around 3.5 hours total residence time), suppressed side reactions, and improved overall yield (reported at 47.7%).[3] This method provides better control over reaction parameters like temperature and mixing, leading to a more consistent and higher-quality product.[3]
Q4: I am observing solid precipitation and blockages in my continuous-flow reactor. How can I prevent this?
A4: Clogging in flow reactors is a known issue, often caused by solvent evaporation at elevated temperatures or the high concentration of solid products being formed.[3] To mitigate this, you can:
-
Lower the Reaction Temperature: A slight decrease in temperature (e.g., from 75°C to 70°C) can prevent solvent boiling and reduce the rate of precipitation, solving the clogging issue without significantly compromising reaction speed.[3]
-
Adjust Reactant Concentration: Reducing the concentration of your reactant solutions can help keep intermediates and products dissolved, preventing them from crashing out and blocking the channels.[3]
-
Increase Flow Rate: While maintaining the optimal residence time, increasing the flow rate can sometimes help to keep solids suspended and moving through the reactor.
Troubleshooting Guide: Common Issues & Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Final Yield | 1. Sub-optimal reaction temperature or time.2. Impure reactants or reagents.3. Degradation during workup (high pH or heat).4. Inefficient purification/recrystallization. | 1. Systematically screen a range of temperatures and reaction times to find the optimum.2. Ensure purity of starting materials via techniques like recrystallization or distillation.[4]3. Use cooled solutions and avoid strong bases during extraction and workup.[4][6]4. Optimize the recrystallization solvent system and ensure slow cooling to maximize crystal formation.[4] |
| Formation of Side Products | 1. Reaction temperature is too high.2. Incorrect stoichiometry of reactants.3. Presence of oxygen or moisture. | 1. Lower the reaction temperature. Consider using a continuous-flow setup to better control exotherms.[3]2. Carefully verify the molar ratios of your pyrimidine and thiazole precursors.3. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Difficulty in Product Isolation/Purification | 1. Product is too soluble in the recrystallization solvent.2. Presence of oily impurities preventing crystallization.3. Product mixture contains multiple phosphorylated forms (if applicable). | 1. Test a variety of anti-solvents or solvent mixtures to induce precipitation.2. Perform an additional purification step, such as column chromatography or washing with a non-polar solvent like hexane, to remove oils.3. For complex mixtures, purification by column chromatography may be necessary before final recrystallization.[1] |
| Inconsistent Results Between Batches | 1. Variations in the quality of starting materials.2. Poor control over reaction parameters (heating, stirring).3. Inconsistent workup procedures. | 1. Source high-purity reactants and qualify each new lot before use.2. Use precise heating mantles with thermocouple feedback and ensure consistent, vigorous stirring.3. Develop and strictly follow a detailed Standard Operating Procedure (SOP) for the entire process. |
Data on Optimized Reaction Conditions
The following tables summarize data from studies optimizing reaction conditions, demonstrating how systematic changes can improve outcomes.
Table 1: Optimization of a Continuous-Flow Cyclization Step for a Pyrimidine Intermediate [3]
| Entry | Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Conversion | Isolated Yield (%) | Notes |
| 1 | 2.0 | 75 | 5 | ~100% | - | Clogging observed within 30 min |
| 2 | 1.4 | 75 | 7 | ~100% | - | Clogging observed within 30 min |
| 3 | 2.0 | 70 | 5 | ~100% | 91.2% | Problem Solved : No clogging |
| 4 | 2.0 | 65 | 5 | 95.1% | - | No clogging |
| 5 | 1.4 | 65 | 7 | 98.2% | - | No clogging |
This table illustrates the critical effect of temperature on preventing reactor blockage in a continuous-flow synthesis of a key intermediate for Vitamin B1.[3]
Table 2: Effect of Catalyst and Solvent on Yield in a Thiamine-Catalyzed Reaction [7][8]
| Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) |
| None | H₂O | Room Temp | 12 | No Reaction |
| 10% Thiamine HCl | H₂O | Room Temp | 12 | 40% |
| 10% Thiamine HCl | H₂O | Reflux | 6 | 65% |
| 15% Thiamine HCl | H₂O | Reflux | 6 | 92% |
| 10% Thiamine HCl | Ethanol | Reflux | 6 | Lower Yield |
| 10% Thiamine HCl | Acetonitrile | 50°C | 0.5 | 90% |
This table demonstrates the principles of optimizing reaction conditions. While this is for a reaction catalyzed by thiamine, the methodology of screening catalyst loading, solvent, and temperature is directly applicable to optimizing the synthesis of this compound.[7][8]
Experimental Protocols
Protocol 1: Classical Synthesis of Thiamine (Williams-Cline Method)
This protocol is a generalized representation of the classical synthesis involving the coupling of pyrimidine and thiazole moieties.[1]
Step 1: Preparation of 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide
-
This intermediate is typically prepared from 4-amino-5-aminomethyl-2-methylpyrimidine or a related precursor through a diazotization reaction followed by bromination. The exact procedure can be found in foundational organic chemistry literature.
Step 2: Quaternization Reaction
-
Dissolve 1.0 equivalent of 4-methyl-5-(2-hydroxyethyl)thiazole in a suitable solvent such as anhydrous methanol or ethanol.
-
Add 1.0 to 1.1 equivalents of 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours to several days. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
As the reaction proceeds, the this compound product will precipitate from the solution as a white solid.
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent (the same as used for the reaction) and then with diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from an ethanol/water mixture.
Protocol 2: Overview of an Eight-Step Continuous-Flow Synthesis of Vitamin B1[3]
This protocol provides a high-level overview of the key stages in a modern, integrated continuous-flow synthesis process.
-
Pyrimidine Ring Formation: The process begins with the synthesis of a pyrimidine intermediate (4-amino-2-methylpyrimidine-5-carbonitrile) from 2-cyanoacetamide in a flow reactor. This step involves precise temperature control (70°C) to prevent clogging while ensuring a high yield (91.2%).[3]
-
Reduction: The nitrile group on the pyrimidine ring is then reduced to an aminomethyl group in a subsequent flow step.
-
Thiazole Ring Synthesis: In parallel, the thiazole moiety (3-chloro-4-oxopentyl acetate) is synthesized in a separate flow reactor system.[3]
-
Coupling Reaction: The pyrimidine and thiazole intermediates are then mixed and reacted in a continuous-flow reactor. Optimized conditions, including a residence time of 7 minutes, result in a high-purity coupled product with an 86% isolated yield.[3]
-
Cyclization and Final Steps: The final steps involve hydrolysis and cyclization reactions, also performed in continuous flow, to form the final thiamine structure.
-
Purification: The process incorporates online extraction and continuous filtration, minimizing manual workup and reducing overall process time.[3]
Visualizations
Reaction Pathway and Workflow Diagrams
Caption: Classic synthesis of this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. engineering.org.cn [engineering.org.cn]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Causes of thiamine deficiency [thiamine.dnr.cornell.edu]
- 7. Thiamine hydrochloride (VB 1 ) in aqueous media catalyzed the synthesis of polysubstituted quinolines via a one-pot strategy: a combined experimental ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01461A [pubs.rsc.org]
- 8. hvdesaicollege.org [hvdesaicollege.org]
Technical Support Center: Thiamine Bromide Purification
Welcome to the technical support center for thiamine bromide purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a salt form of thiamine (Vitamin B1).[1] Its structure consists of an aminopyrimidine and a thiazole ring linked by a methylene bridge.[] It is a water-soluble compound that is stable in acidic conditions but degrades in neutral or alkaline solutions.[1][3] One gram of thiamine dissolves in approximately 1 mL of water and 100 mL of 95% alcohol.[3]
Q2: What are the optimal storage conditions for this compound to prevent degradation?
A2: To ensure stability, this compound should be stored under acidic conditions (pH 4-7), protected from light (e.g., in amber containers), and kept at low temperatures.[1] In aqueous solutions, storage at 4°C results in significantly less degradation compared to storage at 25°C.[1] The dry, solid form is relatively stable.[3] It is also sensitive to oxygen, so storage under an inert atmosphere can prevent oxidative degradation.[1]
Q3: What are the common degradation pathways for this compound?
A3: this compound degradation can occur through several pathways:
-
Hydrolysis: In neutral to alkaline solutions, the methylene bridge connecting the pyrimidine and thiazole rings can break down.[1]
-
Oxidation: The presence of oxygen can lead to oxidative degradation.[1] Thiamine can be oxidized to the fluorescent derivative thiochrome, a reaction often used for analytical quantification.[1]
-
Photosensitivity: Exposure to light, particularly UV radiation, can accelerate degradation.[1]
-
Reduction: The presence of reducing agents, such as sodium metabisulfite (often used as an antioxidant in formulations), can cause degradation.[4]
Q4: Up to what temperature is this compound thermally stable?
A4: Thermal analysis has shown that this compound is stable up to approximately 248°C, after which it begins to decompose.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification and handling of this compound.
Problem: Low Yield After Purification
Q: I am experiencing a significant loss of product after my recrystallization or chromatographic purification. What are the possible causes and solutions?
A: Low recovery can stem from several factors related to this compound's solubility and stability.
-
Cause 1: Inappropriate Solvent Choice. this compound is highly soluble in water and glycerol, and less soluble in alcohols like ethanol and methanol.[3] Using a solvent in which it is too soluble will result in poor recovery upon cooling or precipitation.
-
Solution: For recrystallization, a solvent system where this compound is soluble at high temperatures but less soluble at low temperatures is ideal. Consider using mixtures of water and a less polar solvent like ethanol. Experiment with different solvent ratios to optimize yield.
-
Cause 2: Degradation During Purification. If the purification process involves neutral or alkaline conditions (pH > 7), significant degradation can occur, leading to a lower yield of the desired product.[1]
-
Solution: Ensure all solutions used during purification are acidic (ideally pH 4-5).[1][3] If a pH adjustment is necessary, use a suitable acid to maintain stability. Work quickly and at low temperatures where possible to minimize thermal degradation.
-
Cause 3: Incomplete Precipitation/Elution. The product may remain in the mother liquor after recrystallization or be irreversibly adsorbed to the stationary phase during chromatography.
-
Solution: For recrystallization, ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation. For chromatography, ensure the elution solvent is strong enough to desorb the compound from the column. A second elution step may help recover any remaining product.[5]
Problem: Impurities Detected in Final Product
Q: My purified this compound shows unexpected peaks on HPLC analysis. What could these impurities be and how can I remove them?
A: The presence of impurities can be due to incomplete removal of starting materials, byproducts from the synthesis, or degradation during purification and storage.
-
Cause 1: Process-Related Impurities. These include unreacted intermediates from the chemical synthesis or residual solvents.[6] For instance, the synthesis of thiamine involves coupling pyrimidine and thiazole moieties, and precursors may persist.[7][8]
-
Solution: An additional purification step, such as a second recrystallization or passing the material through a different chromatography column, may be necessary. Ensure adequate drying under vacuum to remove residual solvents.
-
Cause 2: Degradation Products. As this compound is sensitive to pH, light, and oxygen, degradation products are a common source of contamination.[1][6] These can include hydrolysis products (cleaved pyrimidine and thiazole rings) or oxidation products like thiochrome.[1]
-
Solution: Review your purification and storage procedures. Ensure all steps are performed under acidic conditions, with protection from light and oxygen.[1] Analytical techniques like HPLC-MS/MS can help identify the structure of the degradation products, providing clues to the degradation pathway.[9]
-
Cause 3: Co-precipitation. Impurities with similar solubility profiles may co-precipitate with this compound during recrystallization.
-
Solution: Try a different solvent or a combination of solvents for recrystallization to alter the solubility of the impurity relative to the product.
Problem: Product Degradation During Storage
Q: The purity of my this compound sample is decreasing over time, even when stored. Why is this happening and how can I improve its stability?
A: This indicates that the storage conditions are not optimal.
-
Cause 1: Exposure to Light and/or Oxygen. this compound is known to be photosensitive and susceptible to oxidation.[1]
-
Solution: Always store the compound in amber vials or containers wrapped in foil to protect it from light.[1] For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing to displace oxygen.
-
Cause 2: Inappropriate Temperature. Higher temperatures accelerate the rate of chemical degradation.[1]
-
Solution: Store the compound at a reduced temperature. For solutions, refrigeration (4°C) is effective.[1] For solid material, storage in a cool, dark place is recommended.
-
Cause 3: pH of the Solution. If stored in an aqueous solution, the pH is critical. Stability is poor in neutral and alkaline solutions.[1][3]
-
Solution: Ensure aqueous solutions are buffered to an acidic pH (between 4 and 7) for maximal stability.[1]
Data Presentation
Table 1: Stability of this compound under Various Conditions
| Condition | Stability Profile | Recommendation | Citation(s) |
| pH | Stable in acidic solutions (pH 4-7). Rapid degradation in alkaline solutions (pH > 8). | Maintain acidic pH for all solutions. | [1] |
| Temperature | Thermally stable up to ~248°C (solid). In solution, stability decreases with increasing temperature. At 4°C, ~94% remains after 72h; at 25°C, ~86% remains. | Store solutions at 4°C. Store solid in a cool place. | [1] |
| Light | Sensitive to light, especially UV radiation, which accelerates degradation. | Store in amber containers or protect from light. | [1] |
| Oxygen | Susceptible to oxidative degradation in the presence of oxygen. | Store under an inert atmosphere (e.g., N₂ or Ar) for long-term stability. | [1] |
Table 2: Common Impurities in this compound
| Impurity Type | Examples | Origin | Citation(s) |
| Process-Related | Unreacted pyrimidine or thiazole intermediates, residual solvents (e.g., ethanol, methanol). | Incomplete reaction or purification during synthesis. | [6][7] |
| Degradation | Thiochrome, cleaved pyrimidine and thiazole rings, N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine (FAMP). | Oxidation, hydrolysis, or photodegradation. | [1][6][10] |
| Related Compounds | Desmethylthiamine (Thiamine Impurity B). | By-product of synthesis. | [11][12] |
| Elemental | Heavy metals (e.g., lead, mercury). | Contamination from reagents or equipment during manufacturing. | [6] |
Experimental Protocols
Protocol 1: General Recrystallization Protocol for this compound
This protocol is a general guideline. The optimal solvent ratios and volumes should be determined empirically.
Objective: To purify crude this compound by removing process-related impurities and some degradation products.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water, acidified to pH 4.0 with HBr
-
Erlenmeyer flask
-
Heating plate with magnetic stirring
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude product, add a minimal amount of hot, acidified deionized water (e.g., 1-2 mL) and stir to dissolve. Heat the solution gently (do not boil) to ensure complete dissolution.
-
Solvent Addition: While the solution is hot and stirring, slowly add warm 95% ethanol until the solution becomes slightly turbid. The goal is to create a saturated solution at high temperature.
-
Clarification: If the solution remains turbid after adding a small amount of additional hot water, it may contain insoluble impurities. Perform a hot filtration to remove them. If the solution is clear, proceed to the next step.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Protocol 2: HPLC Method for Purity Analysis
This method is based on typical conditions for analyzing thiamine and its derivatives using reverse-phase HPLC with post-column derivatization for fluorescence detection.
Objective: To assess the purity of a this compound sample and quantify impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and fluorescence detector.
-
Post-column derivatization system.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Mobile Phase: 10% Acetonitrile - 90% Phosphate Buffer (prepare buffer by dissolving 6 g/L of Phosphoric Acid and adjusting pH to ~5.9 with NaOH).[13]
-
Post-Column Reagent: 40 g/L NaOH with 600 mg/L Potassium Ferricyanide in water.[13] This reagent oxidizes thiamine to the fluorescent thiochrome.
-
Sample Diluent: Deionized water acidified to pH 2.6-2.8 with HCl.[14]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the sample diluent. Create a series of dilutions to generate a calibration curve (e.g., 0.1 - 25 µg/mL).[14]
-
Sample Preparation: Accurately weigh and dissolve the purified this compound sample in the sample diluent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[14]
-
Chromatographic Analysis: Set up the HPLC system with the conditions outlined in Table 3. Inject the standards and the sample.
-
Data Analysis: Identify the thiamine peak based on the retention time of the standard. Calculate the purity of the sample by dividing the area of the thiamine peak by the total area of all peaks (Area % method). Quantify any impurities against the thiamine calibration curve if their identity is known or report their area percentage.
Table 3: HPLC Operating Conditions for Purity Analysis
| Parameter | Condition | Citation(s) |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) | [13] |
| Mobile Phase | 10% Acetonitrile - 90% Phosphate Buffer (pH ~5.9) | [13] |
| Flow Rate | 1.0 mL/min | [13] |
| Column Temperature | 40°C | [13] |
| Injection Volume | 10 µL | [13] |
| Post-Column Reagent | 40 g/L NaOH, 600 mg/L Potassium Ferricyanide | [13] |
| Reagent Flow Rate | 0.5 mL/min | [13] |
| Reactor Volume/Temp | 0.5 mL / 55°C | [13] |
| Detection | Fluorescence (Excitation: 375 nm, Emission: 430 nm) | [13] |
Visualizations
Experimental and Logical Workflows
Caption: Workflow for the purification and analysis of this compound.
Signaling and Metabolic Pathways
Caption: Thiamine transport and conversion to its active form, TPP.[15][16][17]
Caption: Role of TPP as a cofactor in key metabolic pathways.[18][19][20]
References
- 1. Buy this compound | 7019-71-8 [smolecule.com]
- 3. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. veeprho.com [veeprho.com]
- 7. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use and detection of a vitamin B1 degradation product yields new views of the marine B1 cycle and plankton metabolite exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiamine EP Impurity B | SynZeal [synzeal.com]
- 12. Thiamine EP Impurity B Bromide HBr | CymitQuimica [cymitquimica.com]
- 13. pickeringlabs.com [pickeringlabs.com]
- 14. pickeringlabs.com [pickeringlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. SMPDB [smpdb.ca]
- 17. Mitochondrial Uptake of Thiamin Pyrophosphate: Physiological and Cell Biological Aspects | PLOS One [journals.plos.org]
- 18. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 19. researchgate.net [researchgate.net]
- 20. Thiamin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
Technical Support Center: Optimizing Thiamine Bromide Storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of thiamine bromide. Below are frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Recommended storage temperatures are typically between 2°C and 8°C.[2] It is crucial to protect the compound from moisture and light.[1][3]
Q2: What are the recommended conditions for storing this compound in solution?
When in solution, this compound's stability is highly dependent on several factors:
-
pH: Thiamine is significantly more stable in acidic conditions.[4] The ideal pH for aqueous solutions is below 5.5, with optimal stability often observed between pH 3.0 and 3.5.[4][5] It degrades rapidly in neutral or alkaline solutions (pH > 7.0).[6][7]
-
Temperature: Lower temperatures are preferable. Degradation rates increase significantly with rising temperatures.[8][9] For short-term storage, refrigeration at 4°C is recommended.
-
Light: Solutions should always be protected from light to prevent photo-degradation.[3]
-
Oxygen: The presence of oxygen can cause oxidative degradation.[10] For sensitive applications or long-term storage, it is advisable to use de-gassed solvents and store the solution under an inert atmosphere, such as nitrogen.[1]
Q3: How do different solvents affect this compound stability?
This compound is highly soluble in water (approximately 100 mg/mL) and propylene glycol, but practically insoluble in non-polar organic solvents like ether, benzene, and hexane.[4][10] The stability of thiamine in solution has been shown to follow the general trend of H₂O > DMF > acetonitrile > ethanol > THF.[10] Water, particularly when acidified, is the most common and recommended solvent.
Q4: Are there any known incompatibilities for this compound?
Yes. This compound is incompatible with:
-
Alkaline conditions: Rapid degradation occurs at a pH above 7.0.[6]
-
Strong oxidizing and reducing agents. [1]
-
Metal ions: Certain metal ions, such as copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺), can catalyze degradation.[10][11][12] Avoid using containers or equipment with metal parts that may leach into the solution.
-
Sulfites: Thiamine is readily cleaved and inactivated by sulfite ions.[4]
Troubleshooting Guide
Problem: My this compound solution is losing potency faster than expected.
This is a common issue directly related to chemical instability. Use the following checklist to identify the cause:
-
Check the pH: Is the solution pH acidic (ideally < 5.5)? Thiamine degrades rapidly at neutral or alkaline pH.[6][8]
-
Solution: Measure the pH of your solution. If it is not acidic, prepare a fresh stock in a buffered or acidified aqueous solvent (e.g., using an acetate buffer or adjusting with HCl/acetic acid).
-
-
Review Storage Temperature: Is the solution stored at room temperature or higher? Heat accelerates degradation.[9][12]
-
Solution: Store solutions refrigerated (2-8°C) and allow them to return to room temperature only for the duration of the experiment.
-
-
Assess Light and Oxygen Exposure: Are you using clear containers or leaving the solution exposed to air?
-
Consider Contaminants: Could there be metal ion contamination from your water source, reagents, or equipment?
Problem: I am observing precipitation or cloudiness in my this compound solution.
This may be caused by solubility issues or the formation of insoluble degradation products.
-
Incorrect Solvent: Have you attempted to dissolve this compound in a low-polarity solvent?
-
Solution: this compound is highly soluble in water but poorly soluble in most organic solvents.[10] Ensure you are using an appropriate polar solvent.
-
-
Degradation: If the solution was initially clear, precipitation over time may indicate the formation of less soluble degradation products. This is often a consequence of the stability issues described above (improper pH, temperature, etc.).
-
Solution: Address the root cause of degradation. Prepare fresh solutions more frequently and store them under optimal conditions.
-
Data Presentation: Impact of Temperature and pH on Stability
The following tables summarize the effect of temperature and pH on the degradation of thiamine in aqueous solutions. Note: This data is derived from studies on thiamine hydrochloride and thiamine mononitrate, which are used as close analogs for this compound due to limited specific data on the bromide salt. The stability trends are expected to be highly similar.
Table 1: Effect of Temperature on Thiamine Degradation in the Presence of Metal Ions
| Temperature | Metal Ion (50 mg/L) | Thiamine Remaining (after 7 days) | Citation |
| 25°C | CuCl | 64.00% | [12] |
| 25°C | FeCl₃ | 78.34% | [12] |
| 40°C | FeCl₂ | 59.76% | [12] |
| 40°C | FeCl₃ | 91.48% | [12] |
| 55°C | CuCl | 61.94% | [12] |
| 55°C | FeCl₃ | 95.98% | [12] |
Table 2: Effect of pH on Thiamine Degradation Rate Constant (k) at 70°C
| pH | Initial Concentration | Rate Constant (kobs, day⁻¹) | Citation |
| 3 | 1 mg/mL | Not significantly degraded | [8] |
| 3 | 20 mg/mL | Not significantly degraded | [8] |
| 6 | 1 mg/mL | ~0.043 | [8] |
| 6 | 20 mg/mL | ~0.43 | [8] |
As shown, thiamine is substantially more stable at pH 3 compared to pH 6, where degradation is over 10 times faster at higher concentrations.[8]
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for Thiamine Quantification
This protocol describes a general method for assessing the stability of thiamine in solution by quantifying its concentration over time.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[11][12]
-
HPLC-grade water, acetonitrile, and ammonium acetate
-
Acetic acid (for pH adjustment)
-
This compound reference standard
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
2. Preparation of Solutions:
-
Mobile Phase A: Prepare a 0.1 M ammonium acetate solution in HPLC-grade water. Adjust the pH to 5.8 using 0.1% acetic acid.[11] Filter and degas.
-
Mobile Phase B: HPLC-grade acetonitrile.[11] Filter and degas.
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in Mobile Phase A to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with Mobile Phase A to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute the experimental this compound samples with Mobile Phase A to fall within the calibration range. Filter the final dilution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Column: Eclipse XDB C18 (4.6 mm x 150 mm, 5 µm)[11]
-
Flow Rate: 1.0 mL/min[11]
-
Injection Volume: 10-20 µL
-
Gradient Program:
-
Start with a suitable ratio of Mobile Phase A and B (e.g., 95% A, 5% B).
-
Run a gradient program to elute thiamine and any potential degradation products. An example could be a linear gradient to 50% B over 10 minutes, followed by a wash and re-equilibration step. This must be optimized for your specific system.
-
4. Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the prepared experimental samples.
-
Quantify the thiamine concentration in your samples by comparing their peak areas to the standard curve.
-
Monitor the appearance of new peaks in the chromatogram over the course of the stability study, as these may represent degradation products.
Visualizations
Caption: Simplified degradation pathways for thiamine.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 4. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cjhp-online.ca [cjhp-online.ca]
- 6. Stability of vitamin A, E, C and thiamine during storage of different powdered enteral formulas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical stability and reaction kinetics of two thiamine salts (thiamine mononitrate and thiamine chloride hydrochloride) in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Buy this compound | 7019-71-8 [smolecule.com]
- 11. open.clemson.edu [open.clemson.edu]
- 12. "Effect of Metal Ions and Temperature on Stability of Thiamine Determin" by Jhong Huei Huang [open.clemson.edu]
Technical Support Center: Thiamine Bromide Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding common interferences in thiamine bromide assays, particularly the widely used thiochrome method.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (thiochrome) assay?
The most common method for thiamine determination is the thiochrome assay. This method is based on the oxidation of thiamine by an oxidizing agent, such as cyanogen bromide or potassium ferricyanide, in an alkaline solution.[1] This reaction converts thiamine into a highly fluorescent compound called thiochrome. The intensity of the fluorescence, typically measured at excitation and emission wavelengths of 360 nm and 450 nm, respectively, is proportional to the thiamine concentration in the sample.[1]
Q2: What are the common types of interferences observed in this compound assays?
Researchers may encounter several types of interferences, which can be broadly categorized as:
-
Chemical Interferences: Substances that can react with the oxidizing agents or quench the fluorescence of thiochrome.
-
Matrix Effects: Components within the sample matrix (e.g., blood, food) that can enhance or suppress the analytical signal.[2]
-
Pre-analytical Issues: Errors introduced during sample collection, handling, and storage.
Q3: Which specific substances are known to interfere with the assay?
Several substances have been reported to interfere with the thiochrome assay:
-
Reducing Agents: Ascorbic acid (Vitamin C) and other antioxidants can compete with thiamine for the oxidizing agent (e.g., ferricyanide), leading to an underestimation of thiamine levels.[3][4]
-
Polyphenols: Compounds like tannins and catechins, commonly found in tea and coffee, can form complexes with thiamine or consume the oxidizing agent.[3][5]
-
Medications: Certain drugs, including penicillin derivatives, diuretics, and antiepileptic medications, have been shown to interfere with the assay.[6]
-
Other Fluorescent Compounds: Biological matrices often contain endogenous fluorescent molecules that can contribute to the background signal, requiring proper blank correction.[1]
Q4: How can I minimize interferences from my sample matrix?
Minimizing matrix effects is crucial for accurate quantification.[2] Strategies include:
-
Sample Preparation: Proper sample cleanup is essential. This can involve protein precipitation using agents like trichloroacetic acid (TCA) or perchloric acid.[3]
-
Extraction: An extraction step, often with isobutanol, can selectively isolate the less polar thiochrome from interfering polar compounds that remain in the aqueous phase.[3]
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is frequently used to separate thiochrome from other fluorescent compounds in the sample matrix before detection.[1]
Q5: What pre-analytical factors should I be aware of?
Attention to pre-analytical steps can prevent significant errors:
-
Adsorption: Thiamine can adsorb to glass surfaces, leading to its loss from the sample. Using polypropylene or other polymeric containers and filters is recommended, especially when working with low concentrations.[7] Storing thiamine in trichloroacetic acid or as pre-formed thiochrome can negate these losses.[7]
-
Sample Stability: Thiamine is unstable at neutral pH.[8] Samples should be stored under acidic conditions (pH 2.0-4.0) to ensure maximum stability.[8] The fluorescent product, thiochrome, can also be unstable, degrading within a few hours of formation.[9]
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Thiamine Degradation: Thiamine is unstable at neutral or alkaline pH.[8] 2. Incomplete Oxidation: Insufficient oxidizing agent or incorrect pH for the reaction. 3. Thiochrome Instability: The fluorescent product has a limited stability of a few hours.[9] 4. Presence of Reducing Agents: Ascorbic acid or other antioxidants are consuming the oxidizing agent.[3] | 1. Sample Storage: Ensure samples are stored under acidic conditions (pH 2.0-4.0).[8] 2. Optimize Reaction: Verify the concentration of the oxidizing agent and ensure the pH of the reaction mixture is alkaline (pH > 8.0).[3] 3. Timely Measurement: Analyze samples as soon as possible after the derivatization step.[9] 4. Sample Pre-treatment: Consider methods to remove or account for reducing agents. |
| High Background Fluorescence | 1. Endogenous Fluorescence: The sample matrix contains other fluorescent compounds.[1] 2. Reagent Contamination: Impure reagents may be fluorescent. | 1. Blank Correction: Prepare a sample blank by omitting the oxidizing agent to measure and subtract the background fluorescence.[3] 2. HPLC Separation: Use HPLC to separate thiochrome from interfering compounds.[1] 3. Reagent Quality: Use high-purity reagents and solvents. |
| Poor Reproducibility | 1. Inconsistent Timing: Variations in the timing of reagent addition and measurement, especially given thiochrome's instability.[9] 2. Sample Adsorption: Loss of thiamine to glass surfaces during handling.[7] 3. Pipetting Errors: Inaccurate dispensing of small volumes of reagents or samples. | 1. Standardize Protocol: Maintain consistent incubation times and measurement schedules for all samples. 2. Use Appropriate Labware: Utilize polypropylene vials and pipette tips.[7] 3. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Prepare a master mix for reagents where possible.[10] |
| Underestimation of Thiamine | 1. Chemical Interference: Presence of polyphenols, certain medications, or other substances that react with thiamine or the reagents.[3][5][6] 2. Matrix Effects: Ion suppression in LC-MS/MS analysis or quenching of fluorescence.[2] 3. Incomplete Thiamine Extraction: Inefficient release of thiamine from the sample matrix, especially from proteins.[3] | 1. Sample Cleanup: Employ solid-phase extraction (SPE) or other cleanup methods to remove interfering substances.[11] 2. Use of Internal Standards: For LC-MS/MS, use an isotopically labeled internal standard to compensate for matrix effects.[2] 3. Optimize Extraction: Ensure complete protein precipitation and release of thiamine, potentially by boiling or autoclaving.[3] |
Experimental Protocols
Key Experiment: Thiamine Quantification via Thiochrome Assay
This protocol provides a general methodology for the determination of thiamine. Optimization for specific sample matrices is recommended.
-
Reagent Preparation:
-
Thiamine Stock Solution: Prepare a stock solution of this compound in an acidic buffer (e.g., pH 4.0) and store it protected from light at 4°C.
-
Oxidizing Agent: Prepare a fresh solution of potassium ferricyanide or cyanogen bromide.
-
Alkaline Solution: Prepare a solution of sodium hydroxide.
-
Protein Precipitation Agent (if required): Prepare a solution of trichloroacetic acid (TCA) or perchloric acid.
-
-
Sample Preparation:
-
For liquid samples (e.g., plasma, urine), protein precipitation may be necessary. Add an equal volume of cold TCA solution, vortex, and centrifuge to pellet the proteins.
-
For solid samples (e.g., food, tissue), homogenize the sample in an acidic buffer. Subsequent protein precipitation and enzymatic hydrolysis (using enzymes like acid phosphatase to dephosphorylate thiamine esters) may be required to determine total thiamine content.[3][6]
-
-
Oxidation to Thiochrome:
-
To an aliquot of the prepared sample or standard, add the alkaline solution to raise the pH.
-
Add the oxidizing agent and mix thoroughly. The reaction is typically rapid.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the resulting thiochrome solution using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.
-
Prepare a blank for each sample by adding the alkaline solution but substituting the oxidizing agent with a blank solution to correct for background fluorescence.
-
-
Quantification:
-
Construct a standard curve by plotting the fluorescence intensity of known concentrations of thiamine standards versus their concentrations.
-
Determine the thiamine concentration in the samples by interpolating their fluorescence readings from the standard curve.
-
Visualizations
Caption: Workflow of the Thiochrome Assay for Thiamine Determination.
Caption: Common Interferences and Their Effects in Thiamine Assays.
References
- 1. Thiamine analysis [thiamine.dnr.cornell.edu]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditions for thiamin assay by cyanogen bromide oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Causes of thiamine deficiency [thiamine.dnr.cornell.edu]
- 6. Factors affecting a cyanogen bromide-based assay of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. docs.abcam.com [docs.abcam.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Thiamine Bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of thiamine bromide.
Troubleshooting Guides
Problem: this compound fails to crystallize from the solution.
Possible Causes and Solutions:
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Solution is not supersaturated: The concentration of this compound may be too low for nucleation to occur.
-
Solution: Concentrate the solution by slowly evaporating the solvent. If using a mixed solvent system, you can also try adding a small amount of an anti-solvent (a solvent in which this compound is less soluble) to induce precipitation.
-
-
Inappropriate solvent: The chosen solvent may be too good a solvent for this compound at the experimental temperature, preventing it from precipitating. Thiamine and its salts are highly soluble in polar solvents like water.[1]
-
Solution: Select a solvent or solvent system where this compound has moderate solubility at high temperatures and low solubility at low temperatures. Common recrystallization solvents include ethanol, or mixtures like n-hexane/acetone.[2]
-
-
Presence of impurities: Impurities can inhibit crystal nucleation and growth.[3]
-
Solution: Purify the this compound sample before crystallization. This can be done by techniques such as column chromatography or by performing a preliminary recrystallization.
-
Problem: The product "oils out" instead of forming crystals.
Possible Causes and Solutions:
-
High degree of supersaturation: If the solution is cooled too quickly or is too concentrated, the solute may separate as a liquid phase (an oil) instead of a solid.
-
Solution: Re-heat the solution until the oil redissolves. Allow the solution to cool much more slowly. You can also try using a more dilute solution.
-
-
Inappropriate solvent: The solvent may not be suitable for the crystallization of this compound.
-
Solution: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can sometimes prevent oiling out.
-
Problem: The resulting crystals are of poor quality (e.g., small, needle-like, or agglomerated).
Possible Causes and Solutions:
-
Rapid cooling: Fast cooling rates can lead to the formation of many small nuclei, resulting in small crystals.
-
Solution: Decrease the cooling rate to allow for slower crystal growth, which generally results in larger and more well-defined crystals.[4]
-
-
High level of agitation: Vigorous stirring can increase the rate of nucleation, leading to smaller crystals.
-
Solution: Reduce the stirring speed or use gentle agitation during the cooling phase.
-
-
Incorrect pH: The pH of the solution can influence crystal habit. Thiamine is more stable in acidic conditions (pH 3-6).[5][6][7]
-
Solution: Adjust the pH of the crystallization medium. For thiamine salts, maintaining an acidic pH is generally recommended for stability.
-
Problem: Low yield of crystals.
Possible Causes and Solutions:
-
Incomplete precipitation: A significant amount of this compound may remain dissolved in the mother liquor.
-
Solution: Cool the solution to a lower temperature to decrease the solubility of this compound. Alternatively, carefully add an anti-solvent to the mother liquor to precipitate more product.
-
-
Losses during handling: Product may be lost during filtration and washing steps.
-
Solution: Ensure that the filtration apparatus is properly set up to minimize losses. Wash the crystals with a minimal amount of cold solvent to avoid redissolving the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing this compound?
A1: While specific data for this compound is limited, information on other thiamine salts can provide guidance. Thiamine is highly soluble in water and methanol, and less soluble in ethanol and acetone.[1][8] It is practically insoluble in non-polar solvents like ether and hexane.[9] Therefore, a good starting point would be to use ethanol or a mixed solvent system such as ethanol/water or acetone/n-hexane.[2] The ideal solvent system is one in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Q2: What is the optimal pH for this compound crystallization?
A2: Thiamine is most stable in acidic conditions, typically between pH 3 and 6.[5][6][7] Crystallization should be performed in this pH range to minimize degradation of the thiamine molecule.[10] Degradation can lead to the formation of impurities that will inhibit crystallization and reduce the purity of the final product.
Q3: What are the common impurities I should be aware of?
A3: Impurities in thiamine can be process-related or arise from degradation.[3]
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Process-related impurities: These include unreacted starting materials, intermediates from the synthesis, and residual solvents.[3]
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Degradation impurities: Thiamine can degrade via hydrolysis, oxidation, or thermal decomposition.[3] The presence of sulfites can also cause cleavage of the thiamine molecule.[11]
Q4: Can this compound exist in different crystalline forms?
A4: It is possible. Thiamine hydrochloride is known to exist in different hydrated forms (non-stoichiometric hydrate and a hemihydrate) and can undergo phase transformations depending on temperature and humidity.[12] It is plausible that this compound could exhibit similar polymorphic or pseudopolymorphic behavior. If you observe changes in your crystals upon storage, it could be due to a change in the crystalline form.
Data Presentation
Table 1: Solubility of Thiamine in Various Solvents
| Solvent | Solubility |
| Water | Highly soluble |
| Methanol | Very soluble |
| Ethanol (95%) | 1 g in 100 ml |
| Acetone | Sparingly soluble |
| Diethyl Ether | Practically insoluble |
| n-Hexane | Practically insoluble |
| Chloroform | Practically insoluble |
Data is for thiamine and its common salts and should be used as a general guide for this compound.[1][8][9]
Table 2: Factors Affecting Thiamine Stability in Solution
| Parameter | Condition | Effect on Stability |
| pH | Acidic (pH 3-6) | More stable |
| Alkaline (pH > 7) | Less stable, prone to degradation | |
| Temperature | Low | More stable |
| High | Increased degradation rate | |
| Presence of Metal Ions | e.g., Cu²⁺, Fe³⁺ | Can accelerate degradation |
| Presence of Sulfites | Can cause cleavage of the molecule |
This table summarizes general stability trends for thiamine in solution.[5][6][7][11][13]
Experimental Protocols
General Recrystallization Protocol for this compound
This is a generalized protocol based on standard recrystallization techniques and data for related thiamine salts. Optimization will be required for specific applications.
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Solvent Selection: Choose a suitable solvent or solvent system. Ethanol or an ethanol/water mixture is a good starting point.
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Dissolution: In a flask, add the crude this compound to a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid is completely dissolved.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated to slow the cooling process further.
-
Crystallization: As the solution cools, crystals of this compound should start to form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A workflow diagram for troubleshooting common issues in this compound crystallization.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. veeprho.com [veeprho.com]
- 4. CN105315272A - Method for preparing thiamine hydrochloride crystal product - Google Patents [patents.google.com]
- 5. d-nb.info [d-nb.info]
- 6. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chl… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. US2762803A - Preparation of thiamin chloride hydrochloride - Google Patents [patents.google.com]
- 9. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological Properties of Vitamins of the B-Complex, Part 1: Vitamins B1, B2, B3, and B5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase transformation in thiamine hydrochloride tablets: Influence on tablet microstructure, physical properties, and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. open.clemson.edu [open.clemson.edu]
Technical Support Center: Preventing Oxidation of Thiamine Bromide During Experiments
For researchers, scientists, and drug development professionals, ensuring the stability of thiamine bromide throughout experimentation is critical for accurate and reproducible results. Thiamine is susceptible to oxidative degradation, which can compromise its biological activity and lead to misleading experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate and prevent the oxidation of this compound in your experiments.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound, offering step-by-step solutions to prevent its oxidation.
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of potency or biological activity in your this compound solution over a short period.
-
Visible changes in the solution, such as discoloration (yellowing).
-
Inconsistent results between experiments using the same stock solution.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect pH | Thiamine is most stable in acidic conditions (pH < 6.0).[1][2] Above pH 7.0, it is prone to degradation.[3] Action: Prepare this compound solutions in an acidic buffer (e.g., pH 3-5) and verify the pH of your final experimental medium.[1][2] |
| Exposure to Light | Thiamine is light-sensitive, and exposure to UV or even ambient light can accelerate its degradation. Action: Prepare and store this compound solutions in amber or foil-wrapped containers to protect them from light.[4] |
| Presence of Metal Ions | Metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiamine.[5][6] Action: Use high-purity, metal-free water and reagents. Consider adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your solution to sequester any trace metal ions.[7][8][9] |
| High Temperature | Elevated temperatures significantly increase the rate of thiamine degradation.[2][5][10] Action: Store stock solutions at low temperatures (-20°C or -80°C) and prepare working solutions fresh for each experiment. Avoid heating thiamine solutions unless absolutely necessary for the experimental protocol. |
| Presence of Oxidizing Agents | Contaminants in reagents or the experimental system can act as oxidizing agents. Action: Ensure all glassware is thoroughly cleaned and rinsed. Use freshly prepared solutions and high-purity reagents. |
Issue 2: Inconsistent Results in Cell Culture Experiments
Symptoms:
-
Variable cellular responses to this compound treatment.
-
Decreased efficacy of this compound over the course of a multi-day experiment.
Possible Causes and Solutions:
| Cause | Solution |
| Degradation in Culture Media | Standard cell culture media, which is often at a neutral or slightly alkaline pH, can promote thiamine degradation over time. Action: Prepare concentrated, acidic stock solutions of this compound and add them to the culture medium immediately before use to minimize exposure to unfavorable pH. For long-term experiments, consider replenishing the this compound at regular intervals. |
| Interaction with Media Components | Some components in cell culture media may contribute to thiamine oxidation. Action: If significant degradation is suspected, consider a simplified, defined medium for the duration of the thiamine treatment, if experimentally feasible. |
| Cellular Oxidative Stress | High levels of reactive oxygen species (ROS) produced by cells can contribute to the degradation of exogenous thiamine.[11][12] Action: If your experimental system involves high levels of oxidative stress, consider co-treatment with an antioxidant like ascorbic acid (Vitamin C) to protect the thiamine.[13][14][15][16] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions?
A1: this compound is significantly more stable in acidic solutions. A pH range of 3 to 5 is generally recommended for stock solutions to minimize degradation.[1][2]
Q2: Can I autoclave my this compound solution to sterilize it?
A2: Autoclaving is not recommended as the high temperatures will lead to significant degradation of thiamine.[17] For sterilization, it is best to filter the solution through a 0.22 µm sterile filter.
Q3: How should I store my this compound powder and stock solutions?
A3: this compound powder should be stored in a cool, dry, and dark place. Stock solutions should be stored in light-protected (amber or foil-wrapped) containers at -20°C or below for long-term storage. For daily use, a refrigerated stock (2-8°C) can be used, but it should be prepared fresh weekly.
Q4: What are the visible signs of this compound degradation?
A4: A common visible sign of degradation is the development of a yellow color in a previously colorless solution. However, significant loss of potency can occur even without visible changes. Therefore, it is crucial to follow proper handling and storage procedures.
Q5: Can I use antioxidants to protect my this compound solution?
A5: Yes, antioxidants can help prevent the oxidation of thiamine. Ascorbic acid (Vitamin C) is a commonly used antioxidant for this purpose.[13][14][15][16] Additionally, chelating agents like EDTA can be used to prevent metal-catalyzed oxidation.[7][8][9]
Q6: How does the presence of sulfites affect thiamine stability?
A6: Sulfites can cause the cleavage of the thiamine molecule, leading to its inactivation.[18] It is important to be aware of any sulfites present in your reagents or solutions, as they can significantly impact thiamine stability.[18]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a 10 mg/mL stock solution of this compound with enhanced stability.
Materials:
-
This compound powder
-
High-purity, sterile, metal-free water
-
0.1 M Hydrochloric acid (HCl) or Citrate Buffer (pH 3.0)
-
Sterile 0.22 µm syringe filter
-
Sterile, amber or foil-wrapped storage tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile container.
-
Add a small volume of high-purity water to dissolve the powder.
-
Adjust the pH of the solution to approximately 3.0 by adding 0.1 M HCl or by dissolving the powder directly in a pH 3.0 citrate buffer.
-
Bring the solution to the final desired volume with high-purity water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or below.
Protocol 2: General Handling and Use of this compound in Experiments
-
Always use sterile, high-purity water and reagents to prepare solutions.
-
Protect all this compound-containing solutions from light by using amber vials or wrapping containers with aluminum foil.
-
Prepare working solutions fresh from a frozen stock solution for each experiment.
-
When adding this compound to a neutral or alkaline experimental buffer or medium, do so immediately before starting the experiment to minimize the time of exposure to destabilizing pH.
-
If metal ion contamination is a concern, consider adding EDTA to your final solution at a concentration of 0.1-1 mM.
-
If oxidative stress is a factor in your experimental system, co-administration of ascorbic acid (at a concentration range of 50-200 µM, to be optimized for your specific system) may be beneficial.
Quantitative Data Summary
Table 1: Effect of pH on Thiamine Stability
| pH | Temperature (°C) | Initial Concentration (mg/mL) | Thiamine Remaining after 91 days (%) | Reference |
| 3 | 25 | 1 | >95% | [2] |
| 6 | 25 | 1 | ~80% | [2] |
| 3 | 60 | 1 | ~90% | [2] |
| 6 | 60 | 1 | <60% | [2] |
Table 2: Effect of Metal Ions on Thiamine Degradation at 25°C over 7 days
| Metal Ion (50 mg/L) | Thiamine Remaining (%) | Reference |
| Copper (CuCl) | 64.00% | [6] |
| Iron (FeCl₂) | Not specified | [6] |
| Iron (FeCl₃) | 78.34% | [6] |
Visualizations
Caption: Simplified pathway of thiamine oxidation to thiochrome and thiamine disulfide.
Caption: Recommended workflow for preparing and using stabilized this compound solutions.
References
- 1. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chl… [ouci.dntb.gov.ua]
- 2. d-nb.info [d-nb.info]
- 3. Stability of vitamin A, E, C and thiamine during storage of different powdered enteral formulas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalrph.com [globalrph.com]
- 5. open.clemson.edu [open.clemson.edu]
- 6. "Effect of Metal Ions and Temperature on Stability of Thiamine Determin" by Jhong Huei Huang [open.clemson.edu]
- 7. Stability of injection solutions of vitamin B1 Part 1: Influence of chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of thiamine and EDTA on biliary and urinary lead excretion in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiamine (Vitamin B1)—An Essential Health Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiamine and Ascorbic Acid in Sepsis and Septic Shock: A Review of Evidence for their Role in Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vitamin C and thiamine in critical illness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thiamine Bromide Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiamine bromide. The following information addresses common issues related to the effects of pH on the stability of this compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to be degrading. What is the optimal pH for stability?
A1: this compound is most stable in acidic conditions.[1][2] For maximum stability, a pH of 2 is recommended.[2] The stability significantly decreases as the pH becomes neutral or alkaline.[1][2][3][4] In aqueous solutions, good stability is observed between pH 4 and 7 at room temperature, where the compound can remain intact for days to weeks.[5] However, in acidic solutions with a pH below 3, moderate stability is observed with gradual hydrolysis over hours to days.[5] In alkaline solutions (pH > 8), degradation is rapid, occurring within minutes to hours.[5]
Q2: I am observing different degradation rates at the same pH. What other factors could be at play?
A2: Besides pH, several other factors can influence the stability of this compound in solution:
-
Temperature: Higher temperatures accelerate degradation.[5][6] For instance, at 4°C, this compound solutions retain about 94.4% of their initial concentration after 72 hours, while at 25°C, this drops to around 85.9-87.8%.[5]
-
Concentration: At a pH of 6, the initial concentration of thiamine can affect stability, with higher concentrations (e.g., 20 mg/mL) showing an increased reaction rate constant compared to lower concentrations (e.g., 1 mg/mL).[1][3][4][7] However, at a pH of 3, the initial concentration does not appear to significantly impact the degradation rate.[1][3][4][7]
-
Light: Exposure to light, particularly UV radiation, can accelerate the degradation of this compound, especially in solution.[5] It is advisable to use photoprotective measures like amber containers or storing solutions in the dark.[5]
-
Presence of other substances: Thiamine is susceptible to degradation in the presence of heat, light, alkaline pH, and sulfites.[1][3][7] It is incompatible with oxidizing and reducing agents.[2]
Q3: What are the primary degradation products of thiamine, and do they differ with pH?
A3: Yes, the degradation pathway of thiamine is dependent on pH.[1][3][8]
-
In acidic conditions (pH < 6): Degradation typically occurs through the cleavage of the methylene bridge, which connects the pyrimidine and thiazole rings, releasing the intact pyrimidine and thiazole moieties.[8]
-
In neutral to alkaline conditions (pH > 6): The degradation also involves the cleavage of the methylene bridge; however, it is followed by further fragmentation of the thiazole ring.[8] One of the degradation products formed through oxidation is the fluorescent compound thiochrome.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of thiamine concentration in solution. | High pH of the solution. | Adjust the pH of the solution to the acidic range, ideally between 2 and 4, for improved stability.[2] |
| Elevated storage temperature. | Store this compound solutions at refrigerated temperatures (e.g., 4°C) to slow down the degradation rate.[5] | |
| Exposure to light. | Protect the solution from light by using amber vials or storing it in a dark environment.[5] | |
| Inconsistent results in stability studies. | Variable initial concentrations at near-neutral pH. | At pH 6, be aware that higher concentrations of thiamine can lead to faster degradation.[1][3][4] Maintain consistent concentrations across experiments for comparable results. |
| Presence of incompatible substances. | Avoid the presence of oxidizing agents, reducing agents, sulfites, or bisulfites in your thiamine solutions as they can rapidly inactivate the compound.[2] | |
| Formation of a blue discoloration in the solution. | Oxidation of thiamine. | This may indicate the formation of thiochrome, a biologically inactive oxidation product.[2] This is more likely to occur in neutral or alkaline conditions. Ensure proper storage and handling to minimize oxidation. |
Data Presentation
Table 1: Effect of pH on Thiamine Stability in Solution
| pH | Temperature (°C) | Concentration (mg/mL) | Stability Observation | Reference |
| 2 | Not Specified | Not Specified | Maximally stable. | [2] |
| 3 | 25 - 80 | 1 and 20 | Significantly more stable than at pH 6. Degradation rate is not dependent on the initial concentration. | [1][3][4][7] |
| 4 | Not Specified | Not Specified | Loses activity very slowly. | [2] |
| 4 - 7 | Room Temperature | Not Specified | Good stability, remains intact for days to weeks. | [5] |
| 6 | 25 - 80 | 1 and 20 | Less stable than at pH 3. Stability is dependent on the initial concentration, with higher concentrations degrading faster. | [1][3][4][7] |
| > 8 | Not Specified | Not Specified | Unstable, with rapid degradation within minutes to hours. | [5] |
Table 2: Activation Energies of Thiamine Degradation
| pH | Activation Energy (Ea) (kcal/mol) | Implication | Reference |
| 3 | 21–27 | Higher activation energy indicates greater stability and a different degradation pathway compared to pH 6. | [1][3][4][7] |
| 6 | 18–21 | Lower activation energy suggests lower stability. | [1][3][4][7] |
Experimental Protocols
Methodology for Assessing pH Effects on this compound Stability
This protocol outlines a general procedure for determining the stability of this compound in solutions at different pH values.
-
Preparation of Thiamine Solutions:
-
Prepare stock solutions of this compound at the desired concentrations (e.g., 1 mg/mL and 20 mg/mL) in deionized water.[1]
-
Adjust the pH of the solutions to the target levels (e.g., pH 3 and pH 6) using appropriate acids (e.g., HCl or HNO₃) and bases (e.g., NaOH).[1] Buffers are often avoided as they can independently affect thiamine stability.[1][3]
-
-
Storage and Sampling:
-
Quantification of Thiamine:
-
Data Analysis:
-
Calculate the percentage of thiamine remaining at each time point relative to the initial concentration.
-
Determine the degradation kinetics, which often follows pseudo-first-order kinetics.[1]
-
Calculate the observed reaction rate constants (k_obs) for each condition.
-
If studying multiple temperatures, an Arrhenius plot can be used to determine the activation energy (Ea) of degradation.[6]
-
Visualizations
Caption: Workflow for assessing the effects of pH on this compound stability.
Caption: pH-dependent degradation pathways of thiamine.
References
- 1. d-nb.info [d-nb.info]
- 2. publications.ashp.org [publications.ashp.org]
- 3. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chl… [ouci.dntb.gov.ua]
- 4. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 7019-71-8 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
Technical Support Center: Stabilization of Thiamine in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with thiamine stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is thiamine stability a concern in cell culture?
Thiamine, an essential B vitamin (B1), is chemically unstable in liquid cell culture media.[1] Its degradation can lead to inconsistent experimental results, nutrient-deficient conditions, and potentially the formation of cytotoxic byproducts. Factors such as pH, temperature, light, and interactions with other media components can accelerate its degradation.[1][2][3][4]
Q2: What are the primary factors that affect thiamine stability in my cell culture medium?
Several factors can contribute to the degradation of thiamine in your cell culture medium:
-
pH: Thiamine is significantly less stable in solutions with a pH above 5.5. Most standard cell culture media are buffered at a physiological pH of 7.2-7.4, which promotes thiamine degradation.
-
Temperature: Elevated temperatures, such as those used for incubation (37°C) and even room temperature storage, accelerate the rate of thiamine degradation.[4][5][6]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of thiamine.[1]
-
Oxidation: Thiamine is susceptible to oxidation, which can be catalyzed by dissolved oxygen and metal ions in the medium.[1][5][7]
-
Interactions with other media components: Thiamine can react with other components in the medium, such as metal ions (e.g., copper and iron), amino acids, and keto acids, leading to its degradation.[1][2][5][7]
Q3: I'm observing poor cell growth or inconsistent results. Could thiamine degradation be the cause?
Yes, thiamine degradation is a potential cause for poor cell growth and experimental variability. Thiamine pyrophosphate (TPP), the active form of thiamine, is a critical cofactor for enzymes involved in central energy metabolism.[1] Its deficiency can impair cellular function. If you suspect thiamine instability, it is crucial to troubleshoot the issue.
Q4: Are there any visible signs of thiamine degradation in the medium?
While thiamine itself is colorless, its degradation can sometimes contribute to a yellowing of the cell culture medium, although other components like riboflavin are more significant contributors to color change.[2] A change in the medium's color upon storage or incubation could be an indicator of general instability, including that of thiamine.
Q5: How can I stabilize thiamine in my cell culture medium?
Several strategies can be employed to mitigate thiamine degradation:
-
pH Optimization: If your experimental setup allows, preparing stock solutions of thiamine at an acidic pH (3.0-4.0) can enhance its stability during storage.[1][4]
-
Temperature Control: Store stock solutions and prepared media at 2-8°C and protect them from light.[7] Minimize the time the medium is kept at 37°C outside of the incubator.
-
Use of Antioxidants: The addition of antioxidants, such as N-acetylcysteine (NAC), may help protect thiamine from oxidative degradation.
-
Fresh Preparation: Prepare fresh thiamine-containing solutions and complete media shortly before use. Avoid long-term storage of supplemented media.
-
Component Separation: In some cases, it may be beneficial to add a concentrated, freshly prepared thiamine solution to the basal medium immediately before use, rather than storing a fully supplemented medium.
Troubleshooting Guides
Issue 1: Suboptimal Cell Performance or High Experimental Variability
Possible Cause: Thiamine degradation leading to nutrient deficiency.
Troubleshooting Steps:
-
Verify Media Preparation and Storage:
-
Confirm that the powdered medium was stored correctly and is within its expiration date.
-
Review your protocol for medium reconstitution. Ensure that all components, including thiamine, are added correctly.
-
Check the storage conditions of your prepared medium (temperature and light protection).
-
-
Assess Thiamine Stability:
-
If possible, quantify the thiamine concentration in your fresh and spent media using HPLC or LC-MS/MS to determine the extent of degradation.
-
As a simpler approach, run a control experiment with freshly supplemented medium versus medium that has been stored under your typical conditions.
-
-
Implement Stabilization Strategies:
-
Prepare fresh medium for each experiment.
-
Supplement your medium with a freshly prepared thiamine stock solution just before use.
-
Consider adding an antioxidant like N-acetylcysteine (see protocol below).
-
Issue 2: Visible Changes in Media Color or pH Shift
Possible Cause: Degradation of media components, including thiamine.
Troubleshooting Steps:
-
Monitor pH: Regularly check the pH of your prepared medium and the medium in your cultures. Significant shifts can indicate instability.
-
Protect from Light: Ensure all media and stock solutions are stored in light-protected containers.
-
Evaluate Component Interactions: Be aware that high concentrations of certain components, like metal ions, can accelerate the degradation of others.
Quantitative Data on Thiamine Stability
Table 1: Effect of pH and Temperature on Thiamine Degradation Rate
| pH | Temperature (°C) | Observed Degradation Rate Constant (k_obs, days⁻¹) | Reference |
| 3 | 25 | Not significantly degraded | [4] |
| 3 | 40 | Not significantly degraded | [4] |
| 3 | 60 | 0.003 - 0.005 | [4] |
| 3 | 80 | 0.02 - 0.04 | [4] |
| 6 | 25 | 0.0003 - 0.002 | [6] |
| 6 | 40 | 0.002 - 0.01 | [6] |
| 6 | 60 | 0.02 - 0.06 | [6] |
| 6 | 80 | 0.1 - 0.3 | [6] |
Data compiled from studies on aqueous thiamine solutions, which can serve as a proxy for its behavior in cell culture media.
Table 2: Impact of Metal Ions on Thiamine Stability in Aqueous Solution after 7 Days
| Metal Ion (50 mg/L) | Temperature (°C) | Thiamine Remaining (%) | Reference |
| CuCl | 25 | 36.00 | [5] |
| FeCl₃ | 25 | 21.66 | [5] |
| FeCl₂ | 40 | 40.24 | [5] |
| FeCl₃ | 40 | 8.52 | [5] |
| CuCl | 55 | 38.06 | [5] |
| FeCl₃ | 55 | 4.02 | [5] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Thiamine Stock Solution
This protocol describes how to prepare a more stable, acidic stock solution of thiamine.
Materials:
-
Thiamine hydrochloride powder
-
Nuclease-free water, sterile
-
Sterile filter (0.22 µm)
-
Sterile, light-protected storage tubes
Procedure:
-
Weigh out the desired amount of thiamine hydrochloride.
-
Dissolve the powder in nuclease-free water to make a concentrated stock solution (e.g., 1000x).
-
The pH of a freshly prepared thiamine hydrochloride solution will be acidic (around 3.0-4.0), which is optimal for its stability.[1] Do not adjust the pH upwards.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile, light-protected container.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for long-term storage or at 4°C for short-term use (up to a few weeks).
Protocol 2: Supplementation of Cell Culture Medium with N-Acetylcysteine (NAC) for Enhanced Thiamine Stability
This protocol provides a method for adding the antioxidant NAC to your cell culture medium.
Materials:
-
N-acetylcysteine (NAC) powder
-
Basal cell culture medium
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a stock solution of NAC (e.g., 1 M) in nuclease-free water.
-
Sterile-filter the NAC stock solution.
-
On the day of the experiment, add the NAC stock solution to your complete cell culture medium to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically for your specific cell line.
-
Add your standard concentration of thiamine to the NAC-supplemented medium.
-
Use the freshly prepared medium for your cell culture experiments.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Thiamine Quantification
This is a general HPLC method that can be adapted for the quantification of thiamine in cell culture media.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M Ammonium acetate, pH adjusted to 5.8 with 0.1% acetic acid
-
Mobile Phase B: Acetonitrile
-
Thiamine hydrochloride standard
Sample Preparation:
-
Collect a sample of your cell culture medium.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to remove cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The sample is now ready for injection.
HPLC Method:
-
Column: C18 reversed-phase
-
Mobile Phase: Isocratic or gradient elution with a mixture of Mobile Phase A and B (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm[5]
-
Injection Volume: 20 µL
-
Quantification: Create a standard curve using known concentrations of thiamine hydrochloride to quantify the amount in your samples.
Visualizations
Caption: Factors leading to thiamine degradation and loss of function.
Caption: Workflow for assessing thiamine stability in cell culture media.
Caption: Strategies to enhance thiamine stability in cell culture.
References
- 1. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Effect of Metal Ions and Temperature on Stability of Thiamine Determin" by Jhong Huei Huang [open.clemson.edu]
- 6. Chemical stability and reaction kinetics of thiamine mononitrate in the aqueous phase of bread dough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Thiamine Bromide Quantification
For researchers, scientists, and drug development professionals, accurate quantification of active pharmaceutical ingredients like thiamine bromide is paramount. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose. This guide provides a comprehensive comparison of a validated HPLC method for this compound quantification against alternative analytical techniques, supported by experimental data and detailed protocols.
Performance of a Validated HPLC Method
A validated HPLC method provides a reliable framework for the routine analysis of this compound, ensuring accuracy, precision, and consistency. The following table summarizes key validation parameters for a typical reversed-phase HPLC (RP-HPLC) method for thiamine quantification.
| Validation Parameter | Result |
| **Linearity (R²) ** | >0.999 |
| Accuracy (% Recovery) | 96.0% - 101.7%[1][2] |
| Precision (RSD%) | |
| - Intraday | < 2.0% |
| - Interday | < 5.0% |
| Limit of Detection (LOD) | 0.043 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.132 µg/mL[3] |
| Specificity | No interference from excipients or degradation products[3] |
Comparison with Alternative Methods
While HPLC is a powerful tool, other methods exist for thiamine quantification. This table offers a comparative overview of HPLC with other common techniques.
| Feature | HPLC | Erythrocyte Transketolase Activity (ETKA) Assay | Microbiological Assay | LC-MS/MS |
| Principle | Chromatographic separation and UV or fluorescence detection.[3][4] | Functional enzymatic assay measuring thiamine-dependent enzyme activity.[5] | Growth measurement of microorganisms requiring thiamine. | Chromatographic separation followed by mass spectrometry.[6] |
| Specificity | High | Moderate to High[5] | Low | Very High |
| Sensitivity | High | Moderate[5] | High | Very High[6] |
| Throughput | Moderate to High | Low to Moderate | Low | High |
| Cost | Moderate | Low | Low | High |
| Advantages | Robust, reproducible, can separate thiamine from its phosphate esters.[1] | Measures biologically active thiamine.[5] | Simple, inexpensive. | High sensitivity and specificity.[6] |
| Disadvantages | Requires derivatization for fluorescence detection.[1][4] | Indirect measurement, can be affected by other factors.[5] | Lacks specificity, long incubation times. | High initial instrument cost, requires skilled operators. |
Experimental Protocols
Validated HPLC Method for this compound Quantification
This protocol outlines a typical RP-HPLC method for the quantification of this compound in a pharmaceutical formulation.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[3]
-
Mobile Phase: A mixture of a buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic modifier (e.g., methanol or acetonitrile) in an isocratic or gradient elution. A common ratio is 80:20 buffer to methanol.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm for UV detection.[3] For fluorescence detection, pre-column derivatization to thiochrome is required, with excitation at ~365 nm and emission at ~435 nm.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Standard Working Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Procedure:
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known concentrations of this compound at three different levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Intraday Precision (Repeatability): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Interday Precision (Intermediate Precision): Repeat the analysis on two different days with different analysts and/or equipment. Calculate the relative standard deviation (RSD%) for the results.
-
-
Specificity: Analyze a placebo sample and a sample of this compound that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to ensure that no interfering peaks co-elute with the thiamine peak.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3]
Visualizations
Caption: Workflow for the validation of an HPLC method.
Caption: Comparison of thiamine quantification methods.
References
- 1. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Thiamin Diphosphate High-Performance Liquid Chromatography and Erythrocyte Transketolase Assays for Evaluating Thiamin Status in Malaria Patients without Beriberi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparable Performance Characteristics of Plasma Thiamine and Erythrocyte Thiamine Diphosphate in Response to Thiamine Fortification in Rural Cambodian Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
"comparative analysis of thiamine bromide and thiamine chloride"
A Comparative Analysis of Thiamine Bromide and Thiamine Chloride for Researchers and Drug Development Professionals
Thiamine, also known as vitamin B1, is an essential nutrient critical for carbohydrate metabolism and neurological function.[1][2] It is commonly formulated as a salt to enhance its stability and solubility for use in nutritional supplements, fortified foods, and pharmaceutical preparations. The two most prevalent salt forms are this compound and thiamine chloride (often available as thiamine chloride hydrochloride). This guide provides a detailed comparative analysis of these two salts to assist researchers, scientists, and drug development professionals in selecting the appropriate form for their specific applications.
Physicochemical Properties
The choice between this compound and thiamine chloride often begins with an evaluation of their fundamental physicochemical properties. These characteristics can significantly influence formulation, stability, and bioavailability.
| Property | This compound | Thiamine Chloride Hydrochloride |
| Molecular Formula | C12H18Br2N4OS[3] | C12H17ClN4OS·HCl[4] |
| Molecular Weight | 426.17 g/mol (monohydrobromide)[3] | 337.27 g/mol [5] |
| Appearance | White crystalline powder[3] | White crystals or crystalline powder[5] |
| Solubility in Water | Soluble | Freely soluble (~1 g/mL)[6][7] |
| Hygroscopicity | Less hygroscopic than chloride form | More hygroscopic[8] |
| pH of 1% Solution | Not specified, but solutions are acidic | 2.7 - 3.4[5] |
| Melting Point | Not available[3] | ~245°C (with decomposition)[5] |
Stability and Formulation Considerations
The stability of the thiamine salt is a critical factor, particularly in food fortification and pharmaceutical manufacturing where products may be exposed to varying temperatures and humidity levels.
Thiamine is generally more stable in acidic conditions.[1][9] Thiamine chloride hydrochloride, being the salt of a strong acid, forms more acidic solutions (pH 1.12-3.59) which contributes to its greater stability in solution compared to other salts like thiamine mononitrate (pH 5.36-6.96).[10] Studies have shown that thiamine chloride hydrochloride is significantly more stable in solution than thiamine mononitrate, a salt with stability characteristics more comparable to this compound. For instance, in a 27 mg/mL solution stored at 80°C for 5 days, 94% of thiamine chloride hydrochloride remained, whereas only 32% of thiamine mononitrate was left.[11]
While thiamine chloride hydrochloride demonstrates superior stability in solution, its degradation products can lead to more noticeable sensory changes, such as color and aroma, even with less vitamin loss.[10][11] Conversely, the less hygroscopic nature of salts like thiamine mononitrate (and by extension, this compound) makes them more suitable for dry food products and vitamin tablets.[8]
Bioavailability and Pharmacokinetics
The ultimate therapeutic efficacy of a thiamine supplement depends on its bioavailability. Upon oral administration, both this compound and thiamine chloride are expected to release the thiamine cation, which is then absorbed. Thiamine absorption occurs in the small intestine through both an active, carrier-mediated process at low concentrations and passive diffusion at higher concentrations.[10][12]
Once absorbed, thiamine is converted into its biologically active form, thiamine pyrophosphate (TPP), which acts as a coenzyme in crucial metabolic pathways.[10] While some lipid-soluble thiamine derivatives have been developed to enhance bioavailability, for water-soluble salts like the bromide and chloride forms, the bioavailability is largely dependent on the absorption of the thiamine ion itself.[12][13] Studies comparing different water-soluble thiamine salts have not shown significant differences in bioavailability when administered orally.[12]
Applications
Both this compound and thiamine chloride are used to prevent and treat thiamine deficiency, a condition that can lead to severe neurological and cardiovascular disorders such as beriberi and Wernicke-Korsakoff syndrome.[2][14]
This compound:
-
Nutritional Supplement: Used in dietary supplements to address vitamin B1 deficiency.[1]
-
Pharmaceuticals: Employed in formulations for neurological disorders.[1]
-
Food Industry: Added to fortified foods and beverages.[1]
Thiamine Chloride Hydrochloride:
-
Clinical Settings: The preferred form for intravenous and intramuscular injections for severe deficiency states due to its high water solubility.[2][5]
-
Pharmaceuticals: Widely used in oral formulations (tablets and solutions) for treating and preventing thiamine deficiency.[4][15]
-
Research: Utilized in studies investigating diabetic complications, neurological diseases, and certain cancers.[16]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Thiamine Quantification
A common and reliable method for quantifying thiamine in various matrices is reverse-phase HPLC with fluorescence detection after pre-column or post-column derivatization to thiochrome.[17][18]
Objective: To determine the concentration of thiamine in a sample.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase involves sodium 1-octanesulfonate in diluted acetic acid mixed with methanol and acetonitrile.[5]
-
Oxidizing agent for derivatization: Potassium ferricyanide in an alkaline solution (e.g., sodium hydroxide).[5][17]
-
Thiamine standard (either bromide or chloride salt)
-
Sample for analysis
Procedure:
-
Sample Preparation:
-
For solid samples (e.g., tablets, food), dissolve or extract the thiamine in an acidic solution (e.g., 0.1 N HCl) to ensure stability.[18]
-
Proteins may need to be precipitated using trichloroacetic acid.[18]
-
For liquid samples, dilute as necessary with the mobile phase.
-
Filter the final sample solution through a 0.45 µm filter before injection.[18]
-
-
Standard Preparation:
-
Prepare a stock solution of the thiamine standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
-
Derivatization (Pre-column):
-
Mix a known volume of the sample or standard with the oxidizing agent.
-
Allow the reaction to proceed for a specific time to form the fluorescent thiochrome derivative.
-
Inject the derivatized solution into the HPLC system.
-
-
HPLC Analysis:
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the thiochrome derivative against the concentration of the thiamine standards.
-
Determine the concentration of thiamine in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Decision workflow for selecting the appropriate thiamine salt.
Caption: Experimental workflow for HPLC analysis of thiamine.
Conclusion
The choice between this compound and thiamine chloride hydrochloride is primarily dictated by the intended application and formulation requirements. Thiamine chloride hydrochloride is the salt of choice for liquid formulations, especially parenteral solutions, due to its high water solubility and superior stability in acidic aqueous environments. For dry product formulations, such as tablets and fortified flours, the lower hygroscopicity of this compound (or the more commonly used thiamine mononitrate) offers advantages in terms of handling and stability. From a biological perspective, both salts deliver the essential thiamine molecule, and significant differences in bioavailability following oral administration are not expected.
References
- 1. Buy this compound | 7019-71-8 [smolecule.com]
- 2. What is Thiamine Hydrochloride used for? [synapse.patsnap.com]
- 3. Cas 4234-86-0,this compound, monohydrobromide | lookchem [lookchem.com]
- 4. Thiamine Hydrochloride [handomchemicals.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. finetechitg.com [finetechitg.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. droracle.ai [droracle.ai]
- 11. Chemical stability and reaction kinetics of two thiamine salts (thiamine mononitrate and thiamine chloride hydrochloride) in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thiamine (Vitamin B1) : MedlinePlus Drug Information [medlineplus.gov]
- 15. Thiamine HCl (Vitamin B1) Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Thiamine analysis [thiamine.dnr.cornell.edu]
- 18. pickeringlabs.com [pickeringlabs.com]
A Comparative Guide to the Bioavailability of Thiamine Salts for Researchers and Drug Development Professionals
An in-depth analysis of the pharmacokinetic profiles of various thiamine salts, supported by experimental data, to inform research and development.
Thiamine (Vitamin B1) is a crucial water-soluble vitamin essential for carbohydrate metabolism and nerve function. Its hydrophilic nature, however, limits its passive diffusion across the intestinal mucosa, leading to low bioavailability. To overcome this, various lipophilic thiamine derivatives, often referred to as "thiamine prodrugs," have been synthesized. These compounds are designed to enhance absorption and increase thiamine levels in the blood and target tissues. This guide provides a comprehensive comparison of the bioavailability of different thiamine salts, focusing on key pharmacokinetic parameters to aid researchers, scientists, and drug development professionals in selecting the appropriate thiamine derivative for their specific application.
Comparative Pharmacokinetic Data
The bioavailability of different thiamine salts can be compared by examining key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which represents the total drug exposure over time. The following tables summarize the available quantitative data from human clinical trials.
| Thiamine Salt | Dose | Cmax (nmol/L) | Tmax (hr) | AUC (nmol·hr/L) | Study Population |
| Thiamine Hydrochloride | 100 mg | 40 ± 11 | - | 214 ± 69 (AUC0-10hr) | Healthy Subjects[1] |
| 500 mg | 95 ± 27 | - | 623 ± 178 (AUC0-10hr) | Healthy Subjects[1] | |
| 1500 mg | 385 ± 188 | - | 2046 ± 1222 (AUC0-10hr) | Healthy Subjects[1] | |
| Benfotiamine | 100 mg | ~200 | ~1.0 | ~800 (AUC0-10hr) | Healthy Volunteers[2][3] |
| Fursultiamine | 100 mg | ~100 | ~1.5 | ~450 (AUC0-10hr) | Healthy Volunteers[2][3] |
| Thiaminedisulfide | 100 mg | ~50 | ~2.0 | ~200 (AUC0-10hr) | Healthy Volunteers[2][3] |
Note: The data for Benfotiamine, Fursultiamine, and Thiaminedisulfide are estimated from graphical representations in the cited study and are meant for comparative purposes. Direct numerical values were not provided in the text for all parameters. The bioavailability of thiamine from benfotiamine has been reported to be approximately 3.6 times higher than that of thiamine hydrochloride.
A study in healthy Chinese volunteers found that the relative bioavailability of thiamine in plasma after oral administration of benfotiamine was approximately 11.5 times higher than that of thiamine hydrochloride. Similarly, the bioavailability of the active coenzyme, thiamine diphosphate (TDP), in erythrocytes was nearly twice as high with benfotiamine.
Key Thiamine Salts and Their Bioavailability Profiles
Thiamine Hydrochloride and Thiamine Mononitrate
Thiamine hydrochloride and thiamine mononitrate are the most common water-soluble forms of thiamine used in dietary supplements and food fortification. Their absorption is an active, carrier-mediated process that becomes saturated at high doses. This saturation of transport mechanisms is a primary reason for their relatively low bioavailability, especially at therapeutic doses. Studies have shown that while high blood levels of thiamine can be achieved with oral thiamine hydrochloride, the absorption is nonlinear and less efficient at higher doses.
Benfotiamine
Benfotiamine is a lipid-soluble S-acyl derivative of thiamine. Following oral administration, it is dephosphorylated in the intestine to S-benzoylthiamine, which is readily absorbed and then converted to thiamine in the blood and liver. This mechanism bypasses the saturated active transport system used by water-soluble thiamine, resulting in significantly higher plasma thiamine concentrations. Clinical studies have consistently demonstrated the superior bioavailability of benfotiamine compared to thiamine hydrochloride, with some studies showing up to five times higher maximum plasma levels of thiamine.
Allithiamine
Sulbutiamine
Sulbutiamine is a synthetic dimer of two thiamine molecules, also designed for increased lipophilicity. It readily crosses the blood-brain barrier and is thought to increase thiamine levels in the brain more effectively than other derivatives. Following oral administration, sulbutiamine is rapidly converted to thiamine. While it is used in some countries to treat asthenia and other conditions, detailed and comparative human pharmacokinetic data (Cmax, Tmax, AUC) are scarce in publicly available literature.
Thiamine Pyrophosphate (TPP)
Thiamine pyrophosphate, also known as thiamine diphosphate, is the biologically active coenzyme form of thiamine. As a water-soluble, phosphorylated compound, its direct oral bioavailability is generally considered to be poor due to enzymatic degradation in the gut and limited transport across the intestinal epithelium.
Experimental Protocols
The following section details the general methodologies employed in the clinical trials cited in this guide for assessing the bioavailability of thiamine salts.
Study Design for Comparative Bioavailability
A common study design for comparing the bioavailability of different drug formulations is a randomized, crossover study.
In this design, participants are randomly assigned to a sequence of treatments. For instance, Group A receives Thiamine Salt 1 in the first period, followed by a "washout" period to eliminate the drug from the body, and then receives Thiamine Salt 2 in the second period. Group B receives the treatments in the reverse order. Blood samples are collected at various time points after each drug administration to determine the plasma concentration of thiamine and its metabolites.
Analytical Methodology: HPLC with Fluorescence Detection
The standard method for quantifying thiamine and its derivatives in biological matrices like plasma and whole blood is High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection.
This method involves the following key steps:
-
Sample Preparation: Proteins in the biological sample are precipitated to prevent interference with the analysis.
-
Derivatization: Thiamine and its esters are oxidized, typically using potassium ferricyanide in an alkaline solution, to form highly fluorescent thiochrome derivatives.
-
HPLC Separation: The thiochrome derivatives are separated from other components in the sample using a reversed-phase HPLC column.
-
Fluorescence Detection: The separated thiochrome derivatives are detected by a fluorescence detector.
-
Quantification: The concentration of thiamine and its metabolites is determined by comparing the fluorescence intensity of the sample to that of a standard curve prepared with known concentrations of the analytes.
Conclusion
The available evidence strongly indicates that lipid-soluble thiamine derivatives, particularly benfotiamine, offer significantly enhanced bioavailability compared to traditional water-soluble forms like thiamine hydrochloride. This improved absorption translates to higher plasma concentrations of thiamine and its active coenzyme, TDP. While other lipophilic derivatives such as allithiamine and sulbutiamine are also expected to have superior bioavailability, a lack of directly comparable human pharmacokinetic data makes a quantitative ranking challenging. For researchers and drug development professionals, the choice of thiamine salt should be guided by the specific therapeutic goal, with lipid-soluble derivatives being the preferred option when aiming for rapid and substantial increases in systemic thiamine levels. Further head-to-head clinical trials are warranted to fully elucidate the comparative pharmacokinetic profiles of all available thiamine derivatives.
References
- 1. Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative bioavailability of various thiamine derivatives after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Open Access) Comparative bioavailability of various thiamine derivatives after oral administration. (1998) | A Greb | 43 Citations [scispace.com]
Navigating Thiamine Quantification: A Comparative Guide to Cross-Reactivity in Immunoassays
For researchers, scientists, and professionals in drug development, the accurate measurement of thiamine (Vitamin B1) is critical. While immunoassays offer a high-throughput method for quantification, the presence of various thiamine salts and derivatives, such as thiamine bromide, can introduce significant cross-reactivity, potentially leading to inaccurate results. This guide provides an objective comparison of potential cross-reactivity, supported by established principles of immunoassay and detailed experimental protocols to empower researchers to validate their results.
Although direct comparative studies on the cross-reactivity of this compound in commercially available immunoassays are not extensively documented in peer-reviewed literature, an understanding of immunoassay principles and the chemical structure of thiamine and its analogues allows for an informed assessment of potential interferences. Cross-reactivity in immunoassays occurs when substances other than the target analyte, in this case, a specific form of thiamine, bind to the assay's antibodies, leading to an overestimation of the analyte's concentration[1][2]. The degree of cross-reactivity is dependent on the structural similarity between the analyte and the interfering substance, as well as the specificity of the antibody used in the assay[3][4].
Potential Cross-Reactivity of Thiamine Compounds
Given that the core structure of thiamine is the primary determinant for antibody recognition, it is plausible that different salt forms (e.g., bromide, chloride, mononitrate) will exhibit high cross-reactivity. The counter-ion is unlikely to be a major factor in antibody binding. However, phosphorylated forms of thiamine and other structural analogues may show varying degrees of cross-reactivity.
| Compound | Structure | Potential for Cross-Reactivity with Anti-Thiamine Antibodies | Rationale |
| This compound | Thiamine cation with bromide anion | High | The core thiamine structure is identical to other thiamine salts. The bromide ion is unlikely to interfere with antibody binding to the primary thiamine molecule. |
| Thiamine Chloride HCl | Thiamine cation with chloride and HCl | High | Similar to this compound, the core thiamine structure is the primary epitope for antibody recognition. |
| Thiamine Mononitrate | Thiamine cation with nitrate anion | High | The nitrate salt of thiamine, like other salts, retains the fundamental thiamine structure that antibodies are designed to recognize. |
| Thiamine Monophosphate | Thiamine with one phosphate group | Variable | The addition of a phosphate group can alter the conformation and charge of the molecule, potentially reducing its affinity for antibodies raised against unconjugated thiamine. |
| Thiamine Diphosphate | Thiamine with two phosphate groups | Variable to Low | The presence of two phosphate groups significantly changes the molecule's size and charge, which may sterically hinder its binding to anti-thiamine antibodies. |
| Thiochrome | Oxidized, fluorescent derivative of thiamine | Low | The tricyclic structure of thiochrome is significantly different from the bicyclic structure of thiamine, making cross-reactivity unlikely. |
Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA
To empirically determine the cross-reactivity of this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable method. This protocol provides a general framework that should be optimized for the specific antibody and reagents being used.
Objective: To quantify the cross-reactivity of this compound and other thiamine analogues relative to a thiamine standard in a competitive ELISA.
Materials:
-
96-well microtiter plates (high-binding)
-
Anti-thiamine antibody
-
Thiamine-horseradish peroxidase (HRP) conjugate
-
Thiamine standard (e.g., thiamine chloride hydrochloride)
-
Test compounds: this compound, thiamine monophosphate, thiamine diphosphate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the anti-thiamine antibody in coating buffer to a pre-determined optimal concentration. Add 100 µL of the antibody solution to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step as described in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the thiamine standard and the test compounds (this compound, etc.) in assay buffer.
-
Add 50 µL of the standard or test compound dilutions to the appropriate wells.
-
Add 50 µL of the thiamine-HRP conjugate (at a pre-determined optimal dilution) to all wells.
-
Incubate for 1-2 hours at room temperature, allowing the free thiamine and thiamine-HRP to compete for binding to the coated antibody.
-
-
Washing: Repeat the washing step as described in step 2.
-
Signal Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the thiamine standard concentration.
-
Determine the concentration of the thiamine standard that causes 50% inhibition of the maximum signal (IC50).
-
For each test compound, determine the concentration that causes 50% inhibition (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Thiamine Standard / IC50 of Test Compound) x 100
Visualizing Immunoassay Principles and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the competitive immunoassay principle and the experimental workflow for determining cross-reactivity.
Conclusion
While specific data on this compound cross-reactivity is limited, researchers should assume a high potential for interference in immunoassays designed to detect thiamine. The provided experimental protocol offers a robust method for determining the precise cross-reactivity of this compound and other analogues within a specific assay. By performing such validation, scientists can ensure the accuracy and reliability of their thiamine quantification, leading to more robust and reproducible research outcomes. It is crucial to note that the specificity of commercially available anti-thiamine antibodies can vary, and some may only recognize thiamine-carrier protein conjugates rather than the free vitamin[5]. Therefore, careful validation of any immunoassay for thiamine is paramount.
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 4. analyticaltoxicology.com [analyticaltoxicology.com]
- 5. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Structure of Synthesized Thiamine Bromide
For Researchers, Scientists, and Drug Development Professionals
The precise confirmation of a synthesized molecule's structure is a cornerstone of chemical and pharmaceutical research. For a compound such as thiamine bromide, an essential vitamin B1 analog, rigorous structural verification is paramount to ensure its identity, purity, and ultimately, its efficacy and safety in potential therapeutic applications. This guide provides a comparative overview of key analytical techniques for the structural elucidation of synthesized this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The confirmation of this compound's structure relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information, and their collective data provides a comprehensive structural profile. The three primary methods explored here are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of individual nuclei. | Soluble sample in a deuterated solvent. | Non-destructive, provides detailed structural information in solution, useful for identifying impurities. | Lower sensitivity compared to MS, can be complex to interpret for large molecules. |
| Mass Spectrometry | Precise molecular weight and elemental composition, fragmentation patterns that offer structural clues. | Ionizable sample, typically in solution. | High sensitivity, requires very small sample amounts, can be coupled with chromatography for mixture analysis. | Provides limited information on stereochemistry, fragmentation can be complex to interpret. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional atomic arrangement in a single crystal, including bond lengths and angles. | High-quality single crystal. | Provides the most definitive structural information. | Crystal growth can be challenging, structure in solid-state may differ from solution. |
Experimental Data Summary
The following tables summarize the expected quantitative data from the analysis of this compound using the aforementioned techniques.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O
Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the solvent and concentration. The bromide counter-ion will have a minor effect on the chemical shifts compared to other salts like the chloride hydrochloride.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine-CH | ~8.5 | ~145 |
| Thiazolium-CH | ~9.5 | ~150 |
| Methylene bridge-CH₂ | ~5.5 | ~50 |
| Pyrimidine-CH₃ | ~2.5 | ~20 |
| Thiazolium-CH₃ | ~2.7 | ~15 |
| Hydroxyethyl-CH₂-OH | ~4.0 | ~60 |
| Hydroxyethyl-CH₂-Thiazolium | ~3.2 | ~30 |
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₇BrN₄OS |
| Molecular Weight | 345.26 g/mol |
| Parent Ion (M⁺) [m/z] | 265.1 (Thiamine cation) |
| Major Fragment Ions [m/z] | 144.0 (Pyrimidine fragment), 122.0 (Thiazole fragment) |
Table 3: Crystallographic Data for a this compound Salt (this compound Hydrobromide Hemihydrate)[1][2]
Note: This data is for a closely related salt and provides a strong indication of the expected crystal system and unit cell dimensions for this compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | a = 30.598 Å, b = 6.355 Å, c = 24.292 Å, β = 134.12° |
| Molecules per Unit Cell (Z) | 8 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the connectivity and chemical environment of the atoms in the synthesized this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal or external standard.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the thiamine cation and analyze its fragmentation pattern to support the proposed structure.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound (approximately 10 µg/mL) in a suitable solvent for electrospray ionization (ESI), such as a mixture of methanol and water.[1]
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument.
-
Ionization: Introduce the sample solution into the ESI source. The this compound will ionize to produce the thiamine cation.
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the parent ion of the thiamine cation (expected m/z ≈ 265.1).
-
Tandem MS (MS/MS):
-
Select the parent ion (m/z 265.1) in the first mass analyzer.
-
Induce fragmentation of the selected ion using collision-induced dissociation (CID).
-
Scan the second mass analyzer to detect the fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the parent ion and characteristic fragment ions, comparing them to expected values.[2][3]
X-ray Crystallography
Objective: To obtain a single-crystal X-ray diffraction pattern to definitively determine the three-dimensional structure of this compound.
Methodology:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.
-
Instrumentation: Use a single-crystal X-ray diffractometer.
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the beam.
-
The instrument software will process these images to determine the unit cell parameters and collect the intensities of the diffraction spots.
-
-
Structure Solution and Refinement:
-
Use specialized software to solve the phase problem and generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic coordinates and thermal parameters of the model against the experimental diffraction data until a good fit is achieved.
-
-
Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and the overall molecular conformation.
Visualizations
Caption: Workflow for the structural confirmation of synthesized this compound.
Caption: Logical relationship of analytical techniques in structural elucidation.
References
- 1. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. US20180340209A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]
- 3. US20090093009A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]
A Researcher's Guide to Thiamine Quantification: A Comparative Analysis of Assay Kits and Methodologies
For researchers, scientists, and professionals in drug development, the accurate measurement of thiamine (Vitamin B1) is critical for a wide range of applications, from nutritional assessment to understanding its role in cellular metabolism and disease. While the prompt specified "thiamine bromide," it is important to note that thiamine is more commonly available and assayed in the form of its salts, such as thiamine chloride hydrochloride or thiamine mononitrate. This guide provides a comparative overview of the performance of thiamine in various assay formats, supported by experimental data from published literature.
Comparative Performance of Thiamine Assay Methodologies
The selection of an appropriate assay for thiamine quantification depends on several factors including the sample matrix, required sensitivity, specificity, and available instrumentation. The following tables summarize the performance characteristics of common thiamine assay methodologies.
| Assay Principle | Common Method | Sample Type(s) | Linearity Range | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Fluorescence | Thiochrome Assay | Whole Blood, Plasma, Urine, Tissues | 10 - 3000 nmol/L[1] | 2.8 nmol/L (for ThDP)[2] | High sensitivity, relatively low cost | Susceptible to interference from other fluorescent compounds and reducing agents[3] |
| Chromatography | HPLC with Fluorescence Detection | Whole Blood, Erythrocytes, Plasma, Urine | Varies (e.g., up to 1000 ng/mL) | ~0.5 ng/mL | High specificity and ability to separate thiamine and its phosphate esters[3][4] | Requires specialized equipment and expertise, longer sample processing time |
| Microbiology | Microbiological Assay | Whole Blood, Food samples | Varies with organism | Not specified in results | Measures biologically active thiamine | Less precise, slower, and can be affected by antibiotics or other growth inhibitors[3] |
| Enzymatic | Erythrocyte Transketolase Activity (ETKA) | Erythrocytes | Functional Assay (measures % activation) | Not applicable | Provides a functional measure of thiamine status[5][6] | Indirect measurement, can be affected by enzyme levels and other factors[5][7] |
| Colorimetry | Prussian Blue Reaction | Urine, Tissue extracts, Cell lysate | Not specified in results | Not specified in results | Simple, does not require sophisticated equipment | Lower sensitivity and specificity compared to other methods[3][8] |
Detailed Experimental Protocols
Thiochrome Fluorescence Assay (Cyanogen Bromide Method)
This method is based on the oxidation of thiamine by an oxidizing agent, such as cyanogen bromide or potassium ferricyanide, in an alkaline solution to form the highly fluorescent compound, thiochrome.
Experimental Workflow:
Protocol:
-
Sample Preparation: For total thiamine measurement in whole blood, samples may require an enzymatic dephosphorylation step using acid phosphatase to convert thiamine phosphates to free thiamine[1]. Subsequently, proteins are precipitated with an acid like trichloroacetic acid (TCA)[3].
-
Oxidation: An aliquot of the clear supernatant is mixed with an alkaline solution (e.g., NaOH) and an oxidizing agent. While potassium ferricyanide is common, cyanogen bromide has also been used[1][9]. The timing of this step is critical[1].
-
Extraction: The resulting thiochrome is extracted into an organic solvent, typically isobutanol.
-
Measurement: The fluorescence of the organic layer is measured using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of around 450 nm[9].
High-Performance Liquid Chromatography (HPLC)
HPLC is considered a gold standard for thiamine quantification due to its high specificity. It can be performed with pre-column or post-column derivatization to form thiochrome.
Experimental Workflow:
Protocol:
-
Sample Preparation: Whole blood is the preferred sample type[4][10]. Erythrocytes are lysed, and proteins are precipitated using an acid such as perchloric acid or TCA[3]. The supernatant is then filtered.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system, typically equipped with a C18 reverse-phase column. A mobile phase, often a mixture of a buffer and an organic solvent, is used to separate thiamine and its phosphorylated forms[11].
-
Derivatization: For fluorescence detection, a post-column derivatization step is commonly employed where the column effluent is mixed with an oxidizing agent in an alkaline solution to convert thiamine to thiochrome.
-
Detection: The fluorescent thiochrome is detected by a fluorescence detector.
Thiamine's Role in Cellular Metabolism
Thiamine, in its active form thiamine diphosphate (ThDP), is a crucial coenzyme for several key enzymes in carbohydrate and amino acid metabolism. A deficiency in thiamine can impair these pathways, leading to various cellular dysfunctions.
Conclusion
The choice of an assay for thiamine determination is a critical decision in research and clinical settings. For high-throughput screening where cost and speed are priorities, the thiochrome fluorescence assay may be suitable, although potential interferences must be considered[1]. For definitive, specific quantification of thiamine and its various phosphorylated forms, HPLC with fluorescence detection remains the method of choice[3]. Functional assays like the ETKA provide valuable insights into the metabolic consequences of thiamine deficiency but are less direct measures of thiamine concentration[5]. Microbiological and colorimetric assays, while simpler, generally offer lower precision and specificity[3].
Researchers should carefully consider the specific requirements of their study, including the biological matrix, the need to differentiate between thiamine forms, and the available resources, when selecting an appropriate assay kit or methodology. Validation of the chosen method within the specific laboratory context is crucial for obtaining accurate and reliable results.
References
- 1. Factors affecting a cyanogen bromide-based assay of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Development of assays for functional and direct markers of vitamin B1 and magnesium status in chronic alcoholic patients — Research projects [nshcs.hee.nhs.uk]
- 6. Thiamine deficiency disorders: diagnosis, prevalence, and a roadmap for global control programs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparable Performance Characteristics of Plasma Thiamine and Erythrocyte Thiamine Diphosphate in Response to Thiamine Fortification in Rural Cambodian Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. Thiamine analysis [thiamine.dnr.cornell.edu]
- 10. labcorp.com [labcorp.com]
- 11. cjhp-online.ca [cjhp-online.ca]
A Comparative Analysis of the Pharmacokinetic Profiles of Thiamine Bromide and Fursultiamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic properties of two distinct forms of vitamin B1: the water-soluble salt, thiamine bromide, and the lipid-soluble derivative, fursultiamine. The information presented herein is supported by experimental data from various studies to aid in research and development decisions. While direct comparative studies on this compound are limited, data for thiamine hydrochloride, another water-soluble salt with similar expected pharmacokinetic behavior, is used as a surrogate for the purpose of this comparison.
Enhanced Bioavailability of Fursultiamine
Fursultiamine, a synthetic derivative of thiamine, was developed to improve the bioavailability of vitamin B1.[1] Standard water-soluble forms of thiamine, such as this compound and hydrochloride, are absorbed through a combination of a saturable, active transport mechanism at low concentrations and passive diffusion at higher concentrations.[2][3] This can limit the amount of thiamine absorbed from a single oral dose.[3]
In contrast, fursultiamine is a lipid-soluble compound that is more readily absorbed across the intestinal membrane through passive diffusion.[1] This enhanced absorption leads to a significant increase in the systemic availability of thiamine.[4][5] Following absorption, fursultiamine is metabolized within the body, breaking its disulfide bond to release free thiamine, which can then be converted to its active form, thiamine pyrophosphate (TPP).[1]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for thiamine hydrochloride (as a proxy for this compound) and fursultiamine, based on data from single-dose studies in healthy human subjects. It is important to note that direct comparisons should be made with caution due to variations in study design, dosage, and analytical methodologies across different studies.
| Pharmacokinetic Parameter | Thiamine Hydrochloride (100 mg oral dose) | Fursultiamine Formulation | Key Findings from Comparative Studies |
| Maximum Plasma Concentration (Cmax) | 40 ± 11 nmol/L (whole blood)[2] | Data not explicitly provided in reviewed abstracts. | A study comparing a multivitamin with fursultiamine to one with thiamine nitrate showed a >300% increase in the AUClast of plasma thiamine with the fursultiamine formulation.[4][5] |
| Time to Maximum Plasma Concentration (Tmax) | Not explicitly provided in reviewed abstracts. | Not explicitly provided in reviewed abstracts. | Fursultiamine leads to a more sustained release and absorption compared to rapidly excreted water-soluble thiamine. |
| Area Under the Curve (AUC) | AUC0-10 hr: 214 ± 69 nmol/Liter × hours (whole blood)[2] | Systemic thiamine exposure from fursultiamine was slightly greater than that from benfotiamine, another lipid-soluble derivative.[4] | The enhanced lipophilicity of fursultiamine contributes to its superior bioavailability.[1] |
| Bioavailability | Estimated between 3.7% and 5.3%[2] | Significantly higher than water-soluble thiamine salts. | Fursultiamine was developed specifically to enhance the bioavailability of thiamine.[1] |
| Half-life (t1/2) | 4.78 ± 2.02 hrs (1500 mg dose, whole blood)[2] | Data not explicitly provided in reviewed abstracts. | - |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the comparative analysis of thiamine and its derivatives.
Comparative Bioavailability Study Protocol
This protocol outlines a typical design for a clinical trial to compare the pharmacokinetics of different thiamine formulations.
-
Study Design: A randomized, single-dose, two-way crossover study is a common design.[4]
-
Subjects: Healthy human volunteers (e.g., n=24 per group) are recruited.[4] Subjects may be placed on a low-thiamine diet for a period before the study to establish a baseline.
-
Drug Administration: Subjects receive a single oral dose of either the test formulation (e.g., fursultiamine) or the reference formulation (e.g., this compound/hydrochloride). After a washout period, subjects receive the alternate formulation.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals up to 24 or 48 hours post-dose) into tubes containing an anticoagulant.[6]
-
Sample Processing: Whole blood, plasma, or hemolysate can be used for analysis. For plasma, blood is centrifuged to separate the plasma. For hemolysate, red blood cells are lysed.
-
Pharmacokinetic Analysis: The concentrations of thiamine and its metabolites are measured at each time point. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using non-compartmental methods.
Analytical Method for Thiamine Quantification in Biological Samples
High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used method for the sensitive and specific quantification of thiamine in biological matrices.[6][7]
-
Sample Preparation:
-
To measure total thiamine, enzymatic hydrolysis using an enzyme like phosphatase is performed to convert thiamine phosphate esters to free thiamine.
-
Proteins in the sample (plasma or blood) are precipitated using an acid, such as trichloroacetic acid.
-
The sample is then centrifuged, and the supernatant is collected.
-
-
Thiochrome Derivatization: Thiamine is not naturally fluorescent. Therefore, it is converted to the highly fluorescent derivative, thiochrome, through a pre-column or post-column oxidation step using an oxidizing agent like potassium ferricyanide in an alkaline solution.[6][7]
-
HPLC Separation:
-
Detection: The fluorescent thiochrome is detected by a fluorescence detector, with excitation and emission wavelengths typically around 365 nm and 435 nm, respectively.
-
Quantification: The concentration of thiamine in the sample is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of thiamine.
Visualizations
The following diagrams illustrate key processes related to the pharmacokinetics of fursultiamine.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols of Thiamine Supplementation: Clinically Driven Rationality vs. Biological Commonsense [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative bioavailability of various thiamine derivatives after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A reliable semiautomated method for the determination of total thiamine in whole blood by the thiochrome method with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
A Comparative Guide to Oxythiamine Bromide as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of oxythiamine bromide, a potent thiamine antagonist, with other relevant enzyme inhibitors. Its primary focus is on its role in targeting thiamine-dependent enzymes, which are crucial in cellular metabolism and are implicated in various diseases, including cancer. This document summarizes key performance data, outlines experimental protocols for validation, and illustrates the underlying biochemical pathways.
Introduction to Oxythiamine and its Mechanism of Action
Oxythiamine is a synthetic analog of thiamine (Vitamin B1) that acts as an antimetabolite. In the cellular environment, oxythiamine is pyrophosphorylated by the enzyme thiamine pyrophosphokinase to form oxythiamine pyrophosphate (OTPP). OTPP then acts as a competitive inhibitor of thiamine pyrophosphate (TPP), the active form of thiamine. TPP is an essential cofactor for several key enzymes involved in carbohydrate metabolism, including transketolase (TKT) in the pentose phosphate pathway and the pyruvate dehydrogenase complex (PDHC) which links glycolysis to the citric acid cycle. By competing with TPP for the active sites of these enzymes, OTPP effectively blocks their function, leading to a disruption of cellular metabolism, inhibition of cell proliferation, and induction of apoptosis. This mechanism makes oxythiamine a valuable tool in metabolic research and a potential therapeutic agent.
Comparative Performance of Thiamine Antagonists
The following table summarizes the inhibitory efficacy of oxythiamine and its alternatives against key thiamine-dependent enzymes and various cancer cell lines. The data is compiled from multiple in vitro and in vivo studies.
| Inhibitor | Target Enzyme | Organism/Cell Line | Inhibition Constant (Ki) | IC50 / GI50 | In Vivo Efficacy |
| Oxythiamine Pyrophosphate (OTPP) | Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | 0.025 µM[1] | - | Decreased tumor weight and volume in mice with Lewis Lung Carcinoma at 150-600 mg/kg/day.[2] |
| Transketolase | Rat Liver | - | 0.2 µM[2] | - | |
| Transketolase | Yeast | - | ~0.03 µM[2] | - | |
| Oxythiamine | - | MIA PaCa-2 (Pancreatic Cancer) | - | IC50: 14.95 µM | - |
| - | Lewis Lung Carcinoma (LLC) | - | IC50 (invasion & migration): 8.75 µM[2] | - | |
| - | A549 (Non-small cell lung cancer) | - | Significant viability reduction at 10 µM (12h)[3] | - | |
| - | HeLa (Cervical Cancer) | - | GI50: 36 µM[4] | - | |
| 3-Deazathiamine Pyrophosphate (DATPP) | Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | 0.0026 µM[1] | - | No significant cytostatic effect on HeLa cells.[1] |
| 2'-Methylthiamine | - | HeLa (Cervical Cancer) | - | GI50: 107 µM[4] | - |
| Pyrithiamine | Pyruvate Dehydrogenase Complex (PDHC) | Rat Liver | - | Drastically decreases oxidative decarboxylation of pyruvate.[5] | Induces thiamine deficiency symptoms.[6] |
Signaling Pathways and Experimental Workflows
The inhibition of thiamine-dependent enzymes by oxythiamine has profound effects on cellular metabolism and signaling. The following diagram illustrates the mechanism of action of oxythiamine.
The following workflow outlines a typical experimental process for evaluating the efficacy of oxythiamine as an enzyme inhibitor.
Experimental Protocols
Cell Viability Assay (WST-8)
This protocol is adapted from a study on non-small cell lung cancer cells.[7]
Objective: To determine the dose- and time-dependent effects of oxythis compound on cell viability.
Materials:
-
A549 cells (or other cancer cell lines)
-
96-well plates
-
Oxythis compound stock solution
-
Cell culture medium
-
WST-8 reagent
-
Spectrophotometer (450 nm)
Procedure:
-
Seed cells (e.g., A549) into 96-well plates at a density of 20,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of oxythis compound (e.g., 0-100 µM) for different time points (e.g., 6, 12, 24, 48 hours).
-
Following treatment, add 10 µL of WST-8 reagent to each well and incubate for 60 minutes.
-
Measure the absorbance at 450 nm using a spectrophotometer.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on a method used to assess apoptosis in A549 cells treated with oxythiamine.[7]
Objective: To quantify the induction of apoptosis by oxythis compound.
Materials:
-
A549 cells (or other cancer cell lines)
-
6-well plates
-
Oxythis compound
-
Annexin V-FITC/PI Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates at a density of 100,000 cells/well and incubate for 24 hours.
-
Treat the cells with the desired concentrations of oxythis compound for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in binding buffer and add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI).
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of apoptotic cells.
Pyruvate Dehydrogenase Complex (PDHC) Activity Assay
This protocol provides a general method for measuring PDHC activity, which can be adapted to assess inhibition by oxythiamine.
Objective: To measure the inhibitory effect of oxythiamine pyrophosphate on PDHC activity.
Materials:
-
Isolated mitochondria or purified PDHC
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.8)
-
Substrates: Pyruvate, NAD+, Coenzyme A
-
Cofactors: Thiamine pyrophosphate (TPP), Mg2+, DTT
-
Oxythiamine pyrophosphate (OTPP) as the inhibitor
-
Spectrophotometer (340 nm)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrates, and cofactors.
-
Add the PDHC enzyme preparation to the reaction mixture.
-
To test for inhibition, add varying concentrations of OTPP to the reaction mixture. A control reaction without the inhibitor should be run in parallel.
-
Initiate the reaction by adding the final substrate (e.g., pyruvate).
-
Monitor the rate of NADH production by measuring the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity and the percentage of inhibition caused by OTPP. The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate (TPP) and the inhibitor (OTPP) and analyzing the data using Lineweaver-Burk or other kinetic plots.[8][9]
Conclusion
Oxythis compound serves as a potent and specific inhibitor of thiamine-dependent enzymes, making it an invaluable tool for studying cellular metabolism and a promising candidate for further investigation in drug development, particularly in oncology. Its ability to be metabolically activated to OTPP, which then competitively inhibits key enzymes like transketolase and the pyruvate dehydrogenase complex, provides a clear mechanism of action. The provided comparative data and experimental protocols offer a solid foundation for researchers to evaluate and utilize oxythis compound in their studies. Further research is warranted to fully elucidate its therapeutic potential and to compare its efficacy and toxicity profile against a broader range of inhibitors in various disease models.
References
- 1. Pyrithiamine as a substrate for thiamine pyrophosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detailed evaluation of pyruvate dehydrogenase complex inhibition in simulated exercise conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rats exposed to acute pyrithiamine-induced thiamine deficiency are more sensitive to the amnestic effects of scopolamine and MK-801: examination of working memory, response selection, and reinforcement contingencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
Safety Operating Guide
Proper Disposal of Thiamine Bromide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of thiamine bromide, a compound understood to be a salt of thiamine (Vitamin B1). While thiamine itself is generally considered non-hazardous in typical laboratory quantities, the appropriate disposal method is contingent on its physical state and any associated solvents or contaminants.[1] Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.
Waste Identification and Segregation
The first and most critical step in the proper disposal of this compound is the accurate identification and segregation of the waste stream. The disposal route is determined by the form of the thiamine waste: solid, aqueous solution, or a solution with hazardous solvents.
-
Solid Waste : Unused or expired solid thiamine, as well as laboratory materials contaminated with it (e.g., weighing boats, gloves, and paper towels), should be carefully segregated.[1] If the thiamine is not mixed with any hazardous substance, it can often be disposed of as regular laboratory trash, though it is crucial to consult your institution's specific policies.[1]
-
Aqueous Solutions : Solutions of thiamine in water that do not contain any other hazardous components are typically considered non-hazardous.[1] Depending on local regulations and institutional guidelines, small quantities of such solutions may be permissible for drain disposal with a large amount of water.[1] However, always confirm your institution's specific policies before disposing of any chemical down the drain.[1]
-
Solutions with Hazardous Solvents : If thiamine is dissolved in a solvent that is flammable, corrosive, reactive, or toxic, the entire solution must be treated as hazardous waste.[1] The disposal protocol will be dictated by the hazardous properties of the solvent.[1] These wastes must be collected in appropriately labeled, compatible waste containers. Halogenated and non-halogenated solvent wastes should be segregated into separate containers.[2][3]
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not widely established and are highly dependent on local regulations, the following table summarizes key properties of Thiamine Hydrochloride, a common and chemically similar form of Vitamin B1, which can inform safe handling and disposal decisions.
| Property | Value | Reference |
| Molecular Formula | C12H18Cl2N4OS | [1] |
| Molecular Weight | 337.3 g/mol | [1] |
| Solubility in Water | Very soluble (1g in 1mL at 20°C) | [1] |
| Stability | Stable in acidic pH; unstable in alkaline solutions and with heat exposure. | [1] |
| Appearance | White or almost white, crystalline powder or colorless crystals. | [1] |
| Decomposition Temperature | ~250 °C | [1] |
Disposal Procedures
The following workflow provides a logical, step-by-step process for determining the correct disposal method for this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
Spill Management and Decontamination of Empty Containers
In the event of a spill, small quantities of this compound should be contained using a non-combustible absorbent material. The collected material should then be placed in a suitable container for disposal.
Empty containers that previously held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste, particularly if the original substance was in a hazardous solvent.[2][4] After proper decontamination, the original labels should be defaced before the container is disposed of as regular trash.[2]
Key Recommendations
-
Always consult your institution's Environmental Health and Safety (EHS) department or equivalent authority for specific guidance on chemical waste disposal.[1]
-
Never dispose of hazardous waste down the drain or in the regular trash. [1]
-
Properly label all waste containers with the full chemical name and any associated hazards.[2]
-
Maintain an inventory of all chemical waste and arrange for timely disposal by a licensed professional waste disposal service.[2]
By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.
References
Safeguarding Your Research: Essential Safety and Handling of Thiamine Bromide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling thiamine bromide, offering procedural, step-by-step guidance to foster a culture of safety and build trust in your laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.
| Protection Type | Specific Equipment | Standards/Remarks |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields. | Conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, NBR). | Gloves must be inspected prior to use and tested according to EN 374.[1][2] Consider double gloving for enhanced protection.[3] |
| Lab coat or impervious clothing. | To prevent skin contact.[1][4] | |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Use when ventilation is inadequate or for potential uncontrolled release.[3][4] A dust respirator is recommended.[4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is vital for the safe handling of this compound.
1. Engineering Controls:
-
Always work in a well-ventilated area.[1]
-
Use a laboratory fume hood or other forms of local exhaust ventilation to minimize inhalation of dust.[1]
2. Pre-Handling:
-
Before handling, ensure all necessary PPE is readily available and in good condition.
-
Inspect gloves for any signs of degradation or perforation before use.[1]
-
Keep the container tightly closed in a dry and well-ventilated place when not in use.[1]
3. During Handling:
-
Avoid the formation and inhalation of dust.[2]
-
Prevent contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in the handling area.[5]
-
Wash hands thoroughly after handling and before breaks.[2]
4. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly sealed to prevent contamination.[5]
-
Recommended storage temperature is between 2–8 °C.[2]
Disposal Plan: Safe Waste Management
Proper disposal of this compound and its containers is a critical final step in the handling process.
1. Waste Residues:
-
Dispose of waste in accordance with local, state, and federal regulations.[3]
-
Do not dispose of waste into sewer systems.[3]
2. Contaminated Packaging:
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.[3]
-
Treat uncleaned containers as you would the product itself.[6]
Emergency Procedures: Immediate First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes.[8] Remove contaminated clothing. If irritation persists, consult a physician.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |
| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1] |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. carlroth.com [carlroth.com]
- 3. merck.com [merck.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
